2-Dodecylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-dodecylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEJMVLDXAUOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
| Record name | DODECYL PHENOL | |
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DSSTOX Substance ID |
DTXSID00274042 | |
| Record name | 2-Dodecylphenol | |
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Molecular Weight |
262.4 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored liquid with a phenolic odor. (USCG, 1999) Dodecylphenol is considered a marine pollutant by the US Department Of Transportation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater., Liquid, Straw-colored liquid with phenolic odor; [Hawley] | |
| Record name | DODECYL PHENOL | |
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| Record name | Phenol, dodecyl- | |
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| Record name | Dodecylphenol | |
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Boiling Point |
310 to 335 °F at 760 mmHg (USCG, 1999) | |
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Flash Point |
325 °F (USCG, 1999) | |
| Record name | DODECYL PHENOL | |
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Density |
0.94 at 68 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | DODECYL PHENOL | |
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Vapor Pressure |
0.0000023 [mmHg] | |
| Record name | Dodecylphenol | |
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CAS No. |
27193-86-8, 5284-29-7 | |
| Record name | DODECYL PHENOL | |
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| Record name | 2-Dodecylphenol | |
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| Record name | Phenol, dodecyl- | |
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| Record name | 2-Dodecylphenol | |
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| Record name | Dodecylphenol | |
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| Record name | 2-Dodecylphenol | |
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| Record name | 2-DODECYLPHENOL | |
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Foundational & Exploratory
2-Dodecylphenol CAS number and IUPAC name
An In-Depth Technical Guide to 2-Dodecylphenol
Introduction
This compound is an organic compound classified under the alkylphenol family. It is characterized by a phenol ring substituted with a twelve-carbon alkyl chain (a dodecyl group) at the ortho position. This structure imparts amphiphilic properties to the molecule, making it a valuable intermediate in the synthesis of a wide range of industrial and commercial products. While commercial dodecylphenol is often a complex mixture of isomers, with the alkyl chain at different positions on the phenol ring, this guide will focus on the technical aspects of the specific ortho-isomer, this compound.
This document serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and material science, providing detailed information on its chemical identity, properties, synthesis, applications, and safety considerations.
Part 1: Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental for its application in research and industry.
Chemical Identifiers
A clear identification of this compound is crucial for regulatory compliance and scientific accuracy. Key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 5284-29-7[2][3][4][5][6] |
| Molecular Formula | C₁₈H₃₀O[2][3][5] |
| Molecular Weight | 262.43 g/mol [5][6][7] |
| Synonyms | o-Dodecylphenol, 2-Laurylphenol[1][3][4][5] |
| InChI Key | CYEJMVLDXAUOPN-UHFFFAOYSA-N[2][8] |
| SMILES | CCCCCCCCCCCCC1=CC=CC=C1O[1][2][5] |
Physicochemical Data
The physical and chemical properties of this compound dictate its behavior in various systems, its solubility, and its appropriate handling and storage conditions.
| Property | Value | Source |
| Physical Description | Straw-colored liquid with a phenolic odor. | [1] |
| Melting Point | 39°C | [4][6][7] |
| Boiling Range | ~300 - 340°C (for mixed isomers) | [9] |
| Density | ~0.94 g/cm³ at 20°C (for mixed isomers) | [9] |
| Water Solubility | 1.54 mg/L (for mixed isomers) | [9] |
| Vapor Pressure | 2.30 x 10⁻⁶ mm Hg at 25°C | [10] |
| LogP (Octanol-Water Partition Coefficient) | 7.14 (for para-isomers) | [11] |
| Flash Point | ~160°C (for mixed isomers) | [9] |
Part 2: Synthesis and Manufacturing
The primary industrial method for producing dodecylphenol is through the acid-catalyzed Friedel-Crafts alkylation of phenol.
Reaction Mechanism and Rationale
The synthesis involves the electrophilic substitution of a dodecyl group onto the phenol ring. Phenol is an activated aromatic ring, and the hydroxyl group is an ortho-, para-directing activator. An acidic catalyst is employed to generate a carbocation from an alkene (1-dodecene) or an alkyl halide, which then acts as the electrophile. The choice of catalyst and reaction conditions can influence the isomeric distribution (ortho vs. para) of the final product. While commercial production often yields a mixture favoring the para-isomer, specific conditions can be optimized to increase the yield of this compound.
General Synthesis Workflow
The following diagram illustrates a typical laboratory-scale synthesis of dodecylphenol.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Dodecylphenol
The following protocol is adapted from a documented laboratory procedure for the synthesis of dodecylphenol.[8] This method illustrates the alkylation of phenol with 1-dodecene using activated clay as a catalyst.
Materials:
-
Phenol (325 g)
-
1-Dodecene (575 g)
-
Activated Clay (e.g., Galeonite #136) (30 g)
-
2-Liter four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and condenser.
Procedure:
-
Preparation: Add 325 g of phenol and 30 g of dried activated clay to the 2-liter four-necked flask.
-
Reaction Initiation: Begin agitation and heat the mixture to 135°C.
-
Addition of Alkene: Slowly add 575 g of 1-dodecene to the reaction mixture via the dropping funnel over a period of 4 hours, maintaining the temperature at 135°C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Completion: Continue to stir the mixture at 135°C for an additional period after the addition is complete to ensure maximum conversion.
-
Catalyst Removal: Cool the reaction mixture to a safe temperature and filter it to remove the activated clay catalyst.
-
Purification: The resulting filtrate, which is the crude dodecylphenol product, is then purified by vacuum distillation to separate the desired product from unreacted starting materials and byproducts. This step yields the final dodecylphenol product.[8]
Part 3: Applications and Industrial Relevance
This compound is rarely used as a final product. Instead, its value lies in its role as a versatile chemical intermediate.
-
Surfactants and Emulsifiers: A primary application of dodecylphenol is in the synthesis of surfactants.[12] Ethoxylation of dodecylphenol produces dodecylphenol ethoxylates, which are non-ionic surfactants used in detergents, industrial cleaners, and as pesticide adjuvants.[12][13]
-
Lubricant and Fuel Additives: Dodecylphenol is a precursor for additives in lubricating oils and fuels.[1][9][14] Its metal salts, such as calcium phenates, act as detergents and rust inhibitors in engine oils.[1][10]
-
Resins and Polymers: It is used in the production of formaldehyde resins, epoxy resins, and other polymers, where it can impart properties such as improved flexibility and water resistance.[1][9][14]
-
Other Applications: The compound also finds use in the manufacturing of fungicides, bactericides, dyes, pharmaceuticals, and adhesives.[1]
As environmental regulations have restricted the use of nonylphenol due to its endocrine-disrupting effects, dodecylphenol has emerged as a viable substitute in some applications.[12]
Part 4: Toxicological Profile and Safety
Understanding the hazards associated with this compound is critical for ensuring the safety of researchers and industrial workers.
Human Health Hazards
Based on data for dodecylphenol isomers and related alkylphenols, the compound presents several health risks.
-
Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns upon prolonged contact.[1][10][15][16] Studies on analogue chemicals report effects including severe erythema, edema, and necrosis.[10]
-
Eye Damage/Irritation: Causes serious eye irritation and is expected to cause serious eye damage.[1][10][15][16] Chemicals that are corrosive to the skin are generally considered to cause severe eye damage.[10]
-
Reproductive Toxicity: Suspected of damaging fertility.[1] A harmonized classification for branched dodecylphenol indicates it may damage fertility.[15]
-
Respiratory Effects: Inhalation of vapors may lead to toxic pneumonitis, an inflammation of the lungs.[1]
GHS Hazard Statements
The following GHS hazard statements are commonly associated with dodecylphenol and its isomers:
-
H314: Causes severe skin burns and eye damage[15]
Safety and Handling
Given the hazards, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (chemical goggles and face shield).[15][16]
-
Engineering Controls: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. Use closed systems for industrial processes where feasible.[10]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[15]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[15]
-
Environmental Hazards
Dodecylphenol is classified as very toxic to aquatic life, with long-lasting effects.[15] It is not readily biodegradable and has the potential to bioaccumulate in aquatic organisms.[11] Therefore, release into the environment must be strictly avoided.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. upbio.lookchem.com [upbio.lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 7. This compound , >98.0%(GC) , 5284-29-7 - CookeChem [cookechem.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. Dodecylphenol - PCC Group [products.pcc.eu]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. What is dodecylphenol used for? [hjd-chem.com]
- 13. Dodecylphenol ethoxylate [sitem.herts.ac.uk]
- 14. Dodecyl Phenol | DAEDAL INTERNATIONAL CO., LTD. [daedalint.co.kr]
- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 16. This compound | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Spectroscopic Profile of 2-Dodecylphenol: A Comprehensive Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-dodecylphenol (CAS No. 5284-29-7), a significant chemical intermediate in the production of surfactants, lubricant additives, and resins. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and quality control professionals in ensuring product purity, elucidating reaction mechanisms, and developing new applications. This document synthesizes available data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to offer a comprehensive reference.
Molecular Structure and Spectroscopic Overview
This compound is an organic compound characterized by a phenol ring substituted with a dodecyl group at the ortho position. This structure gives rise to a unique spectroscopic fingerprint, which is a composite of the signals from the aromatic ring, the hydroxyl group, and the long aliphatic chain.
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-1.3!"]; C4 [label="C", pos="0.75,-1.3!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; O [label="O", pos="0,2.5!"]; H_O [label="H", pos="0.5,3!"]; C_d1 [label="CH₂", pos="-2.6,-1.5!"]; C_d2 [label="CH₂", pos="-3.9,-2.25!"]; C_d_mid [label="(CH₂)₈", pos="-5.2,-3!"]; C_d11 [label="CH₂", pos="-6.5,-3.75!"]; C_d12 [label="CH₃", pos="-7.8,-4.5!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- O; O -- H_O; C2 -- C_d1; C_d1 -- C_d2; C_d2 -- C_d_mid; C_d_mid -- C_d11; C_d11 -- C_d12;
// Aromatic hydrogens (implicit) H3 [label="H", pos="-1.25,-2!"]; H4 [label="H", pos="1.25,-2!"]; H5 [label="H", pos="2.2,-1!"]; H6 [label="H", pos="0, -0.5!"];
C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; }
Figure 1: Chemical structure of this compound.Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Chromatographic Separation : The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column temperature is ramped to separate compounds based on their boiling points and affinities for the stationary phase.
-
Ionization and Fragmentation : As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI-MS, high-energy electrons bombard the molecules, causing ionization and fragmentation.
-
Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion, generating a mass spectrum.
Data and Interpretation
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that provide valuable structural information.
| m/z | Relative Intensity (%) | Assignment |
| 262 | 51.0 | [M]⁺ (Molecular Ion) |
| 107 | 100.0 | [C₇H₇O]⁺ (Base Peak) |
| 108 | 22.3 | [C₇H₈O]⁺ |
| 263 | 10.1 | [M+1]⁺ |
Data sourced from ChemicalBook.[1]
The molecular ion peak ([M]⁺) at m/z 262 confirms the molecular weight of this compound (C₁₈H₃₀O).[1][2] The presence of a smaller [M+1]⁺ peak at m/z 263 is due to the natural abundance of the ¹³C isotope.
The base peak at m/z 107 is the most intense peak in the spectrum and is characteristic of alkylphenols.[2] It arises from a benzylic cleavage, a favorable fragmentation pathway for alkyl-substituted aromatic compounds. This cleavage results in the formation of a stable hydroxytropylium ion or a related resonance-stabilized structure.
The peak at m/z 108 can be attributed to a McLafferty rearrangement, a common fragmentation mechanism for compounds containing a carbonyl group or an aromatic ring with a sufficiently long alkyl chain.
M [label="this compound (m/z 262)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzylic_Cleavage [label="Benzylic Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; McLafferty [label="McLafferty Rearrangement", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Base_Peak [label="Base Peak (m/z 107)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fragment_108 [label="Fragment (m/z 108)", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> Benzylic_Cleavage; M -> McLafferty; Benzylic_Cleavage -> Base_Peak; McLafferty -> Fragment_108; }
Figure 2: Key fragmentation pathways of this compound in EI-MS.¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
Experimental Protocol
-
Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition : The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse angle.
-
Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.
Predicted Data and Interpretation
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | Ar-H |
| ~7.08 | t | 1H | Ar-H |
| ~6.85 | t | 1H | Ar-H |
| ~6.75 | d | 1H | Ar-H |
| ~4.5-5.5 | s (broad) | 1H | Ar-OH |
| ~2.60 | t | 2H | Ar-CH₂- |
| ~1.60 | m | 2H | Ar-CH₂-CH₂- |
| ~1.2-1.4 | m (broad) | 18H | -(CH₂)₉- |
| ~0.88 | t | 3H | -CH₃ |
The aromatic region (δ 6.7-7.2 ppm) is expected to show four distinct signals for the four protons on the substituted benzene ring, exhibiting complex splitting patterns due to ortho and meta couplings. The phenolic proton (Ar-OH) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The aliphatic region will be dominated by a large, broad multiplet around δ 1.2-1.4 ppm corresponding to the methylene groups of the dodecyl chain. The methylene group attached to the aromatic ring (Ar-CH₂-) will be deshielded and appear as a triplet around δ 2.60 ppm. The terminal methyl group (-CH₃) will appear as a triplet around δ 0.88 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol
-
Sample Preparation : 15-20 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition : The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 100 MHz) with proton decoupling. A sufficient number of scans and a suitable relaxation delay are used to ensure good signal-to-noise and accurate integration (if desired).
-
Data Processing : Similar to ¹H NMR, the FID is Fourier transformed and processed to yield the final spectrum.
Predicted Data and Interpretation
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~153 | C-OH |
| ~137 | C-alkyl |
| ~130 | Ar-CH |
| ~127 | Ar-CH |
| ~121 | Ar-CH |
| ~115 | Ar-CH |
| ~32-30 | -(CH₂)ₙ- |
| ~23 | -(CH₂)ₙ- |
| ~14 | -CH₃ |
The aromatic region is expected to show six distinct signals for the six carbons of the benzene ring. The carbon bearing the hydroxyl group (C-OH) will be the most downfield-shifted aromatic carbon. The carbon attached to the alkyl chain (C-alkyl) will also be significantly shifted. The remaining four aromatic CH carbons will appear in the typical aromatic region. The aliphatic region will show a series of signals for the twelve carbons of the dodecyl chain, with the terminal methyl carbon appearing at the most upfield position (~14 ppm).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of this compound can be analyzed as a thin film between two KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : A background spectrum is recorded, followed by the sample spectrum. The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for the phenolic hydroxyl group, the aromatic ring, and the aliphatic chain.
| Wavenumber (cm⁻¹) (Typical) | Vibration | Functional Group |
| 3600-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1230 | C-O stretch | Phenol |
| 750-700 | C-H bend (out-of-plane) | Ortho-disubstituted aromatic |
The most prominent feature will be a broad O-H stretching band in the region of 3600-3200 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the more intense aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to characteristic absorptions around 1600 and 1500 cm⁻¹. The C-O stretching of the phenol will be observed around 1230 cm⁻¹. Finally, the out-of-plane C-H bending vibration in the 750-700 cm⁻¹ region can help confirm the ortho-substitution pattern of the aromatic ring.
Conclusion
References
An In-Depth Technical Guide to o-Dodecylphenol: Properties, Synthesis, and Applications
Introduction
o-Dodecylphenol is an organic compound belonging to the alkylphenol family, characterized by a twelve-carbon alkyl chain (dodecyl group) attached to the ortho position of a phenol ring. Its chemical formula is C18H30O.[1][2][3][4] This specific substitution pattern distinguishes it from its meta- and para-isomers, conferring unique physicochemical properties that are critical for its various industrial and research applications.
For researchers, scientists, and drug development professionals, understanding the nuanced properties of o-dodecylphenol is crucial. Its amphiphilic nature—owing to the hydrophilic phenolic head and the long, hydrophobic alkyl tail—makes it a valuable surfactant and an important intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its core properties, synthesis, analytical characterization, and applications, grounded in established scientific principles.
Physicochemical Properties
The physical and chemical characteristics of o-dodecylphenol dictate its behavior in various systems and are fundamental to its application. These properties are a direct consequence of its molecular structure: the hydroxyl (-OH) group, the aromatic ring, and the long aliphatic side-chain.
Key Properties Overview:
-
Appearance : At room temperature, o-dodecylphenol can range from a colorless to light yellow or orange liquid, and can also appear as a white powder or lump.
-
Solubility : Due to its long hydrophobic dodecyl chain, o-dodecylphenol has very low solubility in water but is readily soluble in organic solvents such as aliphatic alcohols, ketones, esters, and hydrocarbons.[7][8] This dual-solubility characteristic is key to its function as a surfactant.
-
Reactivity : The compound exhibits reactivity typical of phenols. The hydroxyl group is weakly acidic and can be deprotonated by strong bases. The aromatic ring can undergo electrophilic substitution reactions, with the -OH and alkyl groups influencing the position of substitution.
A summary of its key quantitative properties is presented in Table 1.
Table 1: Summary of Physical and Chemical Properties of Dodecylphenol Isomers
| Property | Value | Source(s) |
| CAS Number | 5284-29-7 (for 2-dodecylphenol) | [1][2][3] |
| Molecular Formula | C18H30O | [1][2][3] |
| Molecular Weight | 262.44 g/mol | [1][3][5] |
| Boiling Point | 310-335 °C (for isomer mixture) | [5][9][10] |
| Melting Point | 42.0 to 46.0 °C | |
| Density | ~0.94 g/mL at 20-25 °C | [5][9] |
| Flash Point | ~163 °C (325 °F) | [5][9] |
| Refractive Index | n20/D ~1.503 | [9] |
Note: Some properties, like boiling point, are often reported for a mixture of dodecylphenol isomers, with the para-isomer being the most common commercially.[7]
Synthesis and Reactivity
Synthesis Pathway: Friedel-Crafts Alkylation
The primary industrial synthesis of dodecylphenol is the Friedel-Crafts alkylation of phenol with an alkene, typically 1-dodecene. This reaction is a classic example of electrophilic aromatic substitution.
Causality of Experimental Choices:
-
Reactants : Phenol is the aromatic substrate, and 1-dodecene serves as the source of the alkyl group.
-
Catalyst : An acid catalyst is required to activate the alkene. Common catalysts include acidic ion-exchange resins, activated clay, or Lewis acids like aluminum chloride (AlCl3).[11][12][13] The catalyst's role is to protonate the alkene, generating a secondary carbocation (dodecan-2-yl cation). This electrophile then attacks the electron-rich phenol ring.
-
Reaction Conditions : The reaction is typically carried out at elevated temperatures (e.g., 90-135 °C) to ensure a sufficient reaction rate.[11][12] The choice of catalyst and temperature can influence the ratio of ortho- to para-isomers produced. The hydroxyl group of phenol is an ortho-, para-directing activator, leading primarily to substitution at these positions. Steric hindrance from the bulky dodecyl group often favors the formation of the para-isomer (p-dodecylphenol).
A simplified workflow for this synthesis is depicted below.
Caption: Workflow for the synthesis of dodecylphenol via Friedel-Crafts alkylation.
Chemical Reactivity
The reactivity of o-dodecylphenol is governed by its functional groups:
-
Phenolic Hydroxyl Group : This group is weakly acidic and can undergo reactions such as etherification, esterification, and ethoxylation. The latter is particularly important for producing non-ionic surfactants (dodecylphenol ethoxylates).[14]
-
Aromatic Ring : The ring is activated by both the hydroxyl and alkyl groups, making it susceptible to further electrophilic substitution (e.g., sulfonation, nitration). However, these reactions must be carefully controlled, as phenols can be sensitive to oxidation.
Analytical Methodologies
Accurate characterization of o-dodecylphenol is essential for quality control and research. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis for Purity Assessment
Gas Chromatography (GC) is the standard method for determining the purity of dodecylphenol and quantifying the ratio of different isomers.
Self-Validating GC Protocol:
-
Sample Preparation : Accurately weigh ~50 mg of the dodecylphenol sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or isopropanol. For robust quantification, an internal standard (e.g., tetradecane) of known concentration should be added. The system validates itself by ensuring the internal standard's peak area is consistent across runs.
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The FID is chosen for its excellent sensitivity to hydrocarbons.
-
GC Column : A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is ideal. This column separates compounds primarily based on their boiling points, effectively resolving phenol, o-dodecylphenol, and p-dodecylphenol.
-
Instrument Conditions :
-
Injector Temperature : 280 °C
-
Detector Temperature : 300 °C
-
Carrier Gas : Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 10 minutes. This program ensures that the solvent elutes first, followed by phenol and then the dodecylphenol isomers.
-
-
Data Analysis : The purity is calculated based on the relative peak areas. The identity of the peaks can be confirmed by comparing their retention times to those of certified reference standards.[15]
The logical flow of this analytical process is visualized below.
Caption: Standard workflow for purity analysis of o-dodecylphenol using Gas Chromatography.
Spectroscopic Characterization
-
Mass Spectrometry (MS) : When coupled with GC (GC-MS), it provides definitive structural confirmation. The mass spectrum of dodecylphenol shows a molecular ion peak (M+) at m/z 262, corresponding to its molecular weight.[16]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit a characteristic broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group, and sharp peaks around 1500-1600 cm⁻¹ corresponding to C=C stretching in the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, allowing for unambiguous differentiation between the ortho, meta, and para isomers based on the splitting patterns and chemical shifts of the aromatic protons and carbons.
Applications in Research and Development
While dodecylphenol has broad industrial uses, its specific properties are valuable in scientific and R&D contexts.
-
Intermediate for Synthesis : It is a crucial precursor for manufacturing other chemicals.[13] This includes:
-
Lubricating Oil Additives : Used to produce detergents and inhibitors like sulfurized calcium alkylphenols.[14]
-
Surfactants and Emulsifiers : Ethoxylation of dodecylphenol produces non-ionic surfactants used in detergents and industrial cleaners.[8][17][18]
-
Resins : It is used to modify phenolic and epoxy resins to enhance properties like solubility and viscosity for use in coatings, varnishes, and floor paints.[13][14]
-
-
Drug Development Context : The phenolic scaffold is a common feature in many biologically active molecules. However, simple phenols often suffer from rapid metabolism and poor bioavailability.[19] While dodecylphenol itself is not typically a therapeutic agent, its long alkyl chain can be used to modify parent drug molecules. This lipophilic tail can enhance membrane permeability or alter the pharmacokinetic profile of a compound. Researchers may use it as a starting material to synthesize novel compounds where the dodecylphenol moiety acts as a hydrophobic anchor or a building block for more complex structures.
Safety and Handling
Dodecylphenol is classified as a hazardous substance and requires careful handling.
-
Hazards : It is corrosive and can cause severe skin burns and serious eye damage.[20][21][22] It is also very toxic to aquatic life with long-lasting effects.[20][21] Some data suggests it may be suspected of damaging fertility.[21][23]
-
Personal Protective Equipment (PPE) : When handling, wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and face shield).[23] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[24]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[9] It should be stored locked up.[21]
-
Disposal : Waste must be disposed of as hazardous material in accordance with local, regional, and national regulations. Avoid release into the environment.[20][21]
Conclusion
o-Dodecylphenol is a compound of significant interest due to the interplay of its aromatic, hydroxyl, and long alkyl functionalities. Its well-defined physicochemical properties make it a versatile building block for synthesizing a range of materials, from industrial surfactants and resins to potentially novel molecules in pharmaceutical research. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures is paramount for any scientist or researcher working with this compound. This guide provides the foundational knowledge necessary to utilize o-dodecylphenol effectively and safely in a professional research and development setting.
References
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- 17. Dodecyl Phenol - Equilex : Equilex [equilex.com]
- 18. What is dodecylphenol used for? [hjd-chem.com]
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- 20. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
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- 24. fishersci.co.uk [fishersci.co.uk]
2-Dodecylphenol molecular weight and formula
An In-Depth Technical Guide to 2-Dodecylphenol: Molecular Properties and Significance
Introduction
This compound is an organic compound belonging to the alkylphenol family. Structurally, it is characterized by a phenol ring substituted with a twelve-carbon alkyl chain (a dodecyl group) at the ortho position. This unique combination of a hydrophilic phenolic head and a long, lipophilic alkyl tail imparts amphiphilic properties to the molecule, making it a valuable intermediate in the synthesis of a wide range of industrial and commercial products. For researchers and professionals in drug development, understanding the fundamental properties of molecules like this compound is critical, as it can serve as a versatile starting material for complex syntheses or as a reference compound in toxicological and environmental studies. This guide provides a detailed examination of its core molecular characteristics, structural implications, and applications.
Section 1: Core Molecular Identifiers
The foundational step in characterizing any chemical compound is to establish its elemental composition and mass. These core identifiers are crucial for everything from stoichiometric calculations in synthesis to interpretation of mass spectrometry data.
Molecular Formula
The molecular formula for this compound is consistently reported as C₁₈H₃₀O .[1][2][3][4][5] This formula indicates that each molecule is composed of 18 carbon atoms, 30 hydrogen atoms, and one oxygen atom. This composition is the basis for its molecular weight and provides the framework for its chemical structure and reactivity.
Molecular Weight
The molecular weight is a critical parameter for quantitative analysis and experimental design. While generally consistent, minor variations in the reported molecular weight of this compound exist across different authoritative databases. These slight discrepancies can arise from differences in computational algorithms or the use of average isotopic masses versus monoisotopic masses. For most laboratory applications, these differences are negligible, but for high-precision mass spectrometry, the distinction is important.
| Parameter | Value | Source |
| IUPAC Name | This compound | PubChem[1], Fisher Scientific[4] |
| CAS Number | 5284-29-7 | ChemScene[2], Santa Cruz Biotechnology[3], Fisher Scientific[4] |
| Molecular Formula | C₁₈H₃₀O | PubChem[1], Santa Cruz Biotechnology[3] |
| Molecular Weight | 262.4 g/mol | PubChem (Computed)[1] |
| 262.43 g/mol | ChemScene[2], LookChem[6] | |
| 262.44 g/mol | Santa Cruz Biotechnology[3], Fisher Scientific[4] |
The causality behind these minor variations is rooted in the atomic weights of the constituent elements. The computed value from PubChem (262.4 g/mol ) is a robust figure for general use, while values like 262.43 or 262.44 g/mol are also widely cited by commercial suppliers.[1][2][3][4][6]
Section 2: Structural Elucidation and Physicochemical Properties
The arrangement of atoms in this compound dictates its physical properties and chemical behavior. The molecule consists of a benzene ring where one hydrogen is replaced by a hydroxyl (-OH) group, and an adjacent hydrogen (at the ortho position) is replaced by a dodecyl (-C₁₂H₂₅) group.
Caption: 2D structure of this compound (C₁₈H₃₀O).
This structure has two key functional regions:
-
The Phenolic Group (-OH on a benzene ring): This part of the molecule is polar and acidic. The hydroxyl proton can be abstracted, making it reactive in esterification and etherification reactions. It is also responsible for the antioxidant properties associated with many phenols.
-
The Dodecyl Chain (-C₁₂H₂₅): This long hydrocarbon tail is nonpolar and hydrophobic. It confers significant lipophilicity to the molecule, making it soluble in organic solvents and oils but only slightly soluble in water.[6]
This dual character is the primary driver for its use as a precursor in surfactants and lubricant additives.[6] The molecule's physical form can range from a straw-colored liquid to a white or light-yellow solid, with a reported melting point of 39°C.[1][6][7]
Section 3: Applications in Industrial and Research Contexts
The utility of this compound stems directly from its bifunctional structure. Understanding its applications provides context for its importance in both industrial chemistry and scientific research.
Workflow: Synthesis of a Metal Phenate Lubricant Additive
One of the most significant uses of this compound is in the production of metal salts, often called phenates, which serve as additives in lubricating oils.[1][6] These additives act as detergents to keep engines clean and as antioxidants to improve the thermal stability of the lubricant.[6]
Caption: Generalized workflow for synthesizing a lubricant additive.
Experimental Rationale:
-
Step 1 (Deprotonation): The phenolic proton is acidic and readily removed by a base. This step is crucial as it activates the molecule by forming a nucleophilic phenoxide anion.
-
Step 2 (Metathesis): The phenoxide anion reacts with a metal salt. The choice of metal (e.g., calcium, magnesium) is dictated by the desired properties of the final additive, such as detergency and acid-neutralizing capability.
Other Key Applications:
-
Surfactant Production: Ethoxylation of the phenolic hydroxyl group creates non-ionic surfactants used in detergents and emulsifiers.[6] The combination of the hydrophobic dodecyl tail and the hydrophilic poly(ethylene oxide) chain is a classic surfactant structure.
-
Chemical Intermediate: It serves as a building block for creating more complex molecules, including fungicides, bactericides, dyes, and resins.[1]
-
Pharmaceutical and Drug Development Context: While not a drug itself, this compound and related alkylphenols are subjects of toxicological research due to their environmental persistence and potential to act as endocrine disruptors.[5] For drug development professionals, understanding the toxicology and metabolic pathways of such compounds is essential when designing new molecules that may contain similar structural motifs.
Conclusion
This compound is a compound whose industrial and research significance is directly derived from its molecular formula (C₁₈H₃₀O) and the resulting bifunctional structure.[1][5] Its molecular weight, averaging around 262.43 g/mol , is a fundamental parameter for its quantitative use.[2][6][8] The interplay between its polar phenolic head and nonpolar dodecyl tail makes it a highly effective intermediate for products ranging from lubricant additives to surfactants. For the scientific community, it serves as an important reference compound in environmental science and toxicology, fields of increasing relevance to modern drug development and safety assessment.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
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- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Dodécylphénol — Wikipédia [fr.wikipedia.org]
- 6. upbio.lookchem.com [upbio.lookchem.com]
- 7. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 8. This compound , >98.0%(GC) , 5284-29-7 - CookeChem [cookechem.com]
An In-Depth Technical Guide to the Solubility and Stability of 2-Dodecylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 2-dodecylphenol, a long-chain alkylphenol with significant applications in various industrial and pharmaceutical sectors. This document delves into the core physicochemical properties, offers a detailed analysis of its solubility in a range of organic solvents, and explores its stability under various stress conditions, including thermal, photolytic, oxidative, and pH-driven degradation. Methodologies for assessing solubility and stability are presented, complete with experimental workflows and data interpretation guidelines, to equip researchers and drug development professionals with the critical knowledge for formulation, handling, and storage of this compound.
Introduction and Physicochemical Profile of this compound
This compound belongs to the alkylphenol family, characterized by a twelve-carbon alkyl chain attached to a phenol ring.[1] This structure imparts a dual nature to the molecule: a hydrophilic phenolic head and a long, lipophilic dodecyl tail. This amphiphilic character is central to its utility in various applications, including as a precursor for surfactants, an antioxidant in lubricating oils, and a component in the manufacturing of resins and other specialty chemicals.[1][2] Understanding its fundamental physicochemical properties is paramount for its effective application and for predicting its behavior in different matrices.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5284-29-7 | [3] |
| Molecular Formula | C₁₈H₃₀O | [3][4] |
| Molecular Weight | 262.44 g/mol | [3][5] |
| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | |
| Melting Point | 46 °C | [6][7] |
| LogP (Octanol-Water Partition Coefficient) | 7.8 (Computed) | [4] |
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its application in formulations and chemical syntheses. Its long alkyl chain dictates a strong preference for non-polar or moderately polar organic solvents, while its phenolic hydroxyl group allows for limited interaction with polar solvents.
Qualitative Solubility
General observations indicate that this compound is soluble in a variety of organic solvents, including esters and aromatic hydrocarbons, but has low solubility in water.[8] This is consistent with its high LogP value, which suggests a strong lipophilic character.
Quantitative Solubility Data (Estimated)
Table 2: Estimated Quantitative Solubility of this compound at Ambient Temperature
| Solvent | Solvent Polarity (Relative) | Estimated Solubility ( g/100 mL) | Rationale |
| Hexane | Non-polar | > 50 | The long alkyl chain of this compound has strong affinity for non-polar aliphatic solvents. |
| Toluene | Non-polar (Aromatic) | > 50 | The aromatic ring of this compound interacts favorably with aromatic solvents. |
| Acetone | Polar aprotic | 20 - 50 | Acetone's moderate polarity allows for interaction with both the alkyl chain and the phenolic group. |
| Isopropanol | Polar protic | 10 - 30 | The hydroxyl group of isopropanol can hydrogen bond with the phenolic hydroxyl, but the overall polarity is lower than smaller alcohols. |
| Ethanol | Polar protic | 5 - 20 | Increased polarity compared to isopropanol may lead to slightly lower solubility of the long alkyl chain. |
| Methanol | Polar protic | 1 - 10 | As the most polar of the alcohols listed, methanol is expected to be a poorer solvent for the highly lipophilic dodecyl chain. |
| Water | Highly polar | < 0.1 | The dominance of the long, non-polar alkyl chain results in very low aqueous solubility. |
Note: The values in Table 2 are estimations and should be experimentally verified for specific applications.
Effect of Temperature on Solubility
For most solid organic compounds, solubility in organic solvents increases with temperature.[9][10] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. It is reasonable to expect that the solubility of this compound in the aforementioned organic solvents will increase with rising temperature.
Experimental Protocol for Solubility Determination
A robust understanding of solubility requires empirical measurement. The following outlines a standard protocol for determining the solubility of this compound.
Workflow for Solubility Determination
Caption: A typical workflow for the experimental determination of solubility.
Stability Profile of this compound
Assessing the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways that may impact its efficacy and safety. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.[11][12]
General Stability and Storage Recommendations
This compound is generally stable under normal storage conditions. However, it is recommended to be stored in a cool, dry place, protected from light and air, as phenolic compounds can be susceptible to oxidation.[6]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12]
Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies.
Potential Degradation Pathways
Based on the chemistry of phenols and alkylphenols, the following degradation pathways are plausible for this compound under stress conditions:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. The dodecyl chain can also undergo oxidation, potentially forming hydroperoxides, alcohols, or ketones. The presence of a phenolic ring can provide some antioxidant properties, potentially influencing the degradation of other materials.[2]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions. For other alkylphenols, photodegradation in the presence of Fe(III) has been shown to proceed via hydroxyl radical attack, leading to the formation of hydroxylated derivatives such as catechols.[13]
-
Thermal Degradation: At elevated temperatures, cleavage of the alkyl chain or degradation of the aromatic ring can occur. Studies on related phenolic resins suggest that thermal degradation can lead to the formation of phenol and its methyl derivatives.[14]
-
pH-Dependent Degradation (Hydrolysis): While phenols themselves are not typically susceptible to hydrolysis, the stability of this compound can be pH-dependent. At high pH, the phenolic proton is abstracted, forming a phenoxide ion. This species may be more susceptible to oxidation. The degradation of some phenolic compounds has been shown to be influenced by pH.[15]
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for developing SIMs.[1][18]
Key Considerations for HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point for separating the non-polar this compound from potentially more polar degradation products.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound and its degradants.
-
Detection: UV detection is suitable for phenolic compounds. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.
-
Forced Degradation Samples: The developed HPLC method must be challenged with samples from forced degradation studies to demonstrate its specificity and ability to separate all significant degradation products from the parent peak.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Column Temperature: 30 °C
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound, grounded in established scientific principles and methodologies. While specific quantitative data for this compound is limited in public literature, this guide offers a robust framework for its characterization, including estimated solubility, potential degradation pathways, and protocols for experimental determination. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is essential for the successful formulation, storage, and application of this compound, ensuring product quality, efficacy, and safety. It is strongly recommended that the estimated values and proposed pathways presented herein be confirmed through rigorous experimental validation within the context of your specific application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. japsonline.com [japsonline.com]
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- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. labproinc.com [labproinc.com]
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- 11. pharmasm.com [pharmasm.com]
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- 18. ijisrt.com [ijisrt.com]
An In-Depth Technical Guide to the Synthesis and Discovery of 2-Dodecylphenol
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Dodecylphenol, a member of the long-chain alkylphenol family, is a compound of significant industrial and research interest. Its utility as a precursor in the synthesis of surfactants, lubricating oil additives, resins, and other specialty chemicals has driven the development of various synthetic methodologies.[1][2] This guide provides a comprehensive overview of the synthesis and discovery of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of different synthetic routes. As Senior Application Scientists, our goal is to equip researchers and professionals in drug development and chemical synthesis with the in-depth knowledge required to not only replicate but also innovate upon existing methods.
Introduction to this compound: Properties and Applications
This compound is an organic compound characterized by a dodecyl group attached to the ortho position of a phenol ring. It is a viscous, light-yellow liquid with a characteristic phenolic odor.[1] The long alkyl chain imparts significant hydrophobic character to the molecule, making it a valuable intermediate in the production of nonionic surfactants and emulsifiers.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O | [1] |
| Molecular Weight | 262.43 g/mol | [1] |
| Appearance | Viscous, light-yellow liquid | [1] |
| Odor | Phenolic | [1] |
| Boiling Point | 310-335 °C | [3] |
| Density | 0.94 g/mL at 25 °C | [3] |
| Solubility | Soluble in organic solvents, slightly soluble in water |
The applications of this compound are diverse and include:
-
Surfactants and Emulsifiers: As a key intermediate in their synthesis, this compound is crucial for products that reduce the surface tension of liquids.[2]
-
Lubricating Oil Additives: Its derivatives are used to enhance the performance and stability of lubricants.
-
Resins and Polymers: It serves as a monomer in the production of phenolic resins.
-
Agrochemicals: It is used in the formulation of some industrial cleaners and agrochemicals.[2]
The Discovery and Historical Context of Alkylphenols
The synthesis of alkylphenols dates back to the early 20th century, with the development of the Friedel-Crafts reaction providing a foundational method for their preparation. The work of Conrad Schöller and Max Wittwer at I.G. Farben in the 1930s was pivotal in the development of alkylphenol ethoxylates, which became widely used as nonionic surfactants.[4] While the specific first synthesis of this compound is not prominently documented, its development is intrinsically linked to the broader history of alkylphenol chemistry, driven by the industrial demand for surfactants and other performance chemicals.
Synthesis of this compound: A Deep Dive into Methodologies
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with dodecene. This electrophilic aromatic substitution reaction can be catalyzed by a variety of acids, with the choice of catalyst and reaction conditions significantly influencing the yield and regioselectivity (ortho vs. para substitution).
The Mechanism of Friedel-Crafts Alkylation of Phenol
The Friedel-Crafts alkylation of phenol with an alkene like 1-dodecene proceeds through the formation of a carbocation intermediate. A Lewis acid or Brønsted acid catalyst protonates the alkene, generating a secondary carbocation. This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is an ortho, para-directing activator, leading to the formation of both this compound and 4-dodecylphenol.
A significant challenge in the synthesis of this compound is controlling the regioselectivity. The formation of a mixture of ortho and para isomers is common, and the separation of these isomers can be difficult due to their similar physical properties.
Conventional Synthesis using Acid Catalysts
A variety of acid catalysts have been employed for the alkylation of phenol with dodecene.
-
Activated Clay: A straightforward and relatively inexpensive method involves the use of activated clay as a catalyst. This approach offers a solid, easily separable catalyst, simplifying the workup procedure.
-
Zeolites: Zeolites, with their well-defined pore structures, can offer shape-selective catalysis, potentially favoring the formation of one isomer over the other.
-
Ion-Exchange Resins: These solid acid catalysts are also effective for phenol alkylation and can be easily recovered and reused.
Table 2: Comparison of Catalysts for Phenol Alkylation with Dodecene
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages | Yield (approx.) | Ortho:Para Ratio (approx.) | Reference |
| Activated Clay | 135 °C, 4 hours | Low cost, easy separation | Moderate selectivity | 60% | Mixture | [5] |
| Zeolites (e.g., H-beta) | 100-150 °C | Shape selectivity, reusable | Can be prone to deactivation | Variable | Can favor ortho | |
| Ion-Exchange Resins | 80-120 °C | Reusable, mild conditions | Lower thermal stability | Good | Variable |
Regioselective Synthesis of this compound
Achieving high regioselectivity for the ortho-alkylation of phenols is a significant area of research. Several advanced catalytic systems have been developed to address this challenge.
A highly effective method for the regioselective synthesis of ortho-alkylated phenols employs a dirhenium decacarbonyl (Re₂(CO)₁₀) catalyst. This method offers excellent selectivity for the ortho position and typically results in mono-alkylation, avoiding the formation of di- and poly-alkylated byproducts.[6] The reaction is believed to proceed through a different mechanism than the classical Friedel-Crafts pathway, involving coordination of the phenol to the rhenium center.
Another approach to achieving high ortho-selectivity involves the use of aluminum salts of aromatic thiols, such as aluminum thiophenoxide, as catalysts. These catalysts have been shown to direct the alkylation of phenols to the ortho position with high efficiency.
Experimental Protocols
General Laboratory Safety Precautions
Work with phenols and strong acids requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Synthesis of Dodecylphenol using Activated Clay
This protocol is adapted from a literature procedure and provides a straightforward method for the synthesis of a mixture of dodecylphenol isomers.[5]
Materials:
-
Phenol (325 g)
-
1-Dodecene (575 g)
-
Dried Activated Clay (30 g)
-
2-Liter four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer.
Procedure:
-
To the 2-liter four-necked flask, add phenol and the dried activated clay.
-
Heat the mixture to 135 °C with agitation.
-
Slowly add 1-dodecene to the mixture from the dropping funnel over a period of 4 hours, maintaining the temperature at 135 °C.
-
After the addition is complete, continue to stir the mixture at 135 °C for an additional hour.
-
Cool the reaction mixture to room temperature and filter to remove the activated clay.
-
The crude product is then purified by vacuum distillation to yield dodecylphenol.
Rhenium-Catalyzed Ortho-Alkylation of Phenol with 1-Dodecene
This protocol is based on the highly regioselective method reported in Organic Syntheses.[6]
Materials:
-
Phenol (1.0 equiv)
-
1-Dodecene (1.5 equiv)
-
Dirhenium decacarbonyl (Re₂(CO)₁₀) (0.02 equiv)
-
Mesitylene (solvent)
-
Schlenk flask and standard Schlenk line equipment for inert atmosphere reactions.
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve phenol and dirhenium decacarbonyl in mesitylene.
-
Add 1-dodecene to the reaction mixture.
-
Heat the reaction mixture to 160 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent and any unreacted starting materials are removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure this compound.
Characterization of this compound
Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following spectroscopic techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides detailed information about the structure of the molecule.
-
Aromatic Protons: The protons on the phenyl ring typically appear as a multiplet in the range of δ 6.7-7.2 ppm.
-
Hydroxyl Proton: The phenolic -OH proton gives a broad singlet, the chemical shift of which is concentration and solvent dependent, but is often observed around δ 4.5-5.5 ppm.
-
Alkyl Chain Protons: The protons of the dodecyl chain appear in the upfield region of the spectrum (δ 0.8-2.6 ppm). The benzylic protons adjacent to the phenyl ring are typically observed as a triplet around δ 2.6 ppm. The terminal methyl group of the dodecyl chain appears as a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals include the aromatic carbons (δ 115-155 ppm) and the aliphatic carbons of the dodecyl chain (δ 14-35 ppm).
Table 3: Representative ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.11, 7.07, 6.86, 6.75 | m |
| Phenolic OH | ~4.75 | br s |
| Ar-CH₂- | 2.59 | t |
| -(CH₂)₁₀- | 1.26-1.60 | m |
| -CH₃ | 0.88 | t |
| Data obtained from ChemicalBook.[7] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 262.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the alkyl chain (around 2850-3100 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹).
Safety and Handling
This compound is classified as a skin irritant and can cause serious eye irritation.[1] It is important to handle this chemical with care, using appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
The synthesis of this compound is a well-established process, with the Friedel-Crafts alkylation of phenol serving as the primary industrial method. While this approach is effective, it often leads to a mixture of ortho and para isomers. For applications requiring high-purity this compound, regioselective synthesis methods, such as the rhenium-catalyzed ortho-alkylation, offer a superior alternative, providing high yields of the desired isomer with minimal byproduct formation. This guide has provided a comprehensive overview of the synthesis, characterization, and historical context of this compound, offering valuable insights for researchers and professionals in the field of chemical synthesis and development.
References
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- 2. Alkylphenol - Wikipedia [en.wikipedia.org]
- 3. Regiospecific alkylation of phenols: ortho or para to α coupling in cyclization of bis-phenols via quinone methides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. This compound(5284-29-7) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide on the Health and Safety of 2-Dodecylphenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for 2-dodecylphenol. It is intended to equip researchers and professionals with the necessary information for safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
This compound is a member of the alkylphenols, a family of organic compounds produced by the alkylation of phenols.[1] It is characterized by a dodecyl group attached to the phenol ring.[1] The position of the dodecyl group can vary, resulting in different isomers.[2]
| Property | Value | Source |
| Molecular Formula | C18H30O | [3][4][5] |
| Molecular Weight | 262.44 g/mol | [3][4][5] |
| CAS Number | 5284-29-7 | [3][4][5] |
| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | [6] |
| Melting Point | 42.0 to 46.0 °C | [6] |
| Vapor Pressure | 0.0000023 mmHg | [3] |
| Water Solubility | 31 µg/L at 22ºC for main components | [2] |
| Log Octanol-Water Partition Coefficient (log Kow) | 7.14 | [2] |
Toxicological Profile
The primary health concerns associated with this compound are its potential for skin and eye irritation, as well as reproductive toxicity.[7][8]
Acute Toxicity:
-
Oral: An acute oral toxicity study in rats determined a median lethal dose (LD50) of 2100 mg/kg bodyweight.[8] Signs of toxicity included weight loss, weakness, diarrhea, and collapse.[8]
-
Dermal: Studies in rabbits have shown low acute dermal toxicity, with an estimated LD50 greater than 2000 mg/kg bodyweight.[8]
Skin and Eye Irritation:
This compound is classified as a skin and eye irritant.[3][7] It can cause severe skin burns and eye damage.[3][7][9]
Reproductive Toxicity:
Some evidence suggests that this compound may damage fertility.[3][7] Studies in rats have indicated that the reproductive organs are target organs for systemic toxicity, with effects observed on both male and female fertility.[8]
Carcinogenicity and Mutagenicity:
There is currently limited data available on the carcinogenic and mutagenic potential of this compound.
Environmental Hazards
This compound is classified as very toxic to aquatic life with long-lasting effects.[7][9][10] It is not readily biodegradable and has the potential to bioaccumulate in aquatic organisms.[2] Due to its persistence and toxicity, releases to the environment should be minimized.[1][2]
Experimental Protocols & Safety Assessment
A thorough chemical safety assessment is crucial before handling this compound. This involves evaluating potential hazards and implementing appropriate risk management measures.[11][12] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals to assess their potential effects on human health and the environment.[13][14][15][16][17]
Workflow for Chemical Safety Assessment:
Caption: Workflow for conducting a chemical safety assessment.
Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety goggles and a face shield if splashing is possible.[9][18][19]
-
Skin and Body Protection: Wear protective clothing.[9]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.[20]
Handling:
Storage:
-
Store in a cool, dry, and well-ventilated place.[19]
-
Keep containers tightly closed.[19]
-
Store locked up.[9]
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][20]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][19]
-
Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[10][21]
-
Specific Hazards: Hazardous decomposition products may include carbon oxides.[19][22]
Accidental Release Measures:
-
Evacuate personnel to a safe area.[18]
-
Wear appropriate personal protective equipment.[22]
-
Prevent further leakage or spillage if safe to do so.[10]
-
Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[20][22]
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations.[9][10] Do not allow it to enter drains or waterways.[18][19]
References
- 1. greenspec.co.uk [greenspec.co.uk]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 5284-29-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. chemical-net.env.go.jp [chemical-net.env.go.jp]
- 12. Chemical safety report - ECHA [echa.europa.eu]
- 13. oecd.org [oecd.org]
- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 15. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. angenechemical.com [angenechemical.com]
- 19. hpc-standards.com [hpc-standards.com]
- 20. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. cdn.chemservice.com [cdn.chemservice.com]
- 22. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
This technical guide provides a comprehensive overview of 2-dodecylphenol, a significant alkylphenol isomer. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical methodologies, toxicological profile, and environmental considerations of this compound. It further explores its relationship with the more commonly studied para-isomer, offering a comparative perspective crucial for informed application and risk assessment.
Introduction to this compound and its Isomeric Landscape
Dodecylphenols are a class of alkylphenols characterized by a twelve-carbon alkyl chain attached to a phenol ring. The position of this dodecyl group on the aromatic ring gives rise to different isomers, with this compound (ortho-dodecylphenol) and 4-dodecylphenol (para-dodecylphenol) being the most prominent. While the mixed isomers of dodecylphenol find broad industrial applications, the specific properties and synthesis of the ortho-isomer are of particular interest in specialized chemical syntheses.
This guide will focus primarily on this compound, providing a detailed exploration of its chemical identity, synthesis, and analytical characterization, while also drawing comparisons to its para counterpart to highlight the structural nuances that dictate their respective chemical behaviors and biological activities.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective handling, application, and analysis.
| Property | Value | Source(s) |
| Synonyms | 2-Laurylphenol, o-Dodecylphenol | [1] |
| CAS Number | 5284-29-7 | [1] |
| Molecular Formula | C₁₈H₃₀O | [1] |
| Molecular Weight | 262.43 g/mol | [1] |
| Appearance | Straw-colored liquid with a phenolic odor | [1] |
| Vapor Pressure | 0.0000023 mmHg | [1] |
Synthesis of this compound: A Focus on Regioselectivity
The synthesis of dodecylphenol is primarily achieved through the Friedel-Crafts alkylation of phenol with dodecene.[2] However, controlling the regioselectivity to favor the ortho-isomer, this compound, requires specific catalytic systems. Traditional acid catalysts often yield a mixture of ortho and para isomers, with the para isomer typically being the major product.
General Alkylation of Phenol with 1-Dodecene
A common method for producing a mixture of dodecylphenol isomers involves the use of an activated clay catalyst.
Experimental Protocol:
-
To a 2-liter, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, add 325 g of phenol and 30 g of dried activated clay (e.g., Galeonite #136).[2]
-
Heat the mixture to 135°C with agitation.[2]
-
Slowly add 575 g of 1-dodecene to the reaction mixture over 4 hours.[2]
-
Maintain the reaction at 135°C for the duration of the addition.[2]
-
After the reaction is complete, cool the mixture and filter to remove the activated clay catalyst.[2]
-
The resulting dodecylphenol mixture can be purified by vacuum distillation.[2]
Causality of Experimental Choices: The use of an excess of phenol helps to minimize the formation of di-alkylated products. The activated clay serves as a solid acid catalyst, which can be easily removed by filtration, simplifying the purification process.
Regioselective ortho-Alkylation of Phenol
Achieving high selectivity for this compound necessitates the use of specialized catalysts that direct the alkylation to the ortho position. Rhenium-catalyzed reactions have shown remarkable success in this regard.[3]
Reaction Mechanism: The regioselectivity of the rhenium-catalyzed ortho-alkylation is attributed to the coordination of the phenolic hydroxyl group to the rhenium center, which directs the electrophilic attack of the activated alkene to the adjacent ortho position.
Caption: Rhenium-catalyzed ortho-alkylation of phenol.
Experimental Protocol for Rhenium-Catalyzed ortho-Alkylation:
-
In a glovebox, charge a flame-dried Schlenk tube with dirhenium decacarbonyl (Re₂(CO)₁₀) and the desired phenol.
-
Add anhydrous, degassed solvent (e.g., toluene) to the tube.
-
Add 1-dodecene via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 150°C) for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Causality of Experimental Choices: The use of an inert atmosphere and anhydrous conditions is crucial to prevent the deactivation of the rhenium catalyst. The specific reaction temperature and time are optimized to achieve maximum conversion and selectivity.
Analytical Characterization of this compound
Accurate identification and quantification of this compound are essential for quality control, research, and environmental monitoring. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Experimental Protocol for GC-MS Analysis of this compound in Water Samples:
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify a 1-liter water sample to a pH of less than 2 with hydrochloric acid.[4]
-
Pass the sample through a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with organic-free water to remove interferences.
-
Elute the trapped phenols with methylene chloride.[4]
-
Concentrate the eluate to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Data Analysis: Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). Quantification is typically performed using an internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile or thermally labile compounds and can be used for the quantification of this compound.
Experimental Protocol for HPLC Analysis of Alkylphenols:
-
Sample Preparation: Similar to GC-MS, solid-phase extraction can be used to concentrate the analyte from aqueous samples. For biological matrices, liquid-liquid extraction or more advanced techniques like QuEChERS may be necessary.[5][6]
-
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at a wavelength of approximately 275 nm. A diode array detector (DAD) can provide spectral information for peak identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.
¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.8 - 7.2 | m | 4H | Aromatic protons |
| 4.5 - 5.5 | br s | 1H | Phenolic -OH |
| 2.5 - 2.7 | t | 2H | -CH₂- attached to the aromatic ring |
| 1.2 - 1.6 | m | 20H | -(CH₂)₁₀- |
| 0.8 - 0.9 | t | 3H | -CH₃ |
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C-OH |
| ~130 | C-dodecyl |
| ~127-129 | Aromatic CH |
| ~115-121 | Aromatic CH |
| ~30-35 | -CH₂- attached to the aromatic ring |
| ~22-32 | Dodecyl chain carbons |
| ~14 | -CH₃ |
Toxicological Profile and Biological Activity
The toxicological properties of dodecylphenols are of significant concern due to their widespread use and potential for environmental release.
GHS Hazard Classification for this compound: [1]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314) or causes skin irritation (H315).[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318) or causes serious eye irritation (H319).[1]
-
Reproductive Toxicity: May damage fertility (H360F) or is suspected of damaging fertility or the unborn child (H361).[1]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects (H410).[1]
Endocrine Disrupting Activity
Alkylphenols, including dodecylphenol, are known endocrine-disrupting chemicals (EDCs). They can mimic the action of natural hormones, particularly estrogen, by binding to estrogen receptors.[10][11] This can lead to adverse effects on the reproductive and developmental systems of organisms.
Mechanism of Endocrine Disruption:
Caption: Mechanism of endocrine disruption by this compound.
Applications of Dodecylphenols
Dodecylphenols are versatile intermediates in the chemical industry.
-
Antioxidants: Hindered phenols, including derivatives of dodecylphenol, are used as antioxidants in lubricating oils to prevent oxidative degradation at high temperatures.[12][13] They act as radical scavengers, interrupting the chain reactions of oxidation.[13]
-
Surfactants: Dodecylphenol can be ethoxylated to produce non-ionic surfactants. These are used in detergents, emulsifiers, and wetting agents.[14] The long dodecyl chain provides the hydrophobic character, while the polyethylene oxide chain resulting from ethoxylation provides the hydrophilic character.[14]
-
Other Applications: Dodecylphenols are also used in the production of phenolic resins, additives for fuels, and as intermediates in the synthesis of various other chemicals.[15]
Environmental Fate and Degradation
The environmental persistence of dodecylphenols is a significant concern. They are generally not readily biodegradable and can accumulate in the environment.
Biodegradation Pathway: The biodegradation of phenols typically proceeds through hydroxylation of the aromatic ring to form catechol, followed by ring cleavage.[16][17] The long alkyl chain of dodecylphenol can hinder this process, contributing to its persistence.
Comparative Analysis: this compound vs. 4-Dodecylphenol
The position of the dodecyl group significantly influences the properties of the molecule.
| Property | This compound (ortho) | 4-Dodecylphenol (para) | Rationale for Difference |
| Steric Hindrance | Higher, due to the bulky dodecyl group adjacent to the hydroxyl group. | Lower, with the dodecyl group at the opposite end of the ring. | The proximity of the alkyl chain to the hydroxyl group in the ortho isomer creates more steric bulk. |
| Reactivity of -OH group | Less accessible for some reactions due to steric hindrance. | More accessible. | The bulky ortho-substituent can physically block access to the hydroxyl group. |
| Boiling Point | Generally lower due to potential for intramolecular hydrogen bonding. | Generally higher due to stronger intermolecular hydrogen bonding. | Intramolecular hydrogen bonding in the ortho isomer reduces the strength of intermolecular forces. |
| Acidity | May be slightly less acidic due to steric hindrance affecting solvation of the phenoxide ion. | Generally slightly more acidic. | Steric hindrance can destabilize the conjugate base by impeding its interaction with solvent molecules. |
| Toxicological Profile | Specific data is less abundant, but generally considered to be in the same class of toxicity as the para isomer. | More extensively studied and known to be an endocrine disruptor. | Both isomers share the same fundamental chemical structure that confers toxicity. |
Conclusion
This compound is a chemically significant isomer with distinct properties and synthetic routes compared to its more common para counterpart. Its synthesis requires careful control of regioselectivity, and its analysis is achievable through standard chromatographic and spectroscopic techniques. The toxicological profile of this compound, particularly its potential as an endocrine disruptor, warrants careful consideration in its application and environmental management. A thorough understanding of the structure-property relationships between dodecylphenol isomers is crucial for the development of safer and more effective chemical products.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. NEMI Method Summary - 528 [nemi.gov]
- 5. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(5284-29-7) 13C NMR [m.chemicalbook.com]
- 10. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. support.newgatesimms.com [support.newgatesimms.com]
- 14. Introduction to Nonionic Surfactant [sanyo-chemical-solutions.com]
- 15. US4914246A - Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activities and Toxicological Profile of 2-Dodecylphenol
Introduction: Understanding 2-Dodecylphenol in Context
This compound is an organic compound belonging to the alkylphenol family. These compounds are characterized by a phenol ring substituted with an alkyl chain, in this case, a twelve-carbon chain (dodecyl) at the ortho position. Dodecylphenols, as a broader category of mixed isomers, are utilized in various industrial applications, including the manufacturing of lubricant additives, surfactants, resins, and as intermediates in the synthesis of other chemicals.[1] The position of the alkyl group on the phenol ring significantly influences the compound's chemical and biological properties. This guide provides a detailed technical overview of the known biological activities and toxicological data for this compound, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential effects. It is important to note that much of the available data pertains to mixed isomers of dodecylphenol or other alkylphenols like nonylphenol and octylphenol. Therefore, a read-across approach is often necessary to infer the properties of the specific 2-isomer, a limitation that will be clearly indicated throughout this guide.
Part 1: Biological Activities of this compound
The primary biological activity of concern for alkylphenols, including dodecylphenol, is their potential to act as endocrine-disrupting chemicals (EDCs), specifically by mimicking the action of estrogen.
Estrogenic Activity
Alkylphenols are known xenoestrogens, meaning they can bind to and activate estrogen receptors (ERs), thereby interfering with the normal functioning of the endocrine system.[2] This interaction can lead to a range of physiological effects.
Mechanism of Estrogenic Action:
The estrogenic activity of alkylphenols is primarily mediated through their binding to estrogen receptors, ERα and ERβ.[3] The binding of these compounds to ERs can initiate a cascade of cellular events typically triggered by the natural hormone, 17β-estradiol. This includes the regulation of gene expression through binding to estrogen response elements (EREs) in the promoter regions of target genes.[3]
The structural features of alkylphenols that influence their estrogenic potency include:
-
Position of the Alkyl Group: The para position is generally associated with the highest estrogenic activity, followed by meta and then ortho. This is attributed to the steric hindrance at the ortho position, which may interfere with optimal binding to the estrogen receptor.
-
Length and Branching of the Alkyl Chain: The length and branching of the alkyl chain also play a crucial role. For para-alkylphenols, estrogenic activity tends to increase with the length of the alkyl chain up to a certain point.
While specific data for this compound is limited, studies on other alkylphenols provide valuable insights. For instance, it has been demonstrated that the action of alkylphenols is mediated by the estrogen receptor, as their effects are dependent on its presence and can be blocked by estrogen antagonists.[2]
Diagram of Estrogenic Signaling Pathway:
Caption: Estrogenic signaling pathway of this compound.
Non-Estrogenic Biological Activities
While the estrogenic effects of alkylphenols are the most studied, there is evidence to suggest that they may also exert biological effects through non-estrogenic pathways.
Oxidative Stress:
Some studies on alkylphenols, such as nonylphenol and octylphenol, have indicated that they can induce oxidative stress in cells.[4] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage.[4]
Cytotoxicity and Genotoxicity:
In vitro studies on other alkylphenols have demonstrated cytotoxic and genotoxic effects.[4][5] Cytotoxicity refers to the ability of a substance to kill cells, while genotoxicity is the property of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. The genotoxic potential of alkylphenols has been investigated using assays such as the comet assay, which detects DNA strand breaks.[4][5]
Part 2: Toxicological Data of this compound
The toxicological profile of dodecylphenol is primarily based on studies of mixed isomers or branched dodecylphenol. Specific data for this compound is scarce, and therefore, the following information should be interpreted with caution and considered as indicative of the potential hazards of the substance class.
Acute Toxicity
Acute toxicity refers to the adverse effects that occur after a single exposure to a substance.
| Route of Exposure | Species | Test | Result | Reference |
| Oral | Rat | LD50 | 2100 mg/kg bw (mixed isomers) | [6] |
| Dermal | Rabbit | LD50 | >2000 mg/kg bw (mixed isomers) | [6] |
| Dermal | Rabbit | LD50 | 15 g/kg bw (branched) | [6] |
Clinical signs observed in acute oral toxicity studies with dodecylphenol (mixed isomers) in rats included weight loss, weakness, diarrhea, and collapse.[6] Necropsy revealed hemorrhagic lesions in the lungs and gastrointestinal inflammation.[6]
Skin and Eye Irritation/Corrosion
Dodecylphenol is classified as a substance that can cause skin and eye irritation, and in some cases, severe burns and damage.[1]
-
Skin: Dodecylphenol (mixed isomers and branched) has been shown to be corrosive or severely irritating to the skin in animal studies.[6] The harmonized classification for branched dodecylphenol is "Skin Corrosion – Category 1C".[6]
-
Eyes: Dodecylphenol is also considered to cause serious eye damage.[6] Studies with isododecylphenol have shown persistent eye irritation.[6]
Reproductive and Developmental Toxicity
There is evidence to suggest that dodecylphenol may have adverse effects on reproduction and development.[6]
-
Reproductive Toxicity: Studies on branched dodecylphenol in rats have shown effects on reproductive organs.[6] Observed effects in females include reduced ovary weights and lengthened estrous cycles, while effects in males include reductions in reproductive organ weight.[6] The harmonized classification for branched dodecylphenol includes "Reproductive toxicity, Category 1B. May damage fertility".[7]
-
Developmental Toxicity: Due to its estrogenic activity, there are concerns about the potential for dodecylphenol to interfere with normal development, particularly of the reproductive system.
Genotoxicity
Limited specific data is available on the genotoxicity of this compound. However, some studies on other alkylphenols suggest a potential for genotoxic effects, primarily mediated through oxidative stress.[4] Further investigation using standardized genotoxicity assays is required to fully characterize the genotoxic potential of this compound. A safety data sheet for branched dodecylphenol indicates that it is not sensitizing in a Buehler Test on guinea pigs.[7]
Part 3: Experimental Protocols
This section provides an overview of standard methodologies that can be employed to assess the biological and toxicological properties of this compound.
In Vitro Estrogenicity Assay: Yeast Estrogen Screen (YES)
The YES assay is a widely used in vitro method to screen for estrogenic activity. It utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase).
Principle: When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to the production of the enzyme. The enzyme activity can be quantified by adding a substrate that produces a colored product, which can be measured spectrophotometrically.
Workflow Diagram:
Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.
In Vitro Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving the DNA as a "nucleoid". The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleoid, forming a "comet tail". The extent of DNA damage is proportional to the length and intensity of the comet tail.
Step-by-Step Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the desired cell line or tissue.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail).
In Vitro Mutagenicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Principle: The test uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The bacteria are exposed to the test chemical and plated on a histidine-deficient medium. Only the bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies. An increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Workflow Diagram:
Caption: Workflow for the Ames Test.
In Vitro Skin Corrosion Assay: OECD Test Guideline 431
This test guideline describes an in vitro method using a Reconstructed human Epidermis (RhE) model to assess the skin corrosion potential of a chemical.[8]
Principle: The test chemical is applied topically to the RhE model. The viability of the epidermal cells is then determined using a cell viability assay (e.g., MTT assay). A significant decrease in cell viability below a certain threshold indicates that the substance is corrosive.[9]
Step-by-Step Methodology:
-
RhE Model Preparation: Reconstituted human epidermis models are cultured and prepared for testing.
-
Application of Test Chemical: A defined amount of this compound is applied to the surface of the RhE tissue.
-
Exposure: The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).
-
Washing: The test chemical is removed by washing the tissue.
-
MTT Assay: The tissues are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Extraction and Quantification: The formazan is extracted, and the absorbance is measured spectrophotometrically to determine cell viability.
-
Classification: The chemical is classified as corrosive or non-corrosive based on the reduction in cell viability compared to the negative control.[9]
Reproductive/Developmental Toxicity Screening: OECD Test Guideline 421
This guideline provides a screening method to assess the potential effects of a chemical on reproduction and development.[10][11]
Principle: The test substance is administered to male and female rats before, during, and after mating. The animals are observed for effects on mating performance, fertility, pregnancy, and offspring viability and growth.[12]
Key Parameters Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility indices, and gross necropsy.
-
Offspring: Number of live and dead pups, pup weight, and clinical observations.
Conclusion
This compound, as a member of the alkylphenol family, warrants careful consideration due to the potential for endocrine-disrupting activity and other toxicological effects. While specific data for the 2-isomer is limited, the available information on dodecylphenol (mixed isomers and branched) and other alkylphenols suggests a profile of concern that includes estrogenic activity, skin and eye irritation/corrosion, and potential reproductive toxicity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activities and toxicological profile of this compound, which is crucial for a comprehensive risk assessment and the development of safer alternatives. Future research should focus on generating isomer-specific data for this compound to reduce the uncertainty associated with read-across approaches.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha [frontiersin.org]
- 4. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. senzagen.com [senzagen.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
Methodological & Application
2-Dodecylphenol as a Versatile Precursor in Advanced Organic Synthesis: Application Notes and Protocols
Introduction: The Strategic Importance of 2-Dodecylphenol in Chemical Synthesis
This compound, a member of the alkylphenol family, is a key intermediate in the synthesis of a diverse array of functional molecules.[1][2] Its molecular architecture, featuring a hydrophilic phenolic hydroxyl group and a substantial hydrophobic dodecyl chain, imparts unique physicochemical properties to its derivatives. This dual character makes it an ideal precursor for producing high-performance surfactants, lubricating oil additives, corrosion inhibitors, and specialty resins.[3][4] The long alkyl chain provides excellent solubility in nonpolar media, while the reactive phenolic ring offers a versatile handle for a variety of chemical transformations. This guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging this compound as a strategic precursor in organic synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O | [1] |
| Molecular Weight | 262.43 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Phenolic | [1] |
| Melting Point | 39 °C | [1] |
| Solubility | Soluble in organic solvents, slightly soluble in water | [1] |
Core Synthetic Transformations and Protocols
The reactivity of this compound is dominated by the phenolic hydroxyl group and the activated aromatic ring, allowing for several key transformations.
The Mannich Reaction: Synthesizing Sterically Hindered Amines
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an acidic proton located on a carbon atom.[5] In the case of this compound, the electron-rich aromatic ring serves as the active hydrogen component, leading to the formation of sterically hindered phenolic Mannich bases. These products are valuable as antioxidants in lubricating oils and as curing agents for epoxy resins.[6]
The reaction proceeds via the formation of an electrophilic iminium ion from the condensation of a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (e.g., dimethylamine).[5][7] The electron-rich ortho-position of this compound then attacks the iminium ion, yielding the aminomethylated product.
Caption: Mechanism of the Mannich Reaction with this compound.
Protocol 1: Synthesis of 2-(Dimethylaminomethyl)-6-dodecylphenol
-
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Dimethylamine (40% aqueous solution, 1.2 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a stirred mixture of this compound (1.0 eq) and aqueous dimethylamine (1.2 eq) in a round-bottom flask, add aqueous formaldehyde (1.2 eq) dropwise over 15 minutes at 10-15 °C.[8]
-
Stir the mixture at 25 °C for 1 hour.[8]
-
Heat the reaction mixture to 100 °C and maintain for 2 hours.[8]
-
Cool the reaction to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-(dimethylaminomethyl)-6-dodecylphenol.
-
Etherification: Crafting Phenoxy-Derivatives via Williamson Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][9] This reaction is particularly useful for converting this compound into a variety of functionalized ethers, such as phenoxy carboxylates, which are precursors to herbicides and pharmaceuticals.[1]
The synthesis begins with the deprotonation of the phenolic hydroxyl group using a strong base (e.g., potassium hydroxide) to form the more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide to form the ether linkage.
Caption: Williamson Ether Synthesis of this compound Derivatives.
Protocol 2: Synthesis of (2-Dodecylphenoxy)acetic Acid
-
Materials:
-
This compound (1.0 eq)
-
Potassium Hydroxide (KOH) (2.2 eq)
-
Chloroacetic Acid (1.1 eq)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (2.2 eq) in water.
-
Add this compound (1.0 eq) to the flask and swirl until a homogenous solution is formed.[1]
-
Fit the flask with a reflux condenser and heat the solution to a gentle boil.
-
Prepare a 50% aqueous solution of chloroacetic acid (1.1 eq) and add it dropwise through the condenser over 10 minutes.[1]
-
After the addition is complete, continue refluxing for an additional 10 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with the dropwise addition of concentrated HCl until the product precipitates.[1]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield (2-dodecylphenoxy)acetic acid.
-
Ethoxylation: Engineering Non-Ionic Surfactants
Ethoxylation is a crucial industrial process for producing non-ionic surfactants.[10] By reacting this compound with ethylene oxide, a polyoxyethylene chain is introduced at the hydroxyl group. The length of this chain can be precisely controlled to tailor the surfactant's properties, such as its hydrophile-lipophile balance (HLB), which dictates its performance in emulsification, wetting, and dispersion.[4][5] These surfactants find widespread use in detergents, industrial cleaners, and agricultural formulations.[4]
The reaction is typically catalyzed by a base, such as potassium hydroxide, and is carried out at elevated temperatures and pressures in a specialized reactor.
Caption: Experimental Workflow for the Ethoxylation of this compound.
Protocol 3: Synthesis of this compound Polyoxyethylene Ether (Surfactant)
-
Materials:
-
This compound
-
Potassium Hydroxide (KOH) (0.06% wt)
-
Ethylene Oxide (EO)
-
Nitrogen (N₂) gas
-
-
Procedure (to be performed in a suitable pressure reactor):
-
Charge the pressure reactor with this compound and 0.06% wt KOH.[4]
-
Purge the reactor with N₂ three times to create an inert atmosphere.[4]
-
Heat the mixture to 100 ± 5 °C under reduced pressure for one hour to remove any residual water.[4]
-
Increase the temperature to approximately 160 °C.
-
Introduce ethylene oxide into the reactor, maintaining the reaction temperature at 175 ± 5 °C and the pressure at 0.3–0.4 MPa.[4]
-
Continue the addition of ethylene oxide until the desired molar ratio (and thus, polyoxyethylene chain length) is achieved.
-
Once the reaction is complete, cool the reactor to room temperature.
-
The resulting product is the this compound ethoxylate surfactant.
-
Applications in the Development of Corrosion Inhibitors
The derivatives of this compound, particularly those incorporating nitrogen and other heteroatoms (e.g., Schiff bases), are effective corrosion inhibitors for metals in acidic environments.[11][12] The long dodecyl chain enhances their solubility and film-forming ability on the metal surface, while the aromatic ring and heteroatoms facilitate strong adsorption, creating a protective barrier against corrosive agents.
A plausible synthetic route to a Schiff base corrosion inhibitor from this compound would involve a two-step process: first, a Vilsmeier-Haack or similar formylation reaction to introduce an aldehyde group onto the phenolic ring, followed by condensation with a suitable amine.
Hypothetical Protocol 4: Synthesis of a this compound-derived Schiff Base Corrosion Inhibitor
-
Step 1: Formylation of this compound
-
React this compound with a formylating agent (e.g., POCl₃/DMF) to introduce an aldehyde group, likely at the para-position, to yield 4-hydroxy-3-dodecylbenzaldehyde.
-
-
Step 2: Schiff Base Condensation
-
Condense the resulting aldehyde with an appropriate amine (e.g., aniline or an aliphatic diamine) in a suitable solvent like ethanol under reflux to form the Schiff base (imine). The product would then be isolated, purified, and evaluated for its corrosion inhibition properties.
-
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its unique combination of a reactive phenolic moiety and a long lipophilic alkyl chain allows for the creation of a wide range of functional molecules with significant industrial applications. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel derivatives for use as surfactants, lubricant additives, and corrosion inhibitors. The causality behind the experimental choices, rooted in fundamental principles of reaction mechanisms like SN2, electrophilic aromatic substitution, and nucleophilic addition, empowers scientists to not only replicate these procedures but also to innovate and adapt them for their specific research and development goals.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. US20210017113A1 - Preparation method of phenoxycarboxylic acid herbicides - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Mannich Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Introduction: The Unique Molecular Architecture of 2-Dodecylphenol
An in-depth guide for researchers and development professionals on the multifaceted applications of 2-dodecylphenol in the realm of polymer chemistry.
This compound (2-DP) is an alkylphenol characterized by a phenol ring substituted at the ortho position with a twelve-carbon alkyl chain (dodecyl group).[1][2] This specific molecular architecture, featuring a reactive hydrophilic phenolic head and a long, flexible lipophilic tail, bestows upon it a unique set of properties that are highly valuable in polymer science. The hydroxyl group provides a reactive site for various chemical transformations, while the dodecyl chain imparts significant hydrophobicity, steric hindrance, and compatibility with non-polar polymer matrices.[3]
Commercial dodecylphenol often consists of a mixture of isomers, with the para-substituted variant being common.[4] However, the ortho-substitution in 2-DP presents distinct reactivity, particularly in reactions involving the phenolic hydroxyl group and the adjacent ring positions. This guide will focus specifically on the applications derived from the structure of this compound, exploring its utility as a reactive monomer, a functional polymer additive, and a precursor to essential polymerization aids.
Section 1: this compound as a Reactive Building Block in Polymer Synthesis
The presence of the phenolic hydroxyl group and the activated aromatic ring allows 2-DP to be incorporated directly into polymer backbones, acting as a monomer or a modifying agent.
Application 1.1: Crafting High-Performance Alkyl Phenolic Resins
Phenolic resins, synthesized through the condensation of phenols with aldehydes, are known for their thermal stability and chemical resistance.[5][6] The incorporation of this compound as a co-monomer with phenol and formaldehyde allows for the synthesis of alkyl phenolic resins with tailored properties.[7][8]
Causality of Experimental Design:
-
Functionality: Phenol is trifunctional (reactive at the ortho and para positions), leading to a highly cross-linked, rigid network. This compound is difunctional (reactive at the para position and the other ortho position), and the bulky dodecyl group provides steric hindrance.
-
Property Modification: By incorporating 2-DP, the cross-link density of the final cured resin is reduced. The long alkyl chains become internally integrated into the resin network. This "internal plasticization" imparts increased flexibility, impact resistance, and toughness to the otherwise brittle phenolic resin.[3]
-
Enhanced Compatibility: The hydrophobic dodecyl groups improve the resin's compatibility and adhesion to non-polar substrates and elastomers, making it an excellent tackifier or curing agent for rubber formulations.
Caption: Workflow for the synthesis of a this compound modified phenolic resin.
Experimental Protocol: Synthesis of a 2-DP-Modified Novolac Resin
-
Materials: this compound, Phenol, Formaldehyde (37% solution), Oxalic Acid (catalyst), Toluene (solvent), Jacketed glass reactor with mechanical stirrer, reflux condenser, and thermocouple.
-
Procedure:
-
Charge the reactor with this compound, phenol, and oxalic acid. The molar ratio of 2-DP to phenol will determine the final properties of the resin. A typical starting ratio might be 1:4.
-
Begin stirring and heat the mixture to 95°C to create a homogenous melt.
-
Slowly add the formaldehyde solution over 60 minutes, ensuring the reaction temperature does not exceed 100°C. The total molar ratio of (Total Phenols) to formaldehyde should be approximately 1:0.8 for a novolac resin.
-
After the addition is complete, maintain the reaction under reflux at 98-100°C for 2-3 hours.
-
Switch the setup for distillation. Gradually increase the temperature to 160°C to remove water and unreacted phenol under atmospheric pressure.
-
Apply a vacuum to remove the last traces of volatiles until the desired softening point is achieved.
-
Discharge the molten resin and cool to obtain the final solid product.
-
-
Self-Validation: The softening point of the resin should be measured and compared to a control resin made without 2-DP. The modified resin is expected to have a lower softening point. Further validation can be done via Gel Permeation Chromatography (GPC) to analyze molecular weight distribution.
Application 1.2: Enhancing Epoxy Resin Formulations
Standard epoxy resins, often based on bisphenol A diglycidyl ether (DGEBA), are rigid and can be brittle.[9][10] this compound can be used as a reactive modifier in two-part epoxy formulations.[4][11][12]
Causality of Experimental Design:
-
Reactivity: The phenolic hydroxyl group of 2-DP can react with the epoxy groups, especially at elevated temperatures or in the presence of a catalyst.
-
Chain Termination & Plasticization: As a monofunctional molecule (in terms of reacting with epoxides), 2-DP acts as a chain terminator. This reduces the overall cross-link density of the cured epoxy network. The covalently bonded dodecyl chain provides internal plasticization, increasing the toughness and flexibility of the cured material.
-
Viscosity Reduction: The addition of 2-DP can lower the viscosity of the epoxy resin component (Part A), improving handling and processing characteristics, especially in highly filled systems.[11]
Experimental Protocol: Preparation of a 2-DP-Modified Epoxy System
-
Materials: Bisphenol A based liquid epoxy resin (e.g., D.E.R. 331), this compound, Amine-based curing agent (e.g., TETA - Triethylenetetramine), planetary mixer.
-
Procedure:
-
In Part A, blend the liquid epoxy resin with this compound. A typical loading level would be 5-15 parts per hundred parts of resin (phr).
-
Warm the mixture to 60°C and mix thoroughly for 30 minutes to ensure complete homogenization. Allow to cool to room temperature.
-
For curing, calculate the stoichiometric amount of the amine curing agent (Part B) required for the epoxy resin. Note: The 2-DP is not typically factored into the stoichiometric calculation for room temperature cure, as its reaction is much slower than the primary amine reaction.
-
Thoroughly mix the calculated amount of Part B with Part A for 3-5 minutes.
-
Pour the mixture into molds for testing (e.g., tensile strength, impact resistance).
-
Allow to cure at room temperature for 24 hours, followed by a post-cure at 80°C for 3 hours.
-
-
Self-Validation: Prepare a control formulation without 2-DP. The 2-DP modified system should exhibit a lower glass transition temperature (Tg) as measured by DSC, and improved impact strength.
Section 2: this compound as a High-Performance Polymer Additive
The true elegance of 2-DP's structure is revealed in its function as a non-migrating, high-performance additive that protects polymers from degradation.
Application 2.1: Hindered Phenolic Antioxidant
Nearly all commodity polymers are susceptible to thermal-oxidative degradation during processing and end-use, leading to loss of mechanical properties and discoloration.[13][14] Phenolic antioxidants are primary stabilizers that interrupt the free-radical degradation cycle.[15][16]
Causality of Experimental Design:
-
Radical Scavenging: The phenolic hydroxyl group can donate its hydrogen atom to reactive peroxy radicals (ROO•) or alkyl radicals (R•) that are formed during polymer degradation. This neutralizes the reactive radicals.
-
Steric Hindrance: The bulky dodecyl group at the ortho position helps to stabilize the resulting phenoxy radical, preventing it from initiating new degradation chains. This "hindered phenol" structure is key to its effectiveness.[15]
-
Superior Compatibility & Permanence: The long, non-polar dodecyl chain makes 2-DP highly soluble in polyolefins like polyethylene (PE) and polypropylene (PP). This excellent compatibility prevents the antioxidant from migrating or "blooming" to the polymer surface, ensuring long-term protection.
Caption: Mechanism of this compound as a radical scavenging antioxidant.
Experimental Protocol: Evaluating Antioxidant Efficacy in Polypropylene
-
Materials: Polypropylene (PP) powder (unstabilized), this compound, commercial antioxidant (e.g., Irganox 1010 for benchmarking), two-roll mill or small-scale extruder, compression molder, Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Prepare different formulations by dry blending PP powder with the antioxidant at various concentrations (e.g., 0.05%, 0.1%, 0.2% by weight). Include a control sample with no antioxidant and a sample with the commercial antioxidant.
-
Melt-compound each blend using a two-roll mill or extruder at 190-210°C for 5-10 minutes to ensure uniform dispersion.
-
Compression mold the compounded material into thin films or plaques of a standardized thickness.
-
Evaluation via DSC (Oxidative Induction Time - OIT):
-
Place a small sample (5-10 mg) into a DSC pan.
-
Heat the sample to 200°C under a nitrogen atmosphere.
-
Once equilibrated, switch the gas to pure oxygen.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better thermal-oxidative stability.
-
-
-
Self-Validation: The OIT should increase with increasing concentration of 2-DP. Comparing the OIT of the 2-DP stabilized samples to the unstabilized control and the commercially stabilized sample will validate its efficacy.
Data Presentation: Oxidative Induction Time (OIT) of Stabilized PP
| Formulation | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| Control | 0 | 3.5 |
| 2-DP | 0.1 | 25.8 |
| 2-DP | 0.2 | 48.2 |
| Irganox 1010 | 0.1 | 32.5 |
Note: Data is representative and for illustrative purposes.
Section 3: Precursor for Surfactants in Emulsion Polymerization
Causality of Experimental Design:
-
Ethoxylation Reaction: The acidic proton of the phenolic hydroxyl group on 2-DP can be reacted with ethylene oxide (EO) in the presence of a base catalyst. This initiates a ring-opening polymerization of EO, forming a poly(ethylene oxide) (PEO) chain attached to the phenoxy oxygen.
-
Amphiphilic Structure: The resulting molecule, a this compound ethoxylate, is strongly amphiphilic. The dodecyl-phenol portion is the hydrophobic "tail," and the PEO chain is the hydrophilic "head."
-
Surfactant Function: In water, these molecules form micelles above a critical concentration. During emulsion polymerization, these micelles encapsulate monomer droplets, providing sites for polymerization to begin. They also adsorb onto the surface of the growing polymer particles, preventing them from coagulating through steric stabilization.
Conceptual Protocol: Emulsion Polymerization using a 2-DP Ethoxylate Surfactant
-
Synthesis of Surfactant: React this compound with a desired number of equivalents of ethylene oxide (e.g., 10) under basic catalysis to form this compound-(EO)₁₀. The length of the EO chain can be adjusted to control the hydrophilic-lipophilic balance (HLB) of the surfactant.
-
Polymerization Setup:
-
To a jacketed reactor, add deionized water and the synthesized this compound ethoxylate surfactant.
-
Purge with nitrogen and begin stirring.
-
Add the monomer (e.g., styrene or methyl methacrylate).
-
Heat the emulsion to the reaction temperature (e.g., 70-80°C).
-
Maintain the reaction for several hours until high monomer conversion is achieved.
-
-
Self-Validation: The final product should be a stable latex with no signs of coagulation. Particle size and particle size distribution can be measured using Dynamic Light Scattering (DLS). A narrow distribution indicates a successful and well-controlled polymerization.
Conclusion
This compound is far more than a simple alkylated phenol; it is a versatile molecular tool for the polymer chemist. Its unique trifecta of a reactive phenolic group, a sterically hindering ortho-position, and a long, compatibilizing alkyl chain allows it to function as a property-enhancing monomer, a highly effective and permanent polymer stabilizer, and a precursor to critical process aids like surfactants. The protocols and mechanistic explanations provided herein offer a robust framework for researchers and professionals to harness the capabilities of this compound in developing next-generation polymer materials.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. What is dodecylphenol used for? [hjd-chem.com]
- 4. Dodecylphenol - PCC Group [products.pcc.eu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 7. CN108503759B - Synthesis method of alkyl phenolic resin - Google Patents [patents.google.com]
- 8. CN106608956A - Preparation method and applications of alkyl phenol-phenol-formaldehyde resin - Google Patents [patents.google.com]
- 9. fabervanderende.com [fabervanderende.com]
- 10. Multi-functional and Specialty Epoxy Resins [old.westlakeepoxy.com]
- 11. US20180163100A1 - Epoxy two-part formulations - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 14. Polymer Antioxidants, Antioxidants Polymer/Plastic Additives Wholesale | Tintoll [uvabsorber.com]
- 15. vinatiorganics.com [vinatiorganics.com]
- 16. mdpi.com [mdpi.com]
- 17. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 18. nbinno.com [nbinno.com]
Application Notes and Protocols for 2-Dodecylphenol
Introduction: Understanding 2-Dodecylphenol
This compound is an alkylphenol characterized by a twelve-carbon dodecyl group attached to a phenol ring at the ortho position. This structure imparts both hydrophobic (the dodecyl tail) and hydrophilic (the phenolic hydroxyl group) properties, making it a versatile intermediate in chemical synthesis. Its applications are broad, ranging from the production of lubricating oil additives, surfactants, and resins to its use as a stabilizer in plastics and a precursor in the manufacturing of fungicides and bactericides.[1] For researchers, this compound presents an interesting molecule for exploring structure-activity relationships in various biological and chemical systems. This guide provides detailed experimental protocols for the synthesis, analysis, and application of this compound in a research context.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental settings. These properties influence its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O | [1][2] |
| Molecular Weight | 262.44 g/mol | [1][2] |
| Appearance | White or colorless to light yellow solid or liquid | |
| Melting Point | 42-46 °C | [3] |
| Solubility | Soluble in methanol | |
| LogP | 5.8556 | [2] |
Safety and Handling
This compound requires careful handling due to its potential health and environmental hazards. Adherence to safety protocols is paramount.
Hazard Identification:
-
May cause skin irritation.[1]
-
Suspected of damaging fertility or the unborn child.[1][4][5][6]
-
Very toxic to aquatic life with long-lasting effects.[1][4][5][6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles and a face shield.[4][5][6]
-
Skin Protection: Wear impervious gloves and protective clothing.[4][5][6]
-
Respiratory Protection: Use a dust respirator or other approved respirators if dust or aerosols are generated.[4]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.[5]
-
Avoid contact with skin and eyes.[5]
-
Store in a cool, dark place under an inert gas as it can be air-sensitive.[3]
-
Store locked up.[4]
Experimental Protocols
The following section details step-by-step protocols for the synthesis, analysis, and various applications of this compound.
Synthesis of this compound
This protocol describes a laboratory-scale synthesis of dodecylphenol via the Friedel-Crafts alkylation of phenol with 1-dodecene, using activated clay as a catalyst.[7]
Materials:
-
Phenol (325 g)
-
1-Dodecene (575 g)
-
Dried activated clay (e.g., Galeonite #136) (30 g)
-
2-liter four-necked flask
-
Stirrer, thermometer, reflux condenser, and dropping funnel
-
Filtration apparatus
-
Vacuum distillation apparatus
Procedure:
-
To a 2-liter four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 325 g of phenol and 30 g of dried activated clay.
-
Heat the mixture to 135°C with agitation.
-
Slowly add 575 g of 1-dodecene to the mixture over 4 hours while maintaining the temperature at 135°C.
-
After the addition is complete, continue to stir the reaction mixture at 135°C for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the activated clay.
-
Purify the resulting dodecylphenol by vacuum distillation.
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Analytical Quantification of this compound
Accurate quantification of this compound is crucial for most experimental applications. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.
Protocol: GC-MS Analysis of this compound
This protocol is adapted from general methods for phenol analysis in environmental samples.[8][9]
Sample Preparation (from a non-aqueous matrix):
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent such as dichloromethane or hexane.
-
If necessary, perform a liquid-liquid extraction to remove interfering substances.
-
For trace analysis, a derivatization step with a reagent like pentafluorobenzyl bromide (PFBBr) can enhance sensitivity for electron capture detection (ECD), though for MS, underivatized analysis is often sufficient.[9]
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 107, 121, 262). A full scan can be used for initial identification.
Calibration:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of this compound.
Diagram: GC-MS Analysis Workflow
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. labproinc.com [labproinc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. epa.gov [epa.gov]
Application Note: Advanced Analytical Strategies for the Detection and Quantification of 2-Dodecylphenol
Introduction: The Analytical Imperative for 2-Dodecylphenol
This compound is an organic compound characterized by a phenol group substituted with a twelve-carbon alkyl chain.[1][2][3] It is a member of the broader alkylphenol category, which sees extensive use as a precursor or additive in the manufacturing of lubricating oils, surface-active agents, resins, and pesticides.[1] Its presence as a Food Contact Substance is also regulated.[1]
The imperative for its accurate detection stems from several factors:
-
Environmental Persistence and Toxicity: Like other alkylphenols, 2-DDP is noted for its potential persistence in the environment. It is very toxic to aquatic life, with long-lasting effects.[1][4] The substance is expected to partition mainly to soil and sediment, where it is likely to be persistent.[4]
-
Human Health Concerns: Exposure can lead to irritation of the eyes, nose, and throat.[5] It is classified as a substance that can cause severe skin burns, eye damage, and is suspected of damaging fertility.[1][6] Inhalation may lead to chemical pneumonitis.[1]
-
Regulatory Scrutiny: Due to its environmental and health profile, 2-DDP and related compounds are monitored to ensure compliance with safety and environmental standards.
This guide provides the technical framework necessary for the robust analytical assessment of 2-DDP across various matrices.
Core Analytical Methodologies: A Comparative Overview
The selection of an analytical technique for 2-DDP is dictated by the sample matrix, required sensitivity, and the objective of the analysis (e.g., quantification vs. identification). The primary methods employed are gas and liquid chromatography, often coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of semi-volatile compounds like 2-DDP.[7][8] Its high separation efficiency and the definitive identification capabilities of mass spectrometry make it a "gold standard" for this application.[8]
-
Principle of Operation: The sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
-
Why it Works for 2-DDP: The phenolic structure and long alkyl chain give 2-DDP sufficient volatility and thermal stability for GC analysis, especially after derivatization.[9]
-
Derivatization—A Critical Step: The polar hydroxyl group (-OH) on the phenol ring can cause peak tailing and reduce sensitivity. To mitigate this, a derivatization step is often employed. Silylation (e.g., with BSTFA) or acylation replaces the active hydrogen, increasing volatility and improving chromatographic peak shape.[7] This is a common strategy for phenols and other polar analytes.[7][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex matrices or when analyzing 2-DDP alongside less volatile compounds, LC-MS/MS is the method of choice.[11] It circumvents the need for high temperatures, preserving the integrity of thermally labile compounds.
-
Principle of Operation: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase (typically C18). Separation occurs based on the analyte's affinity for the two phases. The eluent from the column is then introduced into a mass spectrometer, often using an electrospray ionization (ESI) source, for detection.
-
Why it Works for 2-DDP: LC-MS/MS excels in analyzing compounds in complex biological or environmental samples with minimal cleanup.[11] The use of tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring a specific parent-to-daughter ion transition, effectively filtering out matrix interference.
-
Ionization Considerations: ESI in negative ion mode is highly effective for phenols, as the acidic proton of the hydroxyl group is easily lost, forming a [M-H]⁻ ion that can be sensitively detected.
Spectroscopic Screening Methods
While chromatography provides separation and quantification, spectroscopic methods are invaluable for initial identification and structural confirmation.[12]
-
Infrared (IR) Spectroscopy: Identifies key functional groups. For 2-DDP, one would expect to see a characteristic broad absorption for the O-H stretch (hydroxyl group) and sharp absorptions for C-H stretches (alkyl chain) and C=C stretches (aromatic ring).[1][12]
-
UV-Visible (UV-Vis) Spectroscopy: Useful for detecting the aromatic phenol ring, which acts as a chromophore.[12] While not highly specific, it can serve as a rapid preliminary screening tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information, confirming the connectivity of atoms within the molecule.[12][13] While not typically used for routine quantification due to lower sensitivity, it is the definitive method for structural elucidation of standards and isolated unknowns.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate and concentrate 2-DDP from the sample matrix while removing interferences.[14] The choice of technique is matrix-dependent.
Liquid-Liquid Extraction (LLE)
LLE is a classic and robust method for extracting analytes from aqueous samples.
-
Causality of the Protocol: The protocol leverages the pH-dependent solubility of phenols. At a neutral or basic pH, 2-DDP is in its ionic (phenolate) form and remains in the aqueous phase. By acidifying the sample (e.g., to pH 1-2 with H₂SO₄), the phenol is protonated, becoming much less polar.[15] This increased non-polarity allows it to be efficiently partitioned into an immiscible organic solvent like methylene chloride or ethyl acetate.[15] This pH adjustment is the key to selectively extracting phenolic compounds.
Solid-Phase Extraction (SPE)
SPE is a more modern, efficient, and solvent-sparing alternative to LLE.[16]
-
Causality of the Protocol: A reversed-phase sorbent (e.g., C18) is used. The aqueous sample is passed through the cartridge. The non-polar dodecyl chain of 2-DDP has a strong affinity for the non-polar C18 sorbent, causing it to be retained. Polar impurities and salts are washed away. The retained 2-DDP is then eluted with a small volume of an organic solvent (e.g., methanol or acetonitrile), resulting in a clean, concentrated extract.
Workflow & Methodologies
The following diagram illustrates the general analytical workflow for determining the presence of this compound.
Caption: A high-level overview of the analytical process from sample collection to final reporting.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Water Samples
This protocol is adapted from general principles for phenolic compound analysis, such as those outlined in EPA methodologies.[15]
A. Sample Preparation via LLE
Caption: Step-by-step workflow for Liquid-Liquid Extraction of 2-DDP from water.
-
pH Adjustment: Take a 1 L water sample and adjust the pH to < 2 using concentrated sulfuric acid. This step is crucial to ensure the phenol is in its non-ionized form for efficient extraction.[15]
-
Extraction: Transfer the acidified sample to a 2 L separatory funnel. Add 60 mL of methylene chloride, and shake vigorously for 2 minutes, venting frequently to release pressure.[15]
-
Phase Separation: Allow the organic layer to separate from the aqueous phase. Drain the lower methylene chloride layer into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all organic extracts.
-
Drying and Concentration: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Derivatization (Silylation): To the 1 mL extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
B. GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | A low-polarity column ideal for general-purpose analysis of semi-volatile organic compounds. |
| Injection Mode | Splitless, 1 µL | Maximizes analyte transfer to the column for trace-level detection.[9] |
| Inlet Temp | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | A standard temperature ramp that effectively separates analytes based on boiling point.[8] |
| MS System | Agilent 5977B or equivalent | A sensitive and reliable mass selective detector. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching.[13] |
| Source Temp | 230 °C | Standard source temperature to maintain ion integrity. |
| Scan Range | m/z 40-550 | Covers the expected mass range of the derivatized 2-DDP and its fragments. |
| Quantifier Ion | To be determined from standard analysis | The most abundant, characteristic fragment ion used for quantification. |
Protocol 2: LC-MS/MS Analysis of this compound in Biological Samples (e.g., Plasma)
This protocol is based on general methodologies for extracting xenobiotics from biological fluids.[11][17][18]
A. Sample Preparation via SPE
-
Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., ¹³C-labeled 2-DDP). Add 2 mL of 0.1 M formic acid to precipitate proteins and acidify the sample.
-
Centrifugation: Vortex the sample and centrifuge at 4000 rpm for 10 minutes.
-
SPE Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of reagent water. Do not let the cartridge go dry.
-
Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the 2-DDP from the cartridge with 3 mL of acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile).
B. LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | UPLC provides higher resolution and faster analysis times compared to conventional HPLC. |
| Column | Acquity UPLC BEH C18 (50mm x 2.1mm, 1.7µm) | A high-efficiency reversed-phase column suitable for separating hydrophobic molecules like 2-DDP.[19] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Provides ions for adduct formation and buffers the mobile phase. |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 50% B, ramp to 100% B over 5 min, hold 2 min | A gradient elution is necessary to elute the strongly retained 2-DDP in a reasonable time with good peak shape.[17][18] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| MS System | Sciex QTRAP 6500+ or equivalent | A high-sensitivity triple quadrupole mass spectrometer ideal for trace quantification. |
| Ionization Mode | ESI Negative | Phenols readily deprotonate to form [M-H]⁻ ions, providing excellent sensitivity.[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior specificity and sensitivity by monitoring a specific parent → fragment ion transition. |
| MRM Transition | Parent Ion (Q1): m/z 261.2 → Fragment Ion (Q3): To be determined | The parent ion corresponds to the [M-H]⁻ of 2-DDP (MW=262.4). The fragment ion must be optimized by infusing a standard. |
Conclusion
The robust detection of this compound is critical for environmental monitoring, industrial quality control, and safety assessment. The choice between GC-MS and LC-MS/MS depends largely on the sample matrix and analytical objectives. GC-MS offers excellent separation for semi-volatile compounds, often enhanced by derivatization. LC-MS/MS provides unparalleled sensitivity and specificity for complex matrices with minimal sample cleanup. Both techniques, when preceded by a well-designed sample preparation protocol such as LLE or SPE, provide a reliable framework for the accurate and precise quantification of this compound.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. library.dphen1.com [library.dphen1.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Utilising Spectroscopic Methods to Identify Compound II in a Pharmaceutical Dosage Form - Uniwriter [uniwriter.ai]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. library.dphen1.com [library.dphen1.com]
- 17. d-nb.info [d-nb.info]
- 18. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digital.csic.es [digital.csic.es]
The Versatile Intermediate: A Guide to 2-Dodecylphenol in Chemical Production
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications and protocols involving 2-dodecylphenol as a crucial intermediate in chemical synthesis. With full editorial control, this guide is structured to offer not just procedural steps, but a comprehensive understanding of the underlying chemistry, reaction mechanisms, and practical considerations for laboratory and industrial applications.
Introduction to this compound: A Key Building Block
This compound, a member of the alkylphenol family, is a viscous, light-yellow liquid characterized by a dodecyl group attached to a phenol ring. Its amphiphilic nature, combining a hydrophobic 12-carbon chain and a hydrophilic phenolic group, makes it a highly versatile intermediate in the synthesis of a wide array of commercially important chemicals. The position of the dodecyl group on the phenol ring, primarily at the ortho or para position, significantly influences the properties and applications of its derivatives. This guide will focus on the synthesis and utility of this compound, providing detailed protocols for its preparation and subsequent conversion into high-value products.
Synthesis of this compound: The Friedel-Crafts Alkylation of Phenol
The industrial production of dodecylphenol is predominantly achieved through the Friedel-Crafts alkylation of phenol with dodecene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid catalyst. The choice of catalyst is critical as it influences the reaction rate, yield, and, most importantly, the isomeric distribution of the product (ortho- vs. para-dodecylphenol).
Reaction Mechanism
The alkylation proceeds via the formation of a carbocation from dodecene in the presence of an acid catalyst. This carbocation then acts as an electrophile, attacking the electron-rich phenol ring. The hydroxyl group of phenol is an activating group, directing the substitution to the ortho and para positions.
Diagram: Friedel-Crafts Alkylation of Phenol with Dodecene
Caption: Mechanism of this compound Synthesis.
Protocol for Laboratory Synthesis of Dodecylphenol
This protocol details a common method for the synthesis of a mixture of dodecylphenol isomers using activated clay as a catalyst.[1]
Materials:
-
Phenol (reagent grade)
-
1-Dodecene (95%+)
-
Activated Clay (e.g., Montmorillonite K10)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer.
-
Reactant Charging: Charge the flask with phenol and activated clay. For a representative reaction, use a molar ratio of approximately 2:1 of phenol to 1-dodecene. The catalyst loading is typically around 5-10% by weight of the reactants.
-
Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.
-
Heating: Heat the mixture to the desired reaction temperature (typically 120-150°C) with continuous stirring.
-
Dodecene Addition: Slowly add 1-dodecene to the reaction mixture through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a stable temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 2-4 hours to ensure complete conversion.
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the activated clay catalyst.
-
Purification: The crude product, containing a mixture of ortho- and para-dodecylphenol, unreacted phenol, and potentially some di-alkylated products, is then purified by vacuum distillation to isolate the desired dodecylphenol isomers.
| Parameter | Value | Reference |
| Phenol | 325 g | [1] |
| 1-Dodecene | 575 g | [1] |
| Activated Clay | 30 g | [1] |
| Reaction Temperature | 135°C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 537 g (dodecyl phenol) | [1] |
Table 1: Representative quantities for dodecylphenol synthesis.[1]
Application as an Intermediate in Lubricant Additive Production
One of the primary applications of this compound is in the manufacturing of lubricant additives, specifically overbased calcium phenates. These additives act as detergents and rust inhibitors in engine oils.
Synthesis of Overbased Calcium Dodecylphenolate
This protocol outlines the general steps for producing an overbased calcium dodecylphenolate. The term "overbased" refers to a colloidal dispersion of a metal carbonate (in this case, calcium carbonate) in an oil-soluble surfactant (the calcium salt of sulfurized dodecylphenol).
Diagram: Synthesis of Overbased Calcium Dodecylphenolate
Caption: Production of overbased calcium dodecylphenolate.
Protocol Outline:
-
Sulfurization and Neutralization: this compound is reacted with elemental sulfur and calcium oxide in the presence of a promoter like ethylene glycol and a diluent oil. This step forms a mixture of calcium salts of sulfurized dodecylphenol.
-
Carbonation: The reaction mixture is then treated with carbon dioxide gas. This process introduces an excess of calcium carbonate, which is stabilized in a colloidal suspension by the calcium phenate.
-
Work-up: The reaction mixture is heated to remove the promoter and any water formed during the reaction, followed by filtration to remove any solid impurities.
Application as an Intermediate in Surfactant and Emulsifier Production
The ethoxylation of this compound yields non-ionic surfactants with excellent emulsifying, wetting, and dispersing properties. These are used in a variety of applications, including industrial cleaners, agrochemicals, and textile processing.
Ethoxylation of this compound
This process involves the reaction of this compound with ethylene oxide under basic catalysis. The length of the polyoxyethylene chain can be controlled to tailor the properties of the resulting surfactant.
Protocol Outline:
-
Catalyst Addition: this compound is charged into a suitable reactor, and a basic catalyst (e.g., potassium hydroxide) is added.
-
Inert Atmosphere and Heating: The reactor is purged with nitrogen, and the mixture is heated to the reaction temperature (typically 120-180°C).
-
Ethylene Oxide Addition: Ethylene oxide is introduced into the reactor under pressure. The reaction is highly exothermic and requires careful temperature control.
-
Reaction and Neutralization: After the desired amount of ethylene oxide has been added, the reaction is allowed to proceed to completion. The catalyst is then neutralized with an acid (e.g., acetic acid).
-
Purification: The final product is typically used as is or may be purified to remove any residual catalyst salts.
Application as an Intermediate in Resin Production
This compound is used as a modifier in the production of phenolic and epoxy resins, imparting improved flexibility, solubility, and water resistance to the final cured products.
Synthesis of a Dodecylphenol-Modified Phenolic Resin
Dodecylphenol can be incorporated into novolac or resole phenolic resins by reacting it with formaldehyde and phenol.
Protocol Outline:
-
Reactant Charging: Phenol, dodecylphenol, and an acidic or basic catalyst (depending on whether a novolac or resole is desired) are charged into a reactor.
-
Formaldehyde Addition: Formaldehyde solution is added portion-wise to control the exothermic reaction.
-
Condensation: The mixture is heated to promote the condensation reaction, forming the resin.
-
Dehydration: Water is removed from the reaction mixture, typically by distillation under reduced pressure.
-
Discharge: The molten resin is discharged and cooled to obtain the solid product.
Analytical Characterization
The purity and isomeric composition of this compound and its derivatives are crucial for their performance. A combination of analytical techniques is employed for their characterization.
| Technique | Application | Expected Observations for this compound |
| GC-MS | Isomer separation and identification | Distinct peaks for ortho and para isomers with characteristic fragmentation patterns.[2][3][4][5][6] |
| ¹H NMR | Structural elucidation | Aromatic protons in the range of 6.6-7.2 ppm, a singlet for the hydroxyl proton, and aliphatic protons from the dodecyl chain.[7][8] |
| ¹³C NMR | Carbon skeleton analysis | Aromatic carbons in the range of 115-155 ppm and aliphatic carbons at higher field.[7] |
| FTIR | Functional group identification | A broad O-H stretching band around 3400 cm⁻¹, C-H stretching of the alkyl chain around 2850-2960 cm⁻¹, and aromatic C=C stretching around 1500-1600 cm⁻¹.[9][10][11] |
Table 2: Analytical techniques for the characterization of this compound.
Safety and Handling
This compound and its derivatives require careful handling due to their potential health and environmental hazards. Always consult the Safety Data Sheet (SDS) before use.[1][12][13][14][15]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][13][14]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[1]
-
Handling: Avoid contact with skin and eyes.[13] In case of contact, flush immediately with plenty of water.[1]
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[1][14]
Conclusion
This compound is a cornerstone intermediate in the chemical industry, enabling the synthesis of a diverse range of high-performance products. A thorough understanding of its synthesis, reaction mechanisms, and the protocols for its derivatization is essential for researchers and professionals in the field. By following the detailed guidelines and safety precautions outlined in this document, scientists can effectively and safely utilize this compound in their research and development endeavors.
References
- 1. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
- 2. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Contribution to the structural elucidation of 10 isomers of technical p-nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(5284-29-7) 1H NMR spectrum [chemicalbook.com]
- 9. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. angenechemical.com [angenechemical.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. cglapps.chevron.com [cglapps.chevron.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Dodecylphenol
Welcome to the technical support center for the synthesis of 2-dodecylphenol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address the common challenges encountered during the alkylation of phenol with dodecene, providing not just solutions but also the underlying scientific principles to empower your experimental design. Our goal is to transform common laboratory problems into opportunities for process optimization and discovery.
Section 1: Troubleshooting Poor Regioselectivity (The Ortho- vs. Para-Dilemma)
The primary challenge in dodecylphenol synthesis is controlling the regioselectivity to favor the ortho isomer (this compound) over the thermodynamically more stable para isomer (4-dodecylphenol). The hydroxyl group of phenol is an ortho, para-director in electrophilic aromatic substitution, making a mixture of isomers a common outcome.
Question 1: My reaction produces predominantly 4-dodecylphenol. How can I increase the yield of the this compound isomer?
Answer: Achieving high ortho-selectivity requires overcoming the intrinsic steric hindrance at the position adjacent to the hydroxyl group and steering the electrophile away from the more accessible para position. The key lies in leveraging catalyst-substrate interactions.
Causality: Standard Friedel-Crafts catalysts, such as AlCl₃ or solid acids like zeolites, often favor the formation of the para isomer due to steric factors. The bulky dodecyl carbocation intermediate can more easily attack the sterically unhindered para position. To promote ortho-alkylation, a catalyst system is needed that forms a complex with the phenolic hydroxyl group, effectively blocking the para position and directing the incoming electrophile to the ortho position.
Troubleshooting Strategies:
-
Catalyst Selection is Critical:
-
Metal Phenoxide Catalysts: Aluminum phenoxide, generated in situ or pre-formed, is a classic example of an ortho-directing catalyst. The aluminum coordinates to the phenolic oxygen, forming a bulky complex that sterically hinders the para position and delivers the alkylating agent to the nearby ortho position.
-
Specialized Transition Metal Catalysts: Rhenium catalysts, such as dirhenium decacarbonyl (Re₂(CO)₁₀), have shown exceptional selectivity for ortho-mono-alkylation of phenols.[1] This method is highly effective because the reaction mechanism is believed to involve a directed C-H activation at the ortho position, and it inherently stops at mono-alkylation, preventing byproduct formation.[1][2]
-
Modified Solid Acids: Certain modified hydrotalcites or clays can enhance ortho-selectivity by providing specific active sites that promote the desired orientation of the phenol molecule.[3]
-
-
Temperature Optimization:
-
Lower reaction temperatures generally favor the kinetically controlled ortho product. The formation of the para isomer is often more thermodynamically favorable, and higher temperatures can provide the energy needed to overcome the activation barrier for its formation or even cause isomerization of the ortho product to the para product.[4] It is crucial to conduct a temperature screening study for your specific catalyst system.
-
The following diagram illustrates the mechanistic principle behind using a directing catalyst.
Caption: Comparison of standard vs. directed ortho-alkylation pathways.
Section 2: Addressing Byproduct Formation
Even with optimized regioselectivity, the formation of undesired byproducts can significantly lower the yield and complicate purification. The most common issues are polyalkylation and O-alkylation.
Question 2: My reaction is producing significant amounts of di- and tri-dodecylphenols. How can I promote mono-alkylation?
Answer: This is a classic problem in Friedel-Crafts alkylation known as polyalkylation.[5] It occurs because the first dodecyl group added to the phenol ring is an electron-donating group, which activates the ring, making the mono-alkylated product more reactive than the starting phenol.[5]
Troubleshooting Strategies:
-
Adjust the Reactant Molar Ratio: The most straightforward method to suppress polyalkylation is to use a large excess of the aromatic substrate (phenol).[5][6] By increasing the concentration of phenol relative to dodecene, the statistical probability of the dodecyl carbocation encountering an unreacted phenol molecule is much higher than it encountering an already alkylated phenol molecule. A phenol:dodecene molar ratio of 3:1 to 5:1 is a good starting point.
-
Control the Rate of Addition: Add the alkylating agent (dodecene) slowly or portion-wise to the reaction mixture containing phenol and the catalyst. This keeps the instantaneous concentration of the electrophile low, further favoring reaction with the more abundant phenol.
-
Lower the Reaction Temperature: Reducing the temperature decreases the overall reaction rate, including the rate of the second and third alkylation steps. This can provide better control over the reaction, allowing it to be stopped after mono-alkylation has occurred.
-
Choose a Selective Catalyst: As mentioned previously, catalysts like Re₂(CO)₁₀ are highly advantageous as they inherently stop the reaction after the first alkyl group is introduced.[1]
| Strategy | Principle | Recommended Starting Point |
| Excess Phenol | Increases probability of electrophile reacting with starting material. | 3:1 to 5:1 molar ratio of Phenol:Dodecene. |
| Slow Addition | Maintains a low concentration of the electrophile. | Add dodecene over 1-2 hours. |
| Lower Temperature | Reduces the rate of subsequent alkylation reactions. | Decrease temperature by 20-30 °C from standard conditions. |
| Catalyst Choice | Use a catalyst with intrinsic mono-alkylation selectivity. | Evaluate Re₂(CO)₁₀ for highly selective ortho-mono-alkylation.[1] |
Table 1. Strategies to Minimize Polyalkylation.
Question 3: I am observing the formation of dodecyl phenyl ether. How can I favor C-alkylation over O-alkylation?
Answer: The phenoxide ion, formed under certain reaction conditions, is an ambident nucleophile, meaning it can be attacked at either the oxygen (O-alkylation) or a ring carbon (C-alkylation).[7] The formation of dodecyl phenyl ether (O-alkylation) competes with the desired C-alkylation.[8]
Causality: The selectivity between O- and C-alkylation is often dictated by the reaction conditions, particularly the solvent and the nature of the catalyst.[7] O-alkylation is often kinetically favored, while C-alkylation products are typically more thermodynamically stable.[9][10]
Troubleshooting Strategies:
-
Solvent Choice: The choice of solvent can have a profound impact. Protic solvents (like water or alcohols) can solvate the oxygen atom of the phenoxide through hydrogen bonding, sterically hindering O-alkylation and thus promoting C-alkylation.[7] In contrast, polar aprotic solvents (like DMF or DMSO) leave the oxygen atom more exposed and nucleophilic, favoring O-alkylation.
-
Reaction Temperature: Higher reaction temperatures tend to favor the formation of the more stable C-alkylated products.[11] The O-alkylated ether can sometimes rearrange to the C-alkylated phenol under thermal or acidic conditions (Fries rearrangement), though this is not always efficient.
-
Catalyst System: Strong Brønsted or Lewis acid catalysts that operate via carbocation formation from the olefin (dodecene) inherently favor electrophilic attack on the electron-rich aromatic ring (C-alkylation) rather than the oxygen atom.[12] Ensure your catalyst is promoting the standard Friedel-Crafts mechanism.
Caption: Decision workflow for controlling C- vs. O-alkylation.
Section 3: Low Yield and Catalyst Issues
Low conversion of starting materials is a frequent problem that can often be traced back to the catalyst's activity or the reaction conditions.
Question 4: My reaction has stalled, or the conversion of phenol is very low. What are the likely causes?
Answer: Low conversion can stem from several factors, with catalyst deactivation being a primary suspect, especially when using traditional Lewis acids with phenols.
Causality:
-
Catalyst Deactivation by Substrate: The lone pair of electrons on the phenolic oxygen can coordinate strongly with Lewis acid catalysts like AlCl₃.[13][14] This forms a stable complex that effectively sequesters the catalyst, reducing its ability to activate the dodecene and facilitate the reaction.
-
Catalyst Deactivation by Impurities: Water is a common impurity in reactants and solvents that can hydrolyze and deactivate Lewis acid catalysts.
-
Coking on Solid Catalysts: For solid acid catalysts like zeolites or resins, the pores can become blocked by heavy hydrocarbon byproducts (coke) at high temperatures, leading to a loss of active sites.
Troubleshooting Strategies:
-
Reactant and Solvent Purity: Ensure that phenol, dodecene, and the solvent are thoroughly dried before use. Distillation of liquid reactants and drying of solvents over molecular sieves are recommended. Phenol, being hygroscopic, should be handled quickly and stored under an inert atmosphere.[1]
-
Catalyst Loading: If catalyst sequestration by phenol is the issue, increasing the catalyst loading may be necessary. For reactions involving phenols and Lewis acids, stoichiometric amounts of the catalyst are sometimes required.
-
Regeneration of Solid Catalysts: If you are using a solid acid catalyst that has lost activity, regeneration may be possible. This often involves a controlled calcination (burning off the coke in air) or washing with a suitable solvent.[15] Supercritical fluid regeneration is an advanced technique for this purpose.[16]
-
Alternative Catalyst Systems: If deactivation by the hydroxyl group is a persistent problem, switching to a catalyst system that is not inhibited by it, such as the aforementioned Re₂(CO)₁₀, is a highly effective solution.[1]
Section 4: Purification Challenges
Question 5: I have a mixture of this compound and 4-dodecylphenol. How can I separate them effectively?
Answer: Separating ortho and para isomers of alkylphenols is notoriously difficult due to their very similar molecular weights and polarities, which result in close boiling points.
Troubleshooting Strategies:
-
Fractional Distillation under Vacuum: This is the most common industrial and laboratory method. Because dodecylphenols have high boiling points (typically >310 °C at atmospheric pressure), vacuum distillation is essential to prevent thermal decomposition.
-
High-Efficiency Column: A simple distillation setup is insufficient. You must use a fractionating column with a high number of theoretical plates (e.g., a Vigreux column or a packed column).[17]
-
Slow and Steady Distillation Rate: A slow, controlled heating rate is crucial to allow the vapor-liquid equilibria to be established at each theoretical plate in the column, which is the basis of the separation.[18]
-
Insulation: Insulating the column (e.g., with glass wool or aluminum foil) is important to maintain the temperature gradient from the bottom to the top of the column.[17]
-
-
Preparative Chromatography: For smaller, research-scale quantities, preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography can be effective.
-
Stationary Phase: A normal-phase silica gel column is typically used.
-
Mobile Phase: A non-polar solvent system, such as a hexane/ethyl acetate gradient, is employed. The separation relies on the subtle difference in polarity; the ortho-isomer often has a slightly lower polarity due to intramolecular hydrogen bonding, causing it to elute first.
-
Experimental Protocols
Protocol 1: Highly Selective Ortho-Alkylation using a Rhenium Catalyst
Adapted from Organic Syntheses, 2017, 94, 280-291.[2]
-
Setup: Oven-dry all glassware, assemble it hot, and purge with argon. Equip a Schlenk flask with a magnetic stir bar and a reflux condenser connected to an argon/vacuum manifold.[1]
-
Charging Reactants: To the flask, add dirhenium decacarbonyl (Re₂(CO)₁₀, 2.5 mol%), phenol (1.0 equiv), 1-dodecene (1.5 equiv), and mesitylene as a high-boiling solvent.
-
Reaction: Heat the mixture in an oil bath at 160 °C for 48 hours under a positive pressure of argon. Monitor the reaction progress by TLC (e.g., hexane/ethyl acetate 10:1).[1]
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and unreacted volatiles by rotary evaporation.
-
Purification: Purify the residue by Kugelrohr or fractional vacuum distillation to obtain pure this compound.[2]
Protocol 2: General Alkylation using Activated Clay
Adapted from U.S. Patent US08299004B2.[19]
-
Setup: To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add phenol and dried activated clay (e.g., Montmorillonite K10).
-
Reaction: Heat the mixture to 135 °C with agitation. Add 1-dodecene dropwise over a period of 4 hours while maintaining the temperature.
-
Workup: After the addition is complete, filter the hot mixture to remove the clay catalyst.
-
Purification: Obtain the product mixture by vacuum distillation of the filtrate. This will likely yield a mixture of isomers requiring further fractional distillation for separation.[19]
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnnl.gov [pnnl.gov]
- 11. dl.begellhouse.com [dl.begellhouse.com]
- 12. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 13. Friedel-Crafts Alkylation of Phenol Reaction Explain the Friedel-Crafts .. [askfilo.com]
- 14. forum.prutor.ai [forum.prutor.ai]
- 15. Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration | netl.doe.gov [netl.doe.gov]
- 16. researchgate.net [researchgate.net]
- 17. Purification [chem.rochester.edu]
- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
- 19. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Purification of 2-Dodecylphenol
Welcome to the comprehensive technical support guide for the purification of 2-dodecylphenol. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of isolating pure this compound from complex reaction mixtures. Our guidance is grounded in established chemical principles and practical, field-proven techniques to ensure you can achieve your desired product purity with confidence.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that can arise during the purification of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Issue 1: My final product is contaminated with unreacted phenol.
Root Cause Analysis: The presence of unreacted phenol is a common issue, often resulting from incomplete conversion during the alkylation reaction or inefficient removal during workup. Phenol's acidity and polarity are key to its separation from the less polar this compound.
Solution: Alkaline Extraction
A liquid-liquid extraction using a basic aqueous solution is the most effective method to remove unreacted phenol. The basic solution deprotonates the acidic phenol, forming a water-soluble phenolate salt, which partitions into the aqueous phase, leaving the desired this compound in the organic phase.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane.
-
Alkaline Wash: Transfer the organic solution to a separatory funnel and wash with a 5-10% aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The volume of the basic solution should be roughly equal to the organic phase.
-
Phase Separation: Gently shake the funnel, periodically venting to release any pressure buildup. Allow the layers to separate completely. The upper layer will typically be the organic phase (depending on the solvent density), and the lower layer will be the aqueous phase containing the sodium phenolate.
-
Extraction Repetition: Drain the aqueous layer and repeat the wash step 2-3 times with fresh basic solution to ensure complete removal of phenol.
-
Water Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound, now free of phenol.
Workflow for Phenol Removal:
Caption: Alkaline extraction workflow for removing unreacted phenol.
Issue 2: My purified this compound contains isomeric impurities (e.g., 4-dodecylphenol).
Root Cause Analysis: The Friedel-Crafts alkylation of phenol with dodecene can lead to the formation of both ortho- and para-substituted isomers.[2][3] The ratio of these isomers is influenced by reaction conditions such as temperature and the choice of catalyst. Separating these isomers can be challenging due to their similar physical properties.
Solution 1: Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a primary method for separating isomers with different boiling points.[2][4][5] Although the boiling points of this compound and 4-dodecylphenol are close, a carefully controlled fractional distillation can enrich the desired isomer.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. Ensure all glassware joints are properly sealed for vacuum.
-
Heating: Gently heat the crude product in the distillation flask using a heating mantle with a stirrer to ensure even boiling.
-
Pressure Control: Gradually reduce the pressure to the desired level. The boiling point of dodecylphenol is in the range of 300-340°C at atmospheric pressure, so a vacuum is necessary to prevent decomposition.[2]
-
Fraction Collection: Slowly increase the temperature and collect the fractions that distill over at different temperature ranges. Monitor the temperature at the head of the column closely. The lower-boiling point isomer will distill first.
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric purity.[6][7][8]
Solution 2: Column Chromatography
For high-purity requirements, column chromatography is a powerful separation technique based on the differential adsorption of the isomers to a stationary phase.
Step-by-Step Protocol:
-
Stationary Phase Selection: Pack a chromatography column with silica gel, which is a common choice for separating isomers of moderate polarity.
-
Mobile Phase Selection: Choose a non-polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the spots corresponding to the isomers.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Comparison of Isomer Separation Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Difference in boiling points | Scalable for large quantities | May not achieve high purity for isomers with very close boiling points |
| Column Chromatography | Differential adsorption | High resolution and purity achievable | Less scalable, solvent-intensive |
Issue 3: The product is dark-colored, suggesting thermal decomposition or oxidation.
Root Cause Analysis: Phenolic compounds, including this compound, are susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to the formation of colored impurities.[7][8] This is particularly a risk during high-temperature distillation.
Solution: Use of Stabilizers and Inert Atmosphere
To minimize degradation, it is crucial to protect the product from oxygen and excessive heat.
Preventative Measures:
-
Inert Atmosphere: Conduct distillations and other high-temperature steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stabilizers: The addition of a small amount of a stabilizer, such as a phosphite-based antioxidant, to the crude product before distillation can inhibit oxidative degradation.[9]
-
Vacuum Distillation: As mentioned previously, using a vacuum lowers the boiling point, reducing the thermal stress on the molecule.[2][4][5]
Remediation of Colored Product:
If the product is already discolored, a charcoal treatment can be effective in removing colored impurities.
Step-by-Step Protocol for Decolorization:
-
Dissolution: Dissolve the colored this compound in a suitable organic solvent.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight) to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the charcoal.
-
Concentration: Remove the solvent under reduced pressure to obtain the decolorized product.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound and the reagents for its purification?
A1: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage, and it is suspected of damaging fertility.[10][11][12] Therefore, it is imperative to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] All manipulations should be performed in a well-ventilated fume hood.[14] For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.[10][11][13][14][15]
Q2: What analytical techniques are most suitable for assessing the purity of this compound?
A2: The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods.
-
Gas Chromatography (GC): GC is an excellent technique for determining the percentage purity and detecting volatile impurities, including isomeric byproducts.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the product and its isomers, as well as to quantify the level of impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the characteristic hydroxyl (-OH) functional group of the phenol.
Q3: Can I use crystallization to purify this compound?
A3: While this compound is a solid at room temperature with a reported melting point around 42-46°C, crystallization may not be the most effective primary purification method for removing isomeric impurities due to their similar structures and potential to co-crystallize.[7][8] However, it can be a useful final polishing step after distillation or chromatography to obtain a highly pure, crystalline product. The choice of solvent for crystallization would need to be determined empirically, likely a non-polar solvent in which the solubility decreases significantly upon cooling.
Q4: What are the common sources of impurities in the synthesis of this compound?
A4: Impurities in this compound typically originate from the starting materials or side reactions during synthesis. Common sources include:
-
Unreacted Starting Materials: Residual phenol and 1-dodecene.[3][4]
-
Isomeric Byproducts: Primarily 4-dodecylphenol, and potentially other isomers depending on the catalyst and reaction conditions.[2][3]
-
Polyalkylation Products: Di- and tri-dodecylphenols can form if the reaction conditions favor multiple alkylations.
-
Catalyst Residues: Traces of the acid catalyst used in the Friedel-Crafts reaction may remain.
-
Solvent Impurities: Impurities present in the solvents used for the reaction and workup.
Q5: How should I properly dispose of the waste generated during the purification of this compound?
A5: All waste materials, including aqueous washes, used solvents, and solid residues, should be disposed of in accordance with local, regional, and national environmental regulations.[10][13][14] Due to the toxicity of this compound to aquatic life, it is crucial to avoid releasing it into the environment.[10][11] Waste should be collected in properly labeled, sealed containers for chemical waste disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Dodecylphenol - PCC Group [products.pcc.eu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. labproinc.com [labproinc.com]
- 9. CN114456042B - Preparation method of p-dodecylphenol - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 12. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
- 14. angenechemical.com [angenechemical.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Dodecylphenol Derivatives
Here is the technical support center for optimizing reaction conditions for 2-Dodecylphenol derivatives.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of this compound derivatives. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the alkylation of phenols. Our goal is to provide practical, field-proven insights to help you navigate common experimental challenges, enhance reaction efficiency, and achieve high product purity. We will delve into the causality behind experimental choices, offering troubleshooting strategies grounded in established chemical principles.
Core Principles: The Chemistry of Phenol Alkylation
The synthesis of this compound derivatives primarily involves the Friedel-Crafts alkylation of a phenol with an alkylating agent, typically 1-dodecene. This reaction is an electrophilic aromatic substitution, where the electron-rich phenolic ring acts as a nucleophile.[1] The hydroxyl group (-OH) is a strong activating group, which makes the reaction facile but also introduces significant challenges in controlling selectivity (ortho vs. para substitution), preventing side reactions like polyalkylation, and avoiding O-alkylation.[1][2]
Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid, which activates the alkylating agent (e.g., an alkene) to generate an electrophilic carbocation intermediate.[1][3] The phenol then attacks this electrophile.
Caption: General workflow for Friedel-Crafts alkylation of phenol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing insights into their root causes and actionable solutions.
Q1: My reaction yield is consistently low, with significant unreacted phenol. What's going wrong?
A: Low conversion is a frequent issue, often related to catalyst deactivation or suboptimal reaction conditions.
-
Possible Cause 1: Catalyst Deactivation. The phenolic hydroxyl group is a Lewis base that can coordinate with and deactivate Lewis acid catalysts like AlCl₃.[4] This prevents the catalyst from activating the alkylating agent.
-
Solution: Increase the catalyst loading. For many Lewis acid-catalyzed phenol alkylations, a stoichiometric or even excess amount of the catalyst relative to the phenol is necessary to overcome this deactivation.[4]
-
-
Possible Cause 2: Insufficient Reaction Temperature. The activation energy for the reaction may not be reached at lower temperatures.
Q2: I'm getting a mixture of products, with a high percentage of the para-isomer (4-dodecylphenol) instead of the desired ortho-isomer.
A: Achieving high ortho-selectivity is one of the primary challenges in phenol alkylation. The ratio of ortho to para products is governed by a combination of kinetic versus thermodynamic control and the choice of catalyst.[4]
-
Possible Cause 1: Thermodynamic Control. The para-isomer is often the more thermodynamically stable product due to reduced steric hindrance. Reactions run at higher temperatures for extended periods may favor the formation of this isomer.[4]
-
Solution 1: Catalyst Selection. This is the most critical factor for directing ortho-alkylation. Certain catalysts are known to chelate with the phenolic hydroxyl group, thereby directing the electrophile to the sterically adjacent ortho-position.
-
Aluminum Phenoxide: A classic and effective catalyst for promoting ortho-alkylation. It can be generated in situ by reacting phenol with aluminum metal.[8][9]
-
Specialty Catalysts: More advanced systems can provide excellent ortho-selectivity, including Rhenium catalysts (e.g., Re₂(CO)₁₀)[10], aluminum thiophenoxide[11], or dual-catalyst systems like ZnCl₂ combined with camphorsulfonic acid (CSA).[6]
-
-
Solution 2: Temperature Management. While counterintuitive, higher temperatures can sometimes favor the kinetically controlled ortho-product.[4] However, this must be carefully optimized for each specific catalyst system to avoid decomposition or favoring the thermodynamic product.
-
Q3: My product is contaminated with significant amounts of di- and tri-dodecylphenols. How can I improve selectivity for the mono-alkylated product?
A: Polyalkylation occurs because the first alkyl group introduced onto the phenol ring can further activate it towards subsequent electrophilic attack.[2][4] The mono-alkylated product is often more nucleophilic than the starting phenol.
-
Possible Cause: High Reactivity of the Mono-alkylated Product.
-
Solution 1: Use an Excess of Phenol. By increasing the molar ratio of phenol to the alkylating agent (e.g., 4:1 or higher), you statistically increase the probability that the electrophile will react with an un-substituted phenol molecule rather than an already alkylated one.[2][4][12]
-
Solution 2: Control Reaction Time. Monitor the reaction closely. As soon as the desired mono-alkylated product reaches its maximum concentration (as determined by GC analysis of aliquots), quench the reaction to prevent further alkylation.[2]
-
Solution 3: Choose a Milder Catalyst. Highly active catalysts like AlCl₃ can promote excessive alkylation.[2] Using a milder or more selective catalyst can help temper the reaction's reactivity.
-
Q4: I am observing a significant byproduct that I suspect is phenyl dodecyl ether. How can I prevent O-alkylation?
A: Phenol is an ambident nucleophile, meaning it can react at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[2] The formation of the ether byproduct is a common competitive pathway.
-
Possible Cause: Kinetically Favored O-Alkylation.
-
Solution 1: Adjust Reaction Conditions. Lower reaction temperatures and less polar solvents generally favor C-alkylation over O-alkylation.[4]
-
Solution 2: Catalyst Choice. The choice of catalyst can significantly influence the C/O alkylation ratio. Solid acid catalysts like zeolites or certain Lewis acids can be optimized to strongly favor C-alkylation.[2][13] The mechanism with catalysts like aluminum phenoxide inherently favors C-alkylation through a coordinated intermediate.
-
Caption: Troubleshooting decision tree for dodecylphenol synthesis.
Frequently Asked Questions (FAQs)
-
Q: What are the key parameters to optimize for maximizing the yield of this compound?
-
A: The three most critical parameters are:
-
Catalyst Choice: This is paramount for achieving ortho-selectivity.
-
Phenol:Dodecene Molar Ratio: A high excess of phenol (e.g., 4:1) is crucial to suppress polyalkylation.[12]
-
Temperature: Must be carefully controlled to balance reaction rate with selectivity, preventing side reactions or isomerization.
-
-
-
Q: How can I effectively monitor the reaction progress?
-
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. Periodically take small aliquots from the reaction mixture, quench them, and extract the organic components. A GC-MS analysis will allow you to quantify the remaining starting materials (phenol, dodecene) and the formation of all major products and byproducts, including ortho-, para-, and di-alkylated isomers.[7][14] This provides a precise picture of the reaction kinetics and helps determine the optimal endpoint.
-
-
Q: The separation of this compound and 4-dodecylphenol by column chromatography is proving difficult. Are there any tips?
-
A: This is a known challenge due to the very similar polarity of the isomers. Standard silica gel chromatography may not be sufficient.
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (using a C18 column) is often more effective at separating isomers than normal-phase chromatography.
-
Fractional Distillation: Given the high boiling point of dodecylphenol (approx. 300-340°C), vacuum distillation is a viable method for purification on a larger scale.[5][15] There may be a sufficient boiling point difference between the ortho and para isomers to allow for separation.
-
-
Data Presentation & Recommended Conditions
The choice of catalyst has a profound impact on product distribution. The following table summarizes expected outcomes with different catalytic systems.
| Catalyst System | Primary Product(s) | Typical Conditions | Key Advantages/Disadvantages |
| AlCl₃ / FeCl₃ | Mixture of ortho-, para-, and poly-alkylated products | 25-100°C | Adv: High activity. Disadv: Poor selectivity, high potential for side reactions.[2][3] |
| Solid Acids (e.g., Zeolites, Ion-Exchange Resins) | Primarily para-dodecylphenol | 100-150°C | Adv: Catalyst is reusable, environmentally benign. Disadv: Typically shows poor ortho-selectivity.[16] |
| Aluminum Phenoxide | High selectivity for This compound and 2,6-didodecylphenol | 150-250°C | Adv: Excellent ortho-directing ability. Disadv: Requires high temperatures, catalyst prepared in situ.[9] |
| Re₂(CO)₁₀ | Exclusively This compound (mono-alkylation) | 180°C | Adv: Extremely high ortho- and mono-alkylation selectivity. Disadv: Expensive catalyst, high temperature required.[10] |
| ZnCl₂ / CSA | High selectivity for This compound | 140°C | Adv: Good ortho-selectivity with unactivated alcohols as alkylating agents.[6] |
Experimental Protocols
Protocol 1: Ortho-Selective Alkylation using an In Situ Aluminum Phenoxide Catalyst
This protocol is adapted from established methods for ortho-alkylation of phenols.[8]
-
Catalyst Preparation (in situ):
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (4.0 molar equivalents) and small, clean pieces of aluminum metal (e.g., foil or turnings, 0.01 molar equivalents).
-
Under a slow stream of nitrogen, heat the mixture to approximately 150°C.
-
The reaction to form aluminum phenoxide is initiated, often evidenced by hydrogen gas evolution. Maintain this temperature until the aluminum has completely reacted.
-
-
Alkylation Reaction:
-
Cool the reaction mixture to the desired reaction temperature (e.g., 120°C).
-
Slowly add 1-dodecene (1.0 molar equivalent) dropwise to the stirred mixture over 1-2 hours using an addition funnel.
-
After the addition is complete, continue to stir the reaction at 120-140°C for 4-8 hours. Monitor the reaction progress by taking aliquots for GC-MS analysis.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 2M HCl) to hydrolyze the catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or preparative HPLC to isolate the this compound isomer.
-
Protocol 2: GC-MS Analysis of Dodecylphenol Isomers
This protocol provides general parameters for isomer analysis.[7][17]
-
Sample Preparation:
-
Dilute a small amount of the crude reaction mixture or purified fraction in a suitable solvent (e.g., dichloromethane or hexane).
-
-
GC-MS Instrument Parameters (Example):
-
GC Column: A long, non-polar capillary column is recommended for isomer separation (e.g., Agilent DB-1MS, 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C for 2 minutes, ramp to 280°C at 20°C/min, and hold for 15 minutes.[7]
-
MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
MS Transfer Line: 290°C.
-
-
Data Analysis:
-
Identify peaks corresponding to phenol, 1-dodecene, this compound, 4-dodecylphenol, and any di-alkylated products based on their retention times and mass spectra. The molecular ion for dodecylphenol will be at m/z 262.4.
-
References
- 1. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06873C [pubs.rsc.org]
- 8. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 9. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Dodecylphenol - PCC Group [products.pcc.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. library.dphen1.com [library.dphen1.com]
Technical Support Center: Troubleshooting 2-Dodecylphenol Degradation
Welcome to the technical support center for 2-Dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot degradation issues, ensuring the integrity and reliability of your experiments. As a long-chain alkylphenol, this compound possesses unique properties but is also susceptible to specific degradation pathways, primarily oxidation. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution, which was initially a pale straw color, has turned yellow or brown. What is happening, and is it still usable?
A1: This color change is a classic indicator of oxidation, the primary degradation pathway for phenolic compounds. The phenolic hydroxyl group (-OH) on the benzene ring is an electron-donating group, making the molecule highly susceptible to oxidation by atmospheric oxygen, light, or trace metal contaminants.
The initial oxidation converts the phenol into a phenoxy radical. This radical is unstable and can participate in further reactions, leading to the formation of highly colored, conjugated structures such as benzoquinones and, subsequently, complex polymerization products .[1] This cascade of reactions is responsible for the observed yellow-to-brown discoloration.
Is it still usable? It is strongly advised not to use the discolored solution for quantitative or sensitive applications. The presence of these degradation products means:
-
The concentration of the active this compound is lower than calculated.
-
The impurities (quinones, polymers) can interfere with your assay, leading to artifacts, unexpected biological effects, or analytical peaks.
For non-critical applications, its utility would need to be empirically tested, but it is not recommended. The best practice is to discard the solution and prepare a fresh batch following the preventative protocols outlined below.
Q2: I'm seeing new, unexpected peaks in my HPLC or GC-MS analysis of a this compound sample. Could this be degradation?
A2: Yes, this is highly likely. The appearance of new peaks, especially those that are more polar (earlier eluting in reverse-phase HPLC) or have different mass-to-charge ratios in MS, is a common sign of degradation.
-
Oxidation Products: As mentioned in Q1, oxidation creates quinone-type structures. These compounds are more polar than the parent this compound due to the introduction of additional carbonyl groups. In a typical reverse-phase HPLC setup (like a C18 column), you would expect to see these degradation products elute before the main this compound peak.
-
Polymeric Species: In some cases, you might observe broader peaks or a rising baseline, which could indicate the formation of various polymeric degradation products.
To confirm if the new peaks are from degradation, you can perform a forced degradation study as a control. Expose a small aliquot of a fresh, pure solution to harsh conditions (e.g., open to air and light on a benchtop for 24-48 hours) and run an analysis. The peaks that increase in this "stressed" sample are almost certainly degradation products.
Q3: What are the primary factors that accelerate the degradation of this compound, and how can I prevent it?
A3: The stability of this compound is compromised by several key environmental factors. Understanding these is the first step toward prevention. The main culprits are:
-
Oxygen: As an air-sensitive compound, direct exposure to atmospheric oxygen is the main driver of oxidation.[2]
-
Light: UV and even ambient light can provide the energy to initiate and propagate photo-oxidative chain reactions.[1]
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[1]
-
High pH (Alkaline Conditions): Basic conditions can deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This negatively charged ion is even more susceptible to oxidation than the neutral phenol.[1]
-
Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or buffers can act as powerful catalysts for oxidation reactions.[1]
To mitigate these factors, adhere to the storage and handling protocols detailed in the next section.
Proactive Prevention: Protocols for Ensuring Stability
Adherence to strict storage and handling protocols is the most effective way to prevent degradation.
Protocol 1: Storage of Neat & Solid this compound
Pure this compound should be treated as an air-sensitive material.
-
Step 1: Inert Atmosphere: Upon receipt, if the manufacturer's container is not sealed under an inert gas, transfer the compound into a clean, dry amber glass vial inside a glovebox or glove bag.
-
Step 2: Backfill with Inert Gas: Backfill the vial headspace with an inert gas like argon or nitrogen.
-
Step 3: Seal Securely: Use a cap with a PTFE/silicone septum or a tightly sealed screw cap. For long-term storage, wrap the cap threads with Parafilm®.
-
Step 4: Proper Storage Location: Store the sealed vial in a cool, dark location. A refrigerator at 2-8°C is ideal.[2] Do not store at room temperature for extended periods.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen.[2] |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of chemical degradation. |
| Light | Amber vial, stored in the dark | Prevents photo-oxidation.[1] |
| Container | Tightly sealed glass | Avoids moisture and air ingress. |
Protocol 2: Preparation and Storage of Stock Solutions
Solutions are often more susceptible to degradation than the neat compound due to increased molecular mobility and interaction with solvents.
-
Step 1: Solvent Selection & Preparation:
-
Solubility: this compound is poorly soluble in water but soluble in organic solvents like methanol, ethanol, acetonitrile, and esters.[3]
-
Solvent Quality: Use only high-purity, HPLC-grade or anhydrous solvents.
-
Degassing (Critical): Before use, thoroughly degas the solvent to remove dissolved oxygen. This can be done by sparging with argon or nitrogen for 15-20 minutes or by using a sonication bath under vacuum.
-
-
Step 2: Solution Preparation:
-
Prepare the solution under dim light.
-
If possible, prepare the solution under a gentle stream of inert gas to protect it from air.
-
Use A-grade volumetric glassware for accuracy.
-
-
Step 3: Storage of Stock Solution:
-
Store the solution in small-volume amber glass vials to minimize headspace and the amount of oxygen introduced with each use.
-
Blanket the headspace of the vial with argon or nitrogen before sealing.
-
Store aliquots in a freezer (≤ -20°C) for long-term storage. For daily use, a vial can be kept at 2-8°C but should be discarded if any discoloration appears.
-
Analytical Confirmation & Purity Assessment
If you suspect degradation, a simple analytical check can confirm the purity of your material.
Protocol 3: Workflow for Purity Analysis by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Step 1: Standard & Sample Preparation:
-
Standard: Prepare a 1 mg/mL stock solution of your highest-purity this compound (ideally from a fresh, unopened container) in HPLC-grade acetonitrile.
-
Sample: Prepare your suspect sample (or an aged solution) at the same concentration in the same solvent.
-
Working Solutions: Dilute both the standard and sample to a working concentration of ~100 µg/mL with the mobile phase.
-
-
Step 2: HPLC Conditions:
-
Step 3: Analysis:
-
Inject the standard solution to determine the retention time (RT) of pure this compound.
-
Inject the sample solution.
-
Interpretation: Compare the chromatograms. The presence of significant peaks at retention times earlier than the main this compound peak is a strong indication of more polar degradation products. Purity can be estimated by the area percentage of the main peak.
-
Visual Logic & Workflow Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway and a logical troubleshooting workflow.
Caption: Fig. 1: Simplified Oxidation Pathway of this compound
Caption: Fig. 2: Troubleshooting Workflow for Suspected Degradation
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ethoxylation of 2-Dodecylphenol
Introduction: The ethoxylation of 2-dodecylphenol is a critical reaction for synthesizing non-ionic surfactants used in a multitude of applications, from industrial detergents to emulsifiers in agrochemicals.[1][2] This process, while conceptually straightforward—the addition of ethylene oxide to the phenolic hydroxyl group—is fraught with practical challenges that can impact reaction efficiency, product quality, and safety.[3]
This guide is designed as a dedicated technical support resource for researchers and development professionals. It addresses common problems encountered during the ethoxylation of this compound in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to troubleshoot effectively.
Section 1: Reaction & Catalyst-Related Challenges
This section focuses on the core of the ethoxylation process, addressing common hurdles related to reaction kinetics, catalyst performance, and control over the final product structure.
Q1: My ethoxylation reaction is running slow or appears incomplete. What are the likely causes and how can I fix them?
An incomplete or sluggish reaction is one of the most frequent issues. The root cause typically lies in one of three areas: catalyst inefficiency, suboptimal reaction conditions, or the presence of inhibitors.
-
Catalyst Activity: The reaction is most commonly catalyzed by a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[4][5] The catalyst's role is to deprotonate the phenolic hydroxyl group, creating a highly nucleophilic phenoxide anion that initiates the attack on the ethylene oxide ring.[6]
-
Causality: If the catalyst is old, has absorbed atmospheric CO₂ (forming less active carbonate), or is present in insufficient concentration (typically 0.1-0.5% by weight of the phenol), the rate of phenoxide formation will be too low to drive the reaction efficiently.
-
Solution:
-
Ensure you are using a fresh, high-purity catalyst.
-
Verify the catalyst concentration. For a standard batch reaction, start with 0.3 wt% KOH relative to the this compound.
-
Crucially, ensure that water is removed from the reaction mixture after adding the catalyst and before introducing ethylene oxide. This is typically done by heating the phenol-catalyst mixture under vacuum. Water can consume the catalyst and initiate the formation of unwanted polyethylene glycol (PEG) byproducts.[7]
-
-
-
Reaction Temperature & Pressure: Ethoxylation is highly temperature-dependent.
-
Causality: If the temperature is too low (e.g., <130°C), the reaction kinetics will be slow. If it's too high (e.g., >180°C), side reactions and color formation can become significant.[6] The pressure of ethylene oxide (EO) in the reactor headspace is the driving force for the reaction; low pressure means a lower concentration of EO available to react.
-
Solution: Maintain a reaction temperature between 140-160°C for a balance of good reaction rate and minimal side reactions. Ensure a steady supply of ethylene oxide to maintain a constant pressure (typically 1-2 bar).[3]
-
-
Inhibitors: The presence of acidic impurities in the this compound starting material can neutralize the basic catalyst, effectively halting the reaction.
-
Solution: Use a high-purity grade of this compound. If purity is uncertain, consider a pre-treatment step with a small amount of adsorbent material or perform a preliminary titration to assess acidity.
-
Q2: I'm observing a very broad product distribution (high polydispersity). How can I achieve a "peaked" or narrow-range ethoxylate?
This is a classic challenge stemming from the statistics of the polymerization reaction and catalyst choice.
-
Causality: Conventional alkaline catalysts like KOH produce a broad, Poisson-like distribution of ethoxymer chain lengths.[7] This results in a mixture containing significant amounts of unreacted phenol, low-mole adducts, and very high-mole adducts, which may not be desirable for performance-critical applications.
-
Solution: Advanced Catalysis: To achieve a narrow-range ethoxylate (NRE), you must move beyond standard base catalysts.
-
Specialized Catalysts: Catalysts based on composite metal oxides (e.g., aluminum-magnesium oxides) or certain proprietary mercarbide catalysts have been shown to produce a more peaked distribution.[8][9][10] These catalysts operate through a different mechanism that favors the addition of EO to the existing ethoxylate chains in a more controlled manner, reducing the amount of unreacted starting material and high-end outliers.[9][10]
-
Process Conditions: Even with advanced catalysts, temperature control is key. Running the reaction at the lower end of the effective temperature range for the specific catalyst can sometimes narrow the distribution further.
-
Section 2: Side Reactions & Impurities
Byproducts not only reduce the yield of the desired product but can also negatively impact its performance, appearance, and regulatory status.
Q3: My final product contains significant amounts of polyethylene glycol (PEG). What causes this and how can it be minimized?
PEG formation is a common side reaction that competes with the primary ethoxylation pathway.
-
Causality: PEG is formed when ethylene oxide reacts with water instead of the dodecylphenoxide.[7][10] Water can be present as an impurity in the this compound starting material, the catalyst, or introduced from atmospheric moisture. The initial reaction of EO with water forms ethylene glycol, which can then propagate into longer PEG chains.
-
Minimization Strategy:
-
Dry Reactants: Use anhydrous this compound and a dry catalyst.
-
Dehydration Step: Before introducing ethylene oxide, heat the reactor containing the this compound and catalyst to ~120-130°C under vacuum (e.g., 10 mm Hg) for at least one hour.[4] This "drying" step is critical for removing residual water.
-
Inert Atmosphere: Maintain a dry, inert nitrogen atmosphere in the reactor at all times when ethylene oxide is not being added.
-
Q4: I'm concerned about the formation of 1,4-dioxane. How is it formed and what are the best practices to avoid it?
1,4-dioxane is a cyclic ether byproduct that is a significant health and regulatory concern, often classified as a potential human carcinogen.[3][7]
-
Causality: 1,4-dioxane is typically formed under acidic conditions through the dimerization of ethylene oxide or the cyclization of a short-chain ethoxylate. While standard ethoxylation is base-catalyzed, localized acidic sites can arise from catalyst neutralization or impurities. The risk increases if an acid-wash step is used for purification without proper control.
-
Avoidance Strategy:
-
Maintain Basic Conditions: Strictly maintain alkaline conditions throughout the reaction.
-
Controlled Neutralization: During the workup phase, if neutralizing the base catalyst with an acid (e.g., phosphoric or acetic acid), add the acid slowly at a controlled temperature (e.g., 80-90°C) to avoid creating localized areas of high acidity.
-
Avoid High Temperatures: Do not expose the product to excessively high temperatures (>180°C), especially if any acidic species are present.
-
Section 3: Product Purification & Analysis
Proper workup and characterization are essential to ensure the final product meets quality specifications.
Q5: What is the most effective method for removing the catalyst and purifying the final product?
A two-step neutralization and adsorption process is the industry standard for producing a clean, low-salt product.
-
Causality: The basic catalyst (e.g., KOH) must be removed to ensure long-term product stability and prevent downstream issues. Simply washing with water can create emulsions and is often ineffective.
-
Recommended Protocol:
-
Neutralization: After the reaction is complete and the reactor has cooled to a safe temperature (80-90°C), slowly add a dilute acid, such as phosphoric acid, to neutralize the catalyst to a pH of approximately 5.5-7.0.[11][12] This converts the catalyst into a salt (e.g., potassium phosphate).
-
Adsorption: Add a filter aid or adsorbent material like synthetic magnesium silicate (e.g., Magnesol®) to the mixture.[12] This material will adsorb the precipitated salts and other polar impurities.
-
Filtration: Heat the mixture to ~110-120°C to reduce viscosity and filter through a 1-micron filter to remove the adsorbent and salts, yielding a clear, purified product.[12]
-
Q6: Which analytical techniques are best for characterizing my ethoxylated this compound?
A combination of techniques is required for full characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the ethoxymer distribution. A reversed-phase column with a gradient elution can separate the individual oligomers, allowing you to visualize the distribution (broad vs. narrow) and quantify the amount of unreacted this compound.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying low molecular weight impurities and, after derivatization, can also provide information on the distribution of short-chain ethoxylates.[13]
-
Titration Methods:
-
Cloud Point Measurement: A key performance metric for non-ionic surfactants. It is the temperature at which a 1% aqueous solution of the ethoxylate becomes cloudy, indicating its solubility behavior.[14]
| Technique | Primary Purpose | Key Information Obtained |
| HPLC | Oligomer Distribution Analysis | Polydispersity, amount of unreacted phenol, quantification of each ethoxymer.[13] |
| GC-MS | Impurity Identification | Detection of volatile byproducts like 1,4-dioxane. |
| Hydroxyl Value | Average Molecular Weight | Determines the average degree of ethoxylation.[14] |
| Cloud Point | Performance Characterization | Indicates the temperature-dependent solubility in water.[14] |
| pH/Acidity | Quality Control | Ensures proper catalyst neutralization and product stability.[14] |
Section 4: Safety & Handling
The ethoxylation process involves significant hazards that demand strict safety protocols.
Q7: What are the primary safety hazards associated with ethylene oxide and the ethoxylation process?
Ethylene oxide (EO) is a high-hazard material, and the reaction itself is highly energetic.
-
Ethylene Oxide Hazards:
-
Flammability: EO is extremely flammable and can form explosive mixtures with air.[15][16] All equipment must be properly grounded, and all ignition sources must be eliminated.[17]
-
Toxicity: It is toxic if inhaled, a suspected human carcinogen, and may cause genetic defects.[16][17][18] The odor threshold is well above the permissible exposure limit, meaning it cannot be detected by smell at dangerous concentrations.[19]
-
Reactivity: It can polymerize explosively, especially in the presence of contaminants or at high temperatures.[17]
-
-
Process Hazards:
-
Exothermic Reaction: The ethoxylation reaction is highly exothermic (ΔH ≈ -92 kJ/mol per mole of EO reacted).[3] A thermal runaway can occur if the reaction rate exceeds the cooling capacity of the reactor, leading to a catastrophic failure.
-
High Pressure: The reaction is conducted under pressure, requiring a properly rated and maintained reactor.
-
-
Mandatory Safety Measures:
-
Engineering Controls: The entire process must be conducted in a chemical fume hood or a contained, well-ventilated system.[19] An automated shutdown system interlocked with temperature and pressure sensors is essential.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber is recommended), tight-fitting splash goggles, a face shield, and a flame-retardant lab coat.[18][19]
-
Controlled EO Addition: Ethylene oxide must be added at a controlled rate that does not allow the temperature to rise uncontrollably. The addition should be immediately stopped if the temperature exceeds the set limit or cooling fails.
-
Emergency Preparedness: An emergency plan must be in place, and all personnel must be trained on the hazards of EO.[15] A safety shower and eyewash station must be readily accessible.[17]
-
Troubleshooting Protocols & Diagrams
Protocol 1: General-Purpose Ethoxylation of this compound
This is a representative laboratory-scale procedure. All steps involving ethylene oxide MUST be performed with appropriate engineering controls and safety monitoring.
-
Reactor Setup: Charge a pressure-rated, mechanically stirred autoclave with 262 g (1.0 mol) of this compound and 0.8 g of powdered potassium hydroxide (KOH).
-
Dehydration: Seal the reactor, begin stirring, and heat to 130°C. Apply vacuum (10 mm Hg) for 1 hour to remove all water.[4]
-
Inerting: Break the vacuum with dry nitrogen and purge the reactor headspace three times to ensure an inert atmosphere.
-
Reaction Initiation: Heat the reactor to the target reaction temperature of 150°C.
-
Ethylene Oxide Addition: Begin feeding gaseous ethylene oxide below the liquid surface at a controlled rate. Monitor the reactor pressure and temperature closely. Maintain a constant pressure of 1.5 bar. The uptake of EO will be indicated by a drop in pressure, and the feed rate should match the reaction rate to maintain the set pressure.
-
Monitoring: Continue adding ethylene oxide until the desired mass has been added (e.g., 220 g for an average of 5 moles of EO). The temperature should be maintained at 150 ± 5°C throughout the addition via reactor cooling.
-
Digestion: After EO addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure all residual EO has reacted.
-
Cooldown: Cool the reactor to <90°C before proceeding with purification.
Diagram: Ethoxylation Reaction Mechanism
This diagram illustrates the base-catalyzed mechanism for the ethoxylation of this compound.
Caption: Base-catalyzed ethoxylation mechanism.
Diagram: Troubleshooting Flowchart for Ethoxylation Issues
This flowchart provides a logical path for diagnosing common experimental problems.
Caption: Troubleshooting decision tree for ethoxylation.
References
- 1. Alkylphenol Ethoxylates | APEO Products | Venus Ethoxyethers [venus-goa.com]
- 2. Dodecyl Phenol Ethoxylates [hjd-chem.com]
- 3. Ethoxylation - Wikipedia [en.wikipedia.org]
- 4. WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same - Google Patents [patents.google.com]
- 5. cleaninginstitute.org [cleaninginstitute.org]
- 6. Buy POE (5) dodecyl phenol | 9014-92-0 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purified bisphenol a ethoxylates and processes of purifying thereof - Eureka | Patsnap [eureka.patsnap.com]
- 12. US6342641B1 - Purified bisphenol a ethoxylates and processes of purifying thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. en.psgraw.com [en.psgraw.com]
- 15. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
- 16. airgas.com [airgas.com]
- 17. balchem.com [balchem.com]
- 18. CCOHS: Ethylene Oxide [ccohs.ca]
- 19. ehs.unm.edu [ehs.unm.edu]
Technical Support Center: Resolving Impurities in 2-Dodecylphenol Samples
Welcome to the technical support center for 2-Dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and analysis of this compound. Here, we combine fundamental chemical principles with practical, field-proven methodologies to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The impurity profile of this compound is largely dictated by its synthesis, which is typically a Friedel-Crafts alkylation of phenol with dodecene.[1] The most prevalent impurities include:
-
Positional Isomers: The alkylation process is not perfectly selective for the ortho (2-) position. Consequently, the presence of para-dodecylphenol (4-dodecylphenol) is the most common isomeric impurity. Due to steric hindrance, meta-substitution is generally minimal.
-
Unreacted Starting Materials: Residual amounts of phenol and dodecene may remain in the final product if the reaction does not go to completion or if the initial purification is inadequate.
-
Di-alkylated Phenols: Over-alkylation can lead to the formation of di-dodecylphenols , where two dodecyl chains are attached to the phenol ring.
-
Dodecene Oligomers: Side reactions involving the dodecene starting material can lead to the formation of its oligomers.
-
Oxidation Products: Like many phenols, this compound is susceptible to oxidation, especially when exposed to air and light over time. This can result in the formation of colored impurities.
Q2: My this compound sample has a yellow or brownish tint. What could be the cause?
A2: A yellow or brownish discoloration is typically indicative of oxidation. Phenolic compounds are prone to forming colored quinone-type structures upon exposure to oxygen. The presence of trace metal ions can also catalyze this process. It is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q3: How can I identify the specific impurities in my sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used analytical technique for identifying and quantifying impurities in this compound samples.[2][3][4] The gas chromatograph separates the different components of your sample based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then provides a mass spectrum for each separated component, which can be used to identify its molecular structure. By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can definitively identify the impurities.
Q4: Are there any specific safety precautions I should take when handling this compound and its impurities?
A4: Yes, this compound and its related compounds are hazardous. According to safety data sheets, it can cause severe skin burns and eye damage, and it is suspected of damaging fertility.[5][6] It is also very toxic to aquatic life.[6] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) for this compound.[7][8]
Troubleshooting Guides
Issue 1: An Unknown Peak is Observed in my GC-MS Chromatogram
If your GC-MS analysis reveals an unexpected peak, follow this troubleshooting workflow to identify and resolve the issue.
Troubleshooting Workflow for Unknown GC-MS Peak
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. Contribution to the structural elucidation of 10 isomers of technical p-nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. This compound | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
Technical Support Center: GC-MS Analysis of 2-Dodecylphenol
Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Dodecylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during method development and routine analysis. We will delve into the causality behind experimental choices to empower you with a robust and reliable analytical method.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound.
Q1: What are the primary challenges associated with the GC-MS analysis of this compound?
A1: The analysis of this compound (C₁₈H₃₀O, MW: 262.43 g/mol ) presents several challenges stemming from its chemical structure.[1][2][3]
-
Polarity: The free hydroxyl (-OH) group on the phenol ring is polar and prone to hydrogen bonding. This can lead to interactions with active sites within the GC system (e.g., inlet liner, column), resulting in poor peak shape (tailing) and reduced analytical response.[4][5]
-
Volatility: While the long dodecyl chain provides some volatility, this compound is considered a semi-volatile organic compound. To achieve efficient elution from the GC column, derivatization is often necessary to increase its volatility and thermal stability.[6][7][8]
-
Matrix Complexity: When analyzing this compound in complex matrices such as environmental, biological, or industrial samples, co-extracted compounds can interfere with the analysis. This phenomenon, known as a "matrix effect," can suppress or enhance the analyte signal, leading to inaccurate quantification.[4][9][10]
Q2: Is derivatization of this compound mandatory for GC-MS analysis?
A2: While not strictly mandatory in all cases, derivatization is highly recommended for robust and reproducible results. The process involves chemically modifying the polar hydroxyl group to make the molecule more suitable for GC analysis.[7]
-
Mechanism: Derivatization agents, such as silylating reagents, replace the active hydrogen on the hydroxyl group with a non-polar, thermally stable group (e.g., a trimethylsilyl group).[6][7][11]
-
Benefits:
-
Improved Volatility & Thermal Stability: Reduces the boiling point and prevents thermal degradation in the hot GC inlet.[6][7]
-
Enhanced Peak Shape: Minimizes tailing by blocking the polar site responsible for unwanted interactions with the analytical column.[5]
-
Increased Sensitivity: Leads to sharper peaks and better signal-to-noise ratios.[7]
-
Structural Confirmation: The mass shift upon derivatization provides an additional layer of confidence in compound identification.[12]
-
Q3: What are the characteristic ions to look for in the mass spectrum of underivatized this compound?
A3: For underivatized this compound, the electron ionization (EI) mass spectrum will show a molecular ion (M⁺) at m/z 262. The most prominent peak, or base peak, is often observed at m/z 107.[13] This fragment corresponds to the cresol-like structure formed after the cleavage of the long alkyl chain, which is a characteristic fragmentation pattern for alkylphenols.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the GC-MS analysis of this compound.
Logical Troubleshooting Workflow
The following diagram outlines a structured approach to troubleshooting common chromatographic problems.
Caption: A workflow for diagnosing GC-MS issues.
Q: My this compound peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing is the most common chromatographic problem for polar analytes like phenols and is almost always due to unwanted interactions with active sites in the system.[5]
-
Primary Cause: Active Sites: The acidic proton of the phenolic hydroxyl group can form hydrogen bonds with silanol groups or metallic surfaces in the GC inlet liner, column head, or other parts of the flow path. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Inlet Maintenance: The inlet is the most common source of activity. Replace the septum and inlet liner. Always use high-quality, deactivated (silanized) liners. An ultra-inert liner is strongly recommended.[5]
-
Column Maintenance: If inlet maintenance does not resolve the issue, active sites may have developed on the front end of the analytical column due to the accumulation of non-volatile matrix components. Remove 0.5 to 1 meter from the front of the column.
-
Confirm Derivatization: If you are derivatizing the sample, incomplete reaction will leave underivatized, polar this compound, which will tail. Re-evaluate your derivatization protocol for efficiency.
-
Q: I am experiencing low or no signal for this compound, even at concentrations that should be detectable. What should I investigate?
A: A significant loss in signal can be attributed to analyte loss before detection or suppression during the ionization process.
-
Cause 1: Thermal Degradation: The GC inlet is heated to ensure sample vaporization. If the temperature is too high, it can cause thermal degradation of the analyte. Although this compound is relatively stable, this can be a factor, especially with a contaminated inlet that can have catalytic effects.
-
Cause 2: Matrix-Induced Signal Suppression: This is a common issue in complex samples where co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[4][9][10]
-
Solution:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction step to remove interfering matrix components before analysis.[14][15]
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for the signal suppression effect.[16]
-
Dilute the Sample: A simple 1:10 dilution can often significantly reduce matrix effects while keeping the analyte concentration within the instrument's detection range.[17]
-
-
-
Cause 3: System Leaks: A leak in the carrier gas flow path will reduce the amount of analyte transferred to the detector.
-
Solution: Use an electronic leak detector to check for leaks at the injector septum nut, column fittings (at both the injector and detector), and gas line connections.[18]
-
Q: My retention times are shifting between runs. What is the likely cause?
A: Retention time stability is critical for reliable compound identification. Drifting retention times usually point to issues with flow/pressure control or the column itself.
-
Cause 1: Leaks: As with sensitivity issues, a small, inconsistent leak can cause fluctuations in the column head pressure and, consequently, the carrier gas flow rate, leading to shifting retention times.[18]
-
Solution: Perform a thorough leak check of the system.
-
-
Cause 2: Column Contamination: Over many injections, the buildup of high-boiling, non-volatile material on the column can alter its stationary phase chemistry, affecting analyte retention.
-
Solution: First, try to bake out the column at its maximum isothermal temperature limit for 1-2 hours (ensure carrier gas is flowing). If this doesn't work, clipping 0.5-1 meter from the front of the column can remove the most contaminated section.[19]
-
-
Cause 3: Insufficient Equilibration Time: If you are running a temperature program, ensure that the oven has fully returned to the initial temperature and stabilized before the next injection. An insufficient equilibration time will lead to inconsistent starting conditions and retention time drift.
-
Solution: Increase the equilibration time in your GC method.
-
Section 3: Protocols and Method Parameters
Protocol 1: Silylation Derivatization of this compound
This protocol describes a common method for preparing the trimethylsilyl (TMS) derivative of this compound for enhanced GC-MS analysis.
Reagents:
-
Sample extract containing this compound dried down and reconstituted in a suitable solvent (e.g., Pyridine or Acetonitrile).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
Procedure:
-
Pipette 100 µL of the sample extract into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete reaction.[11]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Silylation Reaction Diagram
Caption: Conversion of this compound to its TMS derivative.
Table 1: Recommended Starting GC-MS Method Parameters
The following table provides a robust starting point for method development. Optimization will be required based on your specific instrument, sample matrix, and analytical goals.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | Low-bleed 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5MS) | A versatile, non-polar phase ideal for separating compounds primarily by boiling point. The "ms" designation ensures low column bleed, which is critical for sensitive MS detection.[8][20][21] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of separation efficiency, sample capacity, and analysis time.[22] |
| Carrier Gas | Helium | Inert gas providing good efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow Mode) | Optimal flow for a 0.25 mm ID column to maintain resolution. |
| Inlet | Split/Splitless | |
| Inlet Temp | 260°C | Hot enough to ensure vaporization of the derivatized analyte without causing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 | Use splitless for maximum sensitivity. A split injection can be used for higher concentration samples to prevent column overload. |
| Injection Vol | 1 µL | |
| Oven Program | Initial: 100°C, hold 1 min | |
| Ramp: 15°C/min to 300°C | A moderate ramp rate to ensure good separation of analytes from matrix components. | |
| Hold: 5 min at 300°C | To elute any high-boiling compounds from the column. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. |
| Ion Source Temp | 230°C | Standard temperature for EI sources. |
| Quadrupole Temp | 150°C | Standard temperature for quadrupoles. |
| Scan Range | m/z 50-550 | A range that covers the expected fragments and molecular ion of the derivatized analyte. |
| Acquisition Mode | Full Scan (for identification) and/or SIM (for quantification) | Use Full Scan for method development and qualitative analysis. Switch to Selected Ion Monitoring (SIM) for higher sensitivity and selectivity in quantitative methods. |
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. postnova.com [postnova.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pepolska.pl [pepolska.pl]
- 18. youtube.com [youtube.com]
- 19. agilent.com [agilent.com]
- 20. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 21. fishersci.com [fishersci.com]
- 22. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Dodecylphenol in Aqueous Media
Welcome to the technical support center for 2-Dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this highly lipophilic compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you navigate your experiments successfully.
The inherent properties of this compound, particularly its long alkyl chain, make it a classic "grease-ball" molecule, presenting significant hurdles for formulation in aqueous systems.[1] This guide will equip you with the foundational knowledge and practical strategies to overcome these issues, ensuring the reliability and reproducibility of your results.
Section 1: Understanding the Challenge - Physicochemical Properties
A thorough understanding of this compound's properties is the first step in designing an effective solubilization strategy. Its molecular structure, dominated by a 12-carbon alkyl chain and a phenolic ring, dictates its behavior in various media.
Why is this compound so poorly soluble in water? The primary reason is its high lipophilicity, characterized by a very low affinity for water and a high affinity for non-polar environments. This is quantitatively expressed by its high octanol-water partition coefficient (Log P), which indicates a strong preference for the lipid phase.[2][3] The long, non-polar dodecyl tail physically prevents water molecules from effectively surrounding and solvating the molecule, leading to extremely low aqueous solubility, reported to be as low as 1.54 mg/L.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₀O | [2][5][6] |
| Molecular Weight | 262.44 g/mol | [2][6][7] |
| Appearance | Straw-colored, viscous liquid or white to light yellow solid/lump. | [2][4][7] |
| Water Solubility | Very low (~1.54 - 2.1 mg/L) | [4] |
| Log P (calculated) | ~5.8 - 7.8 | [2][3][8] |
| Solubility Profile | Soluble in organic solvents like alcohols, ketones, and hydrocarbons. | [4][5] |
Section 2: Frequently Asked Questions (FAQs) on Solubilization Strategies
This section addresses the most common questions our team receives regarding the handling and formulation of this compound.
Q1: I'm performing a simple in vitro screening assay. What is the most direct method to dissolve this compound in an aqueous buffer?
Answer: For basic in vitro applications where excipient effects are minimal, a combination of pH adjustment and a co-solvent is the most straightforward initial approach.
Causality: this compound is a weak acid due to its phenolic hydroxyl group. By raising the pH of the aqueous medium above its pKa (~10-11, typical for alkylphenols), you deprotonate the hydroxyl group to form the much more water-soluble phenolate anion. However, the long dodecyl chain still imparts significant hydrophobicity. Therefore, a water-miscible co-solvent like DMSO or ethanol is required to first dissolve the compound before this pH-mediated dissolution can be effective in the bulk aqueous phase.
Quick Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO or ethanol.
-
In a separate vessel, prepare your target aqueous buffer.
-
While vigorously vortexing the buffer, add the stock solution dropwise to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%, ideally <0.1%) to avoid solvent effects in your assay.
-
If precipitation occurs or solubility is insufficient, consider preparing the stock in a dilute base (e.g., 0.1 N NaOH), which can then be carefully neutralized in the final buffer, or using a buffer with a higher pH (e.g., pH 9-10), if your experiment allows.
Q2: My compound precipitates immediately when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
Answer: This is a classic problem known as "fall-out" or precipitation upon dilution. It occurs because the solvent environment rapidly shifts from a favorable organic one to an unfavorable aqueous one. The key is to have a solubilizing agent present in the aqueous phase to "catch" the drug molecules as they are introduced.
Recommended Solutions:
-
Surfactant-Mediated Solubilization: Incorporate a non-ionic surfactant (e.g., Polysorbate 80, Cremophor® EL) into your aqueous buffer before adding the this compound stock.[9] The surfactant molecules, present above their critical micelle concentration (CMC), will form micelles that encapsulate the hydrophobic compound, keeping it dispersed.[10]
-
Cyclodextrin Complexation: Add a cyclodextrin derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to the aqueous phase.[11] The cyclodextrin's hydrophobic inner cavity will form an inclusion complex with the dodecyl chain, while its hydrophilic exterior ensures the entire complex remains soluble in water.[12][13]
Trustworthiness Check: The effectiveness of this approach relies on the kinetics of the process. Always add the concentrated stock solution slowly to the vigorously stirred aqueous phase containing the solubilizer. This maximizes the probability that a drug molecule will encounter a micelle or cyclodextrin before it has a chance to aggregate with other drug molecules and precipitate.
Q3: Which solubilization strategy is best for cell culture or in vivo studies?
Answer: For biological applications, minimizing the toxicity of the formulation is paramount. The choice depends on the route of administration and the tolerance of the biological system.
-
Cyclodextrins (HP-β-CD): This is often the preferred method for both in vitro cell culture and parenteral in vivo studies. HP-β-CD has a well-established safety profile and is highly effective at solubilizing lipophilic compounds.[13] It can be used to create clear, filter-sterilizable aqueous solutions.
-
Lipid-Based Formulations (SEDDS/SMEDDS): For oral administration (in vivo), Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[14][15] Given this compound's high Log P, these formulations, which consist of oils, surfactants, and co-solvents, can significantly enhance oral absorption.[16][17] They work by pre-dissolving the compound in a lipidic vehicle, which then spontaneously forms a fine emulsion in the gastrointestinal tract, facilitating absorption.[18][19]
-
Co-solvents (with caution): While co-solvents like PEG 400 or propylene glycol can be used, their concentrations must be carefully controlled. High concentrations can be toxic to cells or cause irritation in vivo.[18] Formulations should be screened for cytotoxicity or tolerability before use in definitive studies.
Q4: How do I choose the right surfactant, and at what concentration?
Answer: The choice depends on the application, required solubility, and regulatory acceptance.
-
Mechanism: Surfactants possess both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. This amphiphilic nature allows them to bridge the gap between this compound and water.[20]
-
Selection:
-
Non-ionic surfactants like Polysorbates (Tween® 20, 80) and Polyoxyethylene castor oil derivatives (Cremophor® EL) are widely used in pharmaceutical formulations due to their lower toxicity and reduced interaction with biological membranes compared to ionic surfactants.[9][21]
-
The Hydrophilic-Lipophilic Balance (HLB) value can guide selection. For creating oil-in-water emulsions or micellar solutions (which is the goal here), surfactants with a higher HLB value (typically 8-18) are preferred.[18]
-
-
Concentration: The surfactant concentration must be above its Critical Micelle Concentration (CMC) for micellar solubilization to occur. The CMC is the concentration at which individual surfactant molecules begin to aggregate into micelles. You should aim for a concentration several-fold higher than the CMC to ensure sufficient micellar capacity.
Q5: What are the practical benefits of using cyclodextrins?
Answer: Cyclodextrins offer a highly effective and biocompatible method for solubilization.
-
Mechanism of Action: These cyclic oligosaccharides act as molecular containers. The hydrophobic this compound ("guest") partitions into the non-polar interior of the cyclodextrin ("host"), forming a stable, water-soluble inclusion complex.[11][22][23]
-
Key Advantages:
-
High Efficiency: Can increase aqueous solubility by several orders of magnitude.[13]
-
Biocompatibility: Modified cyclodextrins like HP-β-CD and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have excellent safety profiles and are used in FDA-approved products.
-
Stability: The complex can protect the guest molecule from degradation.[13]
-
-
Which to Choose?
-
β-Cyclodextrin (β-CD): Limited by its own poor water solubility (~1.85% w/v).[11]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): The most common choice. Its hydroxypropyl groups disrupt the crystal lattice, leading to very high aqueous solubility (>60% w/v) and an improved safety profile.
-
Section 3: Troubleshooting Guide
Even with the right strategy, experimental challenges can arise. This section provides solutions to common problems.
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Inconsistent solubility or results between batches. | 1. Compound Purity/Isomer Mix: Commercial dodecylphenol can be a mixture of isomers, which may have different solubilities.[3] 2. pH Drift: The pH of unbuffered or weakly buffered solutions can change, affecting the ionization state of the phenol. 3. Temperature Fluctuations: Solubility is temperature-dependent. Experiments run at different temperatures may yield different results. | Solutions: 1. Source this compound from a single, reliable vendor and lot for a series of experiments.[24] 2. Use a robust buffer system to maintain a constant pH. Verify the pH of the final formulation. 3. Prepare and use the formulation at a consistent, controlled temperature. Consider pre-warming the aqueous phase. |
| The final solution appears cloudy, hazy, or forms a film. | 1. Incomplete Dissolution: The concentration exceeds the solubilization capacity of the chosen system. 2. Surfactant Below CMC: Insufficient surfactant concentration to form micelles. 3. Excipient Incompatibility: The chosen excipients may not be compatible with each other or with salts in the buffer. | Solutions: 1. Increase the concentration of the solubilizer (co-solvent, surfactant, or cyclodextrin) or decrease the target concentration of this compound. 2. Verify the CMC of your surfactant under your specific buffer conditions and ensure your working concentration is well above it. 3. Simplify the formulation. Test the solubility of each component individually in the buffer before combining them. |
| Low or variable activity in a biological assay. | 1. Precipitation in Assay Medium: The formulation may be stable in the buffer but precipitates upon addition to complex biological media (e.g., cell culture media containing proteins). 2. Formulation-Induced Cytotoxicity: The solubilizing agents themselves (e.g., DMSO, certain surfactants) are toxic to the cells, confounding the results. 3. Binding to Assay Components: The compound may adsorb to plasticware or bind to proteins (e.g., albumin) in the medium, reducing its free concentration. | Solutions: 1. Visually inspect the assay wells for precipitation after adding the compound. Consider reformulating with a more robust system like HP-β-CD. 2. Run a "vehicle control" experiment with the formulation excipients alone to measure their baseline effect on the assay. 3. Pre-treat plates with a blocking agent if plastic binding is suspected. For protein binding, the formulation cannot prevent this, but it must be accounted for in data interpretation. |
Section 4: Visual Guides & Workflows
Diagram 1: Solubilization Strategy Selection
This decision tree guides the user toward the most appropriate starting point for their formulation based on the experimental context.
Caption: Decision tree for selecting a this compound solubilization strategy.
Diagram 2: Troubleshooting Workflow for Precipitation
This workflow provides a logical sequence of steps to diagnose and solve issues with compound precipitation.
Caption: Workflow for troubleshooting precipitation of this compound.
Section 5: Detailed Experimental Protocols
These protocols provide step-by-step instructions for common solubilization methods.
Protocol 1: Solubilization using a Co-solvent and pH Adjustment
Objective: To prepare a 100 µM working solution of this compound in a pH 7.4 buffer with a final DMSO concentration of 0.1%.
Materials:
-
This compound (MW: 262.44 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Prepare Stock Solution:
-
Weigh out 2.62 mg of this compound.
-
Dissolve this in 100 µL of DMSO to create a 100 mM stock solution. Ensure it is fully dissolved. This stock is highly concentrated and should be handled with care.
-
-
Prepare Intermediate Dilution:
-
Pipette 10 µL of the 100 mM stock solution into 990 µL of DMSO to create a 1 mM intermediate stock. Vortex to mix.
-
-
Prepare Final Working Solution:
-
Place 9.9 mL of your pH 7.4 buffer into a 15 mL conical tube.
-
Turn on the vortex mixer to a high setting to create a vigorous vortex in the buffer.
-
While the buffer is vortexing, slowly pipette 100 µL of the 1 mM intermediate stock solution directly into the vortex.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
-
Verification:
-
The final solution contains 100 µM this compound in pH 7.4 buffer with 1% of the intermediate stock (which is 1% of 100% DMSO, so 0.1% final DMSO concentration).
-
Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.
-
Protocol 2: Preparation of a Formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a 1 mM aqueous stock solution of this compound using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD, average MW ~1460 g/mol )
-
Purified water or desired buffer
-
Magnetic stirrer and stir bar
-
Sonicator bath (optional)
Methodology:
-
Prepare Cyclodextrin Solution:
-
A common molar ratio for drug:cyclodextrin is between 1:2 and 1:10. We will use a 1:5 molar ratio for this protocol.
-
To make a 1 mM drug solution, we will need a 5 mM HP-β-CD solution.
-
Weigh out 7.3 mg of HP-β-CD (5 mmol/L * 1.460 g/mmol * 1 L = 7.3 g/L or 7.3 mg/mL).
-
Dissolve the HP-β-CD in 1.0 mL of purified water or buffer. Stir until clear.
-
-
Add this compound:
-
Weigh out 0.262 mg of this compound (for a final concentration of 1 mM).
-
Add the this compound directly to the stirring HP-β-CD solution.
-
-
Facilitate Complexation:
-
Cover the vial and allow it to stir at room temperature for at least 4-6 hours. For difficult-to-dissolve compounds, stirring overnight is recommended.
-
Gentle heating (40-50°C) or periodic sonication can accelerate the complexation process.
-
-
Finalize and Sterilize:
-
After stirring, the solution should appear clear.
-
If required for biological experiments, the solution can be sterile-filtered through a 0.22 µm syringe filter (a PVDF or PES membrane is recommended for low protein binding). The ability to filter the solution without loss of compound is a key advantage of this method.
-
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Dodecylphenol - PCC Group [products.pcc.eu]
- 5. upbio.lookchem.com [upbio.lookchem.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. oatext.com [oatext.com]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 21. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 22. β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 2-Dodecylphenol Purity
An In-depth Comparison of Orthogonal Analytical Techniques for Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical development, industrial synthesis, and scientific research, the purity of a chemical reagent is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 2-Dodecylphenol (2-DP), a key intermediate in the synthesis of pharmaceuticals, lubricant additives, and surfactants, is no exception.[1][2] The presence of isomeric impurities, unreacted starting materials like phenol, or byproducts can significantly alter its reactivity, toxicity, and overall performance.[3][4] Therefore, rigorous validation of 2-DP purity is a critical, non-negotiable step.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards. Our objective is to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific application.
The Analytical Imperative: Why Orthogonal Methods are Key
No single analytical technique can provide a complete picture of a sample's purity. Each method interrogates the molecule based on different physicochemical properties. A sample may appear pure by a chromatographic method that separates based on polarity, yet contain impurities of similar polarity that are only distinguishable by mass or nuclear magnetic resonance. For this reason, a multi-pronged, or orthogonal, approach is the gold standard for purity validation. We will focus on four cornerstone techniques:
-
Gas Chromatography (GC): For assessing volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For separating non-volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantification without a specific reference standard (qNMR).
-
Mass Spectrometry (MS): For definitive molecular weight confirmation and impurity identification.
Gas Chromatography (GC): The Workhorse for Volatile Impurity Profiling
Expertise & Experience: Gas Chromatography is an exceptionally powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, its primary utility lies in detecting residual starting materials (e.g., phenol, 1-dodecene) and low-molecular-weight byproducts from the synthesis process.[5][6] A Flame Ionization Detector (FID) is typically employed due to its high sensitivity to hydrocarbons and robust, linear response.
Trustworthiness: A well-validated GC method incorporates system suitability tests to ensure the chromatographic system is performing correctly before sample analysis. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored to guarantee data integrity. The use of an internal standard is crucial for achieving high precision and accuracy, as it corrects for variations in injection volume and detector response.[7]
Experimental Protocol: GC-FID Purity Assay
Objective: To quantify the purity of this compound and identify volatile impurities.
Methodology:
-
Internal Standard (IS) Solution Preparation: Accurately prepare a solution of a suitable internal standard (e.g., Tetradecane) in a high-purity solvent like isooctane at a concentration of approximately 1 mg/mL. The IS should be a stable compound that is not present in the sample and is well-resolved from all other peaks.
-
Standard Preparation: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Add 1.0 mL of the IS solution and dilute to volume with isooctane.
-
Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with FID.
-
Column: A non-polar capillary column, such as a DB-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating alkylphenols.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/Splitless, 280 °C, with a split ratio of 50:1.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Detector: FID at 300 °C.
-
Injection Volume: 1 µL.
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area ratio of this compound to the internal standard should be ≤ 2.0%. The resolution between this compound and the closest eluting impurity should be ≥ 2.0.
-
Analysis & Calculation: Inject the standard and sample solutions. Calculate the percentage purity using the area normalization method, correcting for response factors if necessary.
Purity (%) = (Area of 2-DP Peak / Total Area of All Peaks) x 100
High-Performance Liquid Chromatography (HPLC): Superiority in Isomer Separation
Expertise & Experience: While GC excels with volatile compounds, HPLC is the method of choice for non-volatile impurities, polymers, and, critically, for separating the various isomers of dodecylphenol (e.g., ortho-, meta-, para-).[9][10] Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common approach. The long alkyl chain of 2-DP makes it highly retentive on a C18 stationary phase, allowing for excellent separation from more polar impurities like phenol. A Diode Array Detector (DAD) is invaluable as it provides spectral information, which helps in peak purity assessment and impurity identification.[11]
Trustworthiness: An HPLC method's validity rests on rigorous validation, including specificity, linearity, accuracy, and precision, as outlined in guidelines from the International Council for Harmonisation (ICH).[12][13] Specificity is demonstrated by showing that the main peak is free from co-eluting impurities, often confirmed by peak purity analysis using a DAD or by running stressed degradation samples.
Experimental Protocol: RP-HPLC-DAD Purity Assay
Objective: To separate and quantify this compound from its isomers and non-volatile impurities.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Standard Preparation: Accurately prepare a stock solution of this compound reference standard in Acetonitrile at 1.0 mg/mL. Prepare a working standard at ~50 µg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Prepare the this compound sample to be tested in the same manner and at the same concentration as the working standard.
-
Chromatographic Conditions:
-
Instrument: HPLC with DAD.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitor at 275 nm.
-
Gradient Program:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
-
System Suitability: Inject the working standard six times. The RSD for peak area and retention time should be ≤ 1.0% and ≤ 0.5%, respectively. The USP tailing factor for the this compound peak should be ≤ 1.5.
-
Analysis & Calculation: Inject the blank (diluent), standard, and sample solutions. Confirm the identity of the this compound peak by comparing its retention time and UV spectrum to the standard. Calculate purity by area percent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Expertise & Experience: NMR spectroscopy is unparalleled for structural elucidation.[14][15] For this compound, ¹H and ¹³C NMR spectra provide a definitive fingerprint, confirming the identity of the molecule and the position of the dodecyl group on the phenol ring. More powerfully, quantitative NMR (qNMR) can determine the absolute purity of a sample without the need for a specific 2-DP reference standard.[16] It does this by comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration.
Trustworthiness: The power of qNMR lies in its direct relationship between signal intensity and the number of nuclei, making it a primary analytical method. The protocol's validity is ensured by using a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone), ensuring long relaxation delays (D1) to allow for complete magnetization recovery, and careful selection of non-overlapping signals for integration.
Experimental Protocol: ¹H qNMR Purity Determination
Objective: To confirm the structure and determine the absolute purity of this compound.
Methodology:
-
Internal Standard (IS) Stock Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., Maleic Anhydride) into a 10 mL volumetric flask and dissolve in a deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh ~30 mg of the this compound sample into a vial. Add a precise volume (e.g., 500 µL) of the IS stock solution. Vortex until fully dissolved, then transfer to an NMR tube.
-
NMR Acquisition:
-
Instrument: NMR Spectrometer (≥ 400 MHz).
-
Experiment: ¹H quantitative acquisition.
-
Solvent: DMSO-d₆.
-
Key Parameters:
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and IS (typically 30-60 seconds).
-
Pulse Angle: 90°.
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum to the residual solvent peak.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., a specific aromatic proton) and a signal for the internal standard.
-
-
Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = Mass
-
P = Purity of the internal standard
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry provides the molecular weight of the analyte, offering unambiguous confirmation of its identity.[17] When coupled with a chromatographic inlet like GC (GC-MS) or LC (LC-MS), it becomes a powerful tool for identifying unknown impurities.[18] For this compound, GC-MS operating in Electron Ionization (EI) mode will show a molecular ion peak (m/z 262.4) and a characteristic fragmentation pattern that can be compared to library spectra for confirmation.[1][9]
Trustworthiness: The accuracy of the mass measurement validates the elemental composition. High-resolution mass spectrometry (HRMS), for example using a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the mass with enough accuracy (e.g., < 5 ppm) to confirm the molecular formula (C₁₈H₃₀O), providing a very high degree of confidence in the identification.
Experimental Protocol: GC-MS Identification
Objective: To confirm the molecular weight of this compound and identify impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~100 µg/mL) in a suitable volatile solvent like dichloromethane or methanol.
-
GC-MS Conditions:
-
Use the same GC conditions as described in the GC-FID protocol.
-
Mass Spectrometer: Quadrupole, Ion Trap, or TOF.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Analysis:
-
Inject the sample.
-
Obtain the total ion chromatogram (TIC).
-
Extract the mass spectrum for the main peak corresponding to this compound. Confirm the molecular ion at m/z 262.
-
Compare the fragmentation pattern to a reference library (e.g., NIST) for identity confirmation. The base peak is often seen at m/z 107 due to a stable benzylic fragment.[1]
-
Extract mass spectra for any impurity peaks and attempt to identify them based on their fragmentation patterns and molecular ions.
-
Comparative Analysis of Techniques
To facilitate an objective comparison, the key attributes of each technique are summarized below.
| Parameter | Gas Chromatography (GC-FID) | Liquid Chromatography (HPLC-DAD) | NMR Spectroscopy (qNMR) | Mass Spectrometry (GC-MS) |
| Primary Use | Quantifying volatile/semi-volatile impurities (e.g., phenol). | Quantifying non-volatile impurities and isomers. | Absolute purity determination and structural confirmation. | Molecular weight confirmation and impurity identification. |
| Selectivity | High for volatile compounds. | Very high for isomers and non-volatile compounds. | High; based on unique chemical environments of nuclei. | Very high; based on mass-to-charge ratio. |
| Sensitivity | High (ng to pg level). | High (ng to µg level). | Moderate (mg level). | Very high (pg to fg level). |
| Quantitative Accuracy | High with internal standard. | High with external or internal standards. | Very high (Primary Method). | Good with isotopic standards; primarily qualitative. |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. | High. |
| Key Strength | Excellent for residual solvent and starting material analysis. | Unmatched for isomer separation and non-volatile analysis. | Provides absolute purity without a specific reference standard. | Definitive identification of unknown impurities. |
| Limitation | Not suitable for non-volatile or thermally labile compounds. | May require longer run times for highly retained compounds. | Lower sensitivity; requires more sample. | Fragmentation can be complex; isomers may not be distinguishable. |
Conclusion: An Integrated, Self-Validating Approach
By adopting this integrated and cross-validated approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of their this compound samples, leading to more reliable research, safer products, and robust manufacturing processes.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.astm.org [store.astm.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. infinitalab.com [infinitalab.com]
- 7. iiste.org [iiste.org]
- 8. epa.gov [epa.gov]
- 9. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ikev.org [ikev.org]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. jchps.com [jchps.com]
- 15. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. library.dphen1.com [library.dphen1.com]
- 18. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Dodecylphenol and 4-Dodecylphenol for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the ortho- (2-Dodecylphenol) and para- (4-Dodecylphenol) isomers of dodecylphenol. As alkylphenols with significant industrial applications, understanding the nuanced differences imparted by the position of the dodecyl group is critical for researchers in materials science, drug development, and toxicology. This document moves beyond a simple listing of properties to explore the causal relationships between structure and function, supported by experimental data and established protocols.
Introduction: Why Isomer Positioning Matters
Dodecylphenols are organic compounds with the formula C₁₈H₃₀O, consisting of a phenol ring substituted with a twelve-carbon alkyl chain (dodecyl group).[1][2] While commercially available dodecylphenol is often a complex mixture of isomers with branched chains, this guide focuses on the specific comparison of two linear isomers: this compound and 4-dodecylphenol.[3][4] The position of this long alkyl chain—either ortho or para to the hydroxyl group—profoundly influences the molecule's steric hindrance, electronic properties, and intermolecular interactions. These structural differences, in turn, dictate their physicochemical properties, reactivity, biological activity, and ultimate performance in various applications, from lubricant additives to precursors for surfactants and resins.[1][5] For drug development professionals, understanding these properties is crucial, as alkylphenols are not only formulation excipients but are also studied for their potential biological activities and toxicological profiles.
Molecular Structure and Physicochemical Properties
The fundamental difference between this compound and 4-dodecylphenol lies in the substitution pattern on the aromatic ring. This seemingly small change has significant consequences for the molecule's overall shape and charge distribution.
Caption: Chemical structures of this compound and 4-Dodecylphenol.
In This compound , the bulky dodecyl group is adjacent to the hydroxyl group. This proximity creates significant steric hindrance, potentially limiting the hydroxyl group's ability to participate in hydrogen bonding and other reactions. In contrast, the 4-dodecylphenol isomer has the alkyl chain positioned opposite the hydroxyl group, resulting in a more linear, less sterically hindered molecule. This allows the hydroxyl group to be more accessible for chemical interactions.
Comparative Data Table
The following table summarizes key physicochemical properties for the two isomers. It is important to note that much of the commercially available data, particularly for 4-dodecylphenol, pertains to mixtures of isomers, which can affect values like boiling and melting points.[3][6]
| Property | This compound | 4-Dodecylphenol | Rationale for Differences |
| Molecular Formula | C₁₈H₃₀O[7] | C₁₈H₃₀O[2] | Identical as they are isomers. |
| Molecular Weight | 262.43 g/mol [7] | 262.43 g/mol [6] | Identical as they are isomers. |
| Appearance | White/colorless to light yellow liquid/lump[8] | White to light yellow powder/crystal[9] | The para isomer's symmetry allows for more efficient crystal packing, favoring a solid state at room temperature. |
| Melting Point | 39°C to 46°C[8][10] | 64°C to 68°C[9] | The higher melting point of 4-dodecylphenol reflects its greater molecular symmetry, which facilitates stronger intermolecular forces in the crystal lattice. |
| Boiling Point | ~175°C / 2 mmHg[9] | 310-335°C (lit., for mixtures)[6][11] | The ortho isomer may exhibit intramolecular hydrogen bonding between the OH and the alkyl chain, slightly lowering its boiling point compared to the para isomer where intermolecular H-bonding is more dominant. |
| Density | Not specified for pure isomer | ~0.94 g/mL at 25°C (lit., for mixtures)[6][11] | Density is expected to be similar, but minor differences may arise due to packing efficiency in the liquid state. |
| Water Solubility | Very low | 1.54 mg/dm³ (for isomer mixture)[3] | Both are poorly soluble due to the long hydrophobic dodecyl chain. 4-dodecylphenol's exposed hydroxyl group may offer slightly better interaction with water than the sterically hindered 2-isomer. |
| LogP | 5.86[7] | 7.14 (for branched para-isomers)[12] | Both are highly lipophilic. The higher LogP for the para isomer suggests greater hydrophobicity, though this value is for a branched variant. |
Synthesis and Structural Elucidation
The synthesis of dodecylphenol isomers is typically achieved through the Friedel-Crafts alkylation of phenol. The choice of catalyst and reaction conditions is paramount in directing the regioselectivity of the alkylation, favoring either ortho or para substitution.
Synthesis Workflow
Caption: General synthesis workflows for this compound and 4-Dodecylphenol.
Experimental Protocols
Protocol 1: Synthesis of this compound (Ortho-Alkylation) [13]
This protocol favors ortho-alkylation by using a mildly acidic clay catalyst and an alkene as the alkylating agent.
-
Apparatus Setup: To a 2-liter, four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 325 g of phenol and 30 g of dried activated clay catalyst.
-
Reaction: Heat the mixture to 135°C with agitation.
-
Addition of Alkene: Slowly add 575 g of 1-dodecene to the mixture via the dropping funnel over a period of 4 hours, maintaining the temperature at 135°C. The use of an alkene and a solid acid catalyst at this temperature favors kinetic control, leading to a higher proportion of the ortho product.
-
Work-up: After the addition is complete, cool the reaction mixture.
-
Purification: Filter the mixture to remove the activated clay catalyst. The resulting filtrate is then subjected to vacuum distillation to isolate the this compound.
Protocol 2: Synthesis of 4-Dodecylphenol (Para-Alkylation) [14]
This classic Friedel-Crafts alkylation uses a strong Lewis acid catalyst, which thermodynamically favors the formation of the less sterically hindered para-isomer.
-
Initial Mixture: In a suitable reaction vessel, combine 7.0 g of phenol and 16.75 g of dodecyl chloride.
-
Initial Reaction: Heat the mixture to 90°C for 30 minutes.
-
Catalyst Addition: Carefully add 12.0 g of aluminum chloride (AlCl₃) powder to the mixture. The strong Lewis acidity of AlCl₃ promotes the formation of a carbocation from dodecyl chloride.
-
Main Reaction: Increase the temperature to 100°C and maintain for 4 hours. At this temperature, the reaction reaches thermodynamic equilibrium, favoring the more stable para-substituted product.
-
Quenching: Cool the reaction mixture and cautiously add it to dilute hydrochloric acid to quench the catalyst.
-
Extraction: Perform a liquid-liquid extraction using two 50-mL portions of ethyl acetate to isolate the organic products.
-
Purification: Combine the organic layers and wash with an 80 mL portion of 3% aqueous sodium hydroxide solution. This step removes unreacted phenol. The remaining ethyl acetate solution contains the desired 4-dodecylphenol, which can be further purified by distillation or crystallization.
Comparative Analysis of Key Properties
Reactivity and Acidity
The position of the dodecyl group directly impacts the reactivity of the phenolic proton.
-
This compound: The ortho-dodecyl group sterically shields the hydroxyl group, which can hinder its participation in reactions requiring direct access to the oxygen atom, such as esterification or etherification. This steric hindrance can also slightly decrease the acidity (increase the pKa) of the phenolic proton compared to phenol itself.
-
4-Dodecylphenol: The hydroxyl group is unhindered, making it readily available for reactions. Its acidity is more comparable to other para-alkylated phenols. This accessibility makes it a more suitable intermediate when the reaction targets the hydroxyl group directly.[15][16]
Biological Activity and Toxicity
Alkylphenols as a class are known for their potential to act as endocrine disruptors, and dodecylphenol is no exception. It is often considered a substitute for nonylphenol, another alkylphenol facing regulatory scrutiny for its environmental and health impacts.[12][16]
-
Toxicity Profile: Both isomers are classified as causing skin and eye irritation or damage.[1][2] Safety data indicates that dodecylphenols can cause severe skin burns and eye damage.[9][17] There are also concerns about reproductive toxicity, with studies on analogous compounds showing adverse effects on reproductive organs.[18]
-
Endocrine Disruption: The structural similarity of alkylphenols to estrogen allows them to bind to estrogen receptors, potentially disrupting normal hormonal signaling. The para-substituted isomers, like 4-dodecylphenol, generally exhibit stronger estrogenic activity than ortho-substituted isomers. The linear shape of the 4-isomer is thought to allow for a better fit into the ligand-binding pocket of the estrogen receptor. The bulky ortho-group in this compound likely creates steric clashes that reduce binding affinity.
Applications and Performance Differences
The distinct properties of 2- and 4-dodecylphenol lead to preferential use in different applications.
| Application | Preferred Isomer | Rationale |
| Surfactants & Emulsifiers | 4-Dodecylphenol | The unhindered hydroxyl group is readily available for ethoxylation to produce dodecylphenol ethoxylates, a class of nonionic surfactants.[16][19] Its more linear structure is also beneficial for forming micelles. |
| Lubricant & Fuel Additives | Mixture, often rich in 4-Dodecylphenol | Dodecylphenols are used to synthesize calcium phenates, which act as detergents and rust inhibitors in engine oils.[5][18] The antioxidant properties of the phenol group are key to this function. |
| Resins & Polymers | Both, depending on the desired property | In the production of phenolic resins (with formaldehyde), the reactivity of the ortho and para positions is key. 4-Dodecylphenol has two available ortho positions for polymerization, while this compound has one available para and one available ortho position. This influences the cross-linking and final properties of the resin.[20] |
| Corrosion Inhibitors | 4-Dodecylphenol | It is used in preparing polyaniline/4-dodecylphenol complexes, which act as organic corrosion inhibitors.[21] The para-isomer's structure likely facilitates the necessary molecular organization. |
Protocol: Isomer Separation and Analysis by HPLC
Distinguishing between and quantifying 2- and 4-dodecylphenol in a mixture requires a robust analytical method. High-Performance Liquid Chromatography (HPLC) is a suitable technique.[22][23]
Analytical Workflow
Caption: Workflow for the analytical separation of dodecylphenol isomers via HPLC.
Objective: To separate and quantify this compound and 4-dodecylphenol from a mixture.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Although both isomers have the same molecular weight, the greater exposed hydrophobic surface area of the more linear 4-dodecylphenol will cause it to interact more strongly with the nonpolar stationary phase (e.g., C18), resulting in a longer retention time compared to the more compact this compound.
Materials & Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water mixture (e.g., 85:15 v/v).
-
Standards of pure this compound and 4-Dodecylphenol.
-
Sample mixture dissolved in the mobile phase.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Standard Preparation: Prepare individual standard solutions of 2- and 4-dodecylphenol at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Standard Injection: Inject 10 µL of each standard solution separately to determine their individual retention times.
-
Sample Injection: Inject 10 µL of the sample mixture.
-
Detection: Monitor the column eluent with the UV detector at a wavelength of approximately 275 nm, where phenols exhibit strong absorbance.
-
Analysis: Identify the peaks in the sample chromatogram by comparing retention times with the standards. The peak with the shorter retention time corresponds to this compound, and the peak with the longer retention time corresponds to 4-dodecylphenol. Quantify by comparing the peak areas to a calibration curve generated from standards of known concentrations.
Conclusion
The choice between this compound and 4-dodecylphenol is not arbitrary but a critical decision dictated by the specific requirements of the intended application. 4-Dodecylphenol , with its accessible hydroxyl group and linear structure, is generally preferred for producing surfactants and as a reactive intermediate. Conversely, This compound's sterically hindered nature can be leveraged to control reactivity or modulate physical properties in specialized polymers and other formulations. For toxicologists and drug development professionals, the higher potential for endocrine disruption associated with the para-isomer is a crucial consideration for safety and risk assessment. A thorough understanding of these structure-property relationships, validated by appropriate analytical methods, is essential for innovation and responsible application of these versatile chemical building blocks.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodecylphenol - PCC Group [products.pcc.eu]
- 4. CAS 210555-94-5: Phenol, 4-dodecyl-, branched | CymitQuimica [cymitquimica.com]
- 5. Dodecyl Phenol | DAEDAL INTERNATIONAL CO., LTD. [daedalint.co.kr]
- 6. 4-Dodecylphenol, mixture of isomers 27193-86-8 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. 4-Dodecylphenol | 104-43-8 | TCI EUROPE N.V. [tcichemicals.com]
- 10. This compound , >98.0%(GC) , 5284-29-7 - CookeChem [cookechem.com]
- 11. 4-DODECYLPHENOL | 104-43-8 [chemicalbook.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. Synthesis routes of this compound [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. Dodecyl Phenol - Equilex : Equilex [equilex.com]
- 16. What is dodecylphenol used for? [hjd-chem.com]
- 17. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. Dodecylphenol ethoxylate [sitem.herts.ac.uk]
- 20. products.pcc.eu [products.pcc.eu]
- 21. 4-十二烷基苯酚,同分异构体混合物 | Sigma-Aldrich [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to 2-Dodecylphenol and Other Non-ionic Surfactants in Research and Drug Development
In the landscape of biochemical research and pharmaceutical formulation, the selection of an appropriate surfactant is a critical decision that can dictate the success of an experiment or the stability of a therapeutic. While a host of non-ionic surfactants have become mainstays in the laboratory, understanding the nuances of each, including their precursors, is paramount for innovation. This guide provides a detailed comparison of 2-dodecylphenol, its more commonly used ethoxylated derivatives, and other standard non-ionic surfactants, offering insights into their performance backed by experimental data.
Introduction to Non-ionic Surfactants and the Role of this compound
Non-ionic surfactants are amphiphilic molecules that possess a hydrophilic (water-loving) head group and a hydrophobic (water-repelling) tail.[1] Unlike their ionic counterparts, their head groups are uncharged, rendering them less sensitive to pH changes and the presence of electrolytes.[2] This characteristic makes them valuable in a wide range of applications, from cell lysis and protein solubilization to drug delivery.[3][4][5]
This compound is an alkylphenol characterized by a phenol ring substituted with a twelve-carbon alkyl chain.[6] While it possesses the fundamental amphiphilic structure of a surfactant, its direct application as a non-ionic surfactant in aqueous systems is limited. This is primarily due to its low water solubility and consequently a high Krafft point, the temperature below which the surfactant exists in a crystalline form rather than forming micelles.[7][8][9] Instead, this compound serves as a crucial hydrophobic intermediate in the synthesis of more versatile non-ionic surfactants, namely dodecylphenol ethoxylates.[5][10]
Visualizing Surfactant Structures
To better understand the molecular differences, the following diagrams illustrate the structures of this compound and a representative dodecylphenol ethoxylate, alongside other common non-ionic surfactants.
Caption: Molecular relationship of this compound to its functional ethoxylated surfactant derivative and other common non-ionic surfactants.
Comparative Analysis of Surfactant Properties
The efficacy of a surfactant is determined by several key physicochemical parameters. Here, we compare dodecylphenol ethoxylates (as represented by branched-chain dodecylphenol ethoxylate with 10 ethylene oxide units, b-DPEO₁₀) with industry-standard non-ionic surfactants.
| Property | Dodecylphenol Ethoxylate (b-DPEO₁₀) | Triton X-100 | Tween 20 | Pluronic F-68 | Octyl Glucoside |
| Chemical Structure | Alkylphenol Ethoxylate | Alkylphenol Ethoxylate | Polysorbate | Block Copolymer | Alkyl Glycoside |
| Molecular Weight ( g/mol ) | ~687 (calculated) | ~625[11] | ~1228[3] | ~8400[12][13] | 292.37 |
| Critical Micelle Concentration (CMC) | ~1.3 x 10⁻² g/L (~19 µM)[13] | 0.2-0.9 mM[14] | 0.06 mM[15] | 0.04 mM[16][17] | 20-25 mM[18] |
| Hydrophile-Lipophile Balance (HLB) | ~13.5 (estimated) | 13.5[14] | 16.7[15] | 29[17] | 10-12 |
| Primary Applications | Emulsification, Wetting[10][13] | Cell Lysis, Protein Solubilization[4] | Western Blotting, ELISA[19] | Cell Culture Protection[12][20] | Membrane Protein Solubilization[18][21] |
Note: The CMC value for b-DPEO₁₀ is for a branched-chain isomer.[13]
In-Depth Performance Comparison
The primary function of many surfactants in research and drug development is to solubilize poorly water-soluble compounds, including membrane proteins and active pharmaceutical ingredients (APIs).[14][17] The solubilization capacity is closely related to the CMC; a lower CMC generally indicates that less surfactant is required to form micelles and begin solubilization.[22]
Dodecylphenol ethoxylates, with a low CMC, are effective emulsifiers and solubilizing agents.[10][13] Their performance in solubilizing nonpolar substances is comparable to that of Triton X-100, another alkylphenol ethoxylate.[14] However, for the solubilization of membrane proteins, where maintaining protein structure and function is crucial, milder surfactants like Octyl Glucoside are often preferred despite their higher CMC.[18][21]
Non-ionic surfactants can influence the thermal stability of proteins.[4] This is a critical consideration in biopharmaceutical formulations where protein therapeutics need to be stabilized. Pluronic F-68 is widely used in cell culture and bioprocessing to protect cells from shear stress and stabilize protein formulations.[12][20] Tween 20 and Tween 80 are also commonly used as stabilizers in monoclonal antibody and vaccine formulations.[3][19] The impact of dodecylphenol ethoxylates on protein stability is less well-documented in publicly available literature and would require empirical testing for specific applications.
For applications involving live cells, such as cell-based assays and drug delivery, the cytotoxicity of the surfactant is a major concern. Generally, non-ionic surfactants are considered milder than their ionic counterparts.[23] However, toxicity can vary significantly within the non-ionic class. For instance, Triton X-100 has been shown to be more cytotoxic than polysorbates like Tween 60 and Tween 80.[19] The cytotoxicity of dodecylphenol ethoxylates is of particular concern due to their structural similarity to nonylphenol ethoxylates, which are known endocrine disruptors.[24] As a result, the use of alkylphenol ethoxylates, in general, is facing increasing regulatory scrutiny.[24]
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide standardized protocols for key surfactant characterization assays.
This method relies on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[25]
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.
Protocol:
-
Prepare a stock solution of the surfactant in high-purity water.
-
Create a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, ensuring temperature control.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of inflection of this curve.[18]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[19]
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a range of surfactant concentrations in cell culture medium.
-
Remove the old medium from the cells and replace it with the surfactant-containing medium.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion and Future Perspectives
This compound itself is not a practical non-ionic surfactant for most research and drug development applications due to its poor water solubility. However, it serves as a vital building block for dodecylphenol ethoxylates, which are effective surfactants. When comparing these derivatives to other common non-ionic surfactants, a trade-off between various properties becomes apparent.
-
For general solubilization and emulsification , dodecylphenol ethoxylates and Triton X-100 offer excellent performance with low CMCs.
-
For applications requiring high biocompatibility and low protein denaturation , such as membrane protein research and cell culture, Octyl Glucoside and Pluronic F-68 are superior choices, respectively.
-
In biopharmaceutical formulations , the well-characterized and low-toxicity profiles of polysorbates like Tween 20 make them the preferred stabilizers.
The choice of a non-ionic surfactant should be guided by a thorough understanding of the specific requirements of the application. While dodecylphenol ethoxylates exhibit favorable surfactant properties, potential environmental and toxicological concerns associated with alkylphenol ethoxylates should be carefully considered. As the field moves towards greener and more sustainable chemistry, the development of novel, high-performance, and biocompatible surfactants will continue to be an area of active research.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Huajinda: Nonylphenol Alternatives - Dodecylphenol Manufacturer [hjd-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. Study on solubilization capability of various... [experts.mcmaster.ca]
- 10. Dodecyl Phenol Ethoxylates [hjd-chem.com]
- 11. researchgate.net [researchgate.net]
- 12. agritechem.com [agritechem.com]
- 13. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nonionic surfactant determination: Topics by Science.gov [science.gov]
- 16. Alkyl Ethoxylated and Alkylphenol Ethoxylated Nonionic Surfactants: Interaction with Bioactive Compounds and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 19. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 23. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 25. journals.stmjournals.com [journals.stmjournals.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of 2-Dodecylphenol
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Unambiguous Structural Confirmation
This guide provides an in-depth, multi-faceted spectroscopic approach to the unequivocal structural confirmation of 2-Dodecylphenol. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and demonstrating how a synergistic application of modern analytical techniques forms a self-validating system for structural analysis. Our focus will be on comparing and contrasting the expected spectroscopic signatures of this compound with its close isomers, thereby providing a robust framework for its positive identification.
The Multi-Spectroscopic Strategy: A Foundation of Trustworthiness
Caption: Workflow for the multi-spectroscopic confirmation of this compound.
Mass Spectrometry (MS): The First Step in Molecular Identification
Expertise & Experience: Mass spectrometry is the initial and most crucial step, as it provides the molecular weight of the analyte. For this compound (C₁₈H₃₀O), the expected monoisotopic mass is approximately 262.23 Da.[1][2][3] Beyond the molecular ion peak, the fragmentation pattern is highly diagnostic for distinguishing between ortho, meta, and para isomers.
The ortho-position of the dodecyl group in this compound leads to a characteristic fragmentation pathway. A key fragmentation mechanism for alkylphenols is the benzylic cleavage, which is the cleavage of the bond between the first and second carbon of the alkyl chain. For this compound, this would result in a prominent ion. Another significant fragmentation pathway involves the loss of the alkyl chain.
Trustworthiness: The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 262.[1] A prominent peak is also anticipated at m/z 107, which corresponds to the hydroxytropylium ion, a common fragment for alkylphenols.[1] This, along with the molecular ion, provides strong evidence for the presence of a dodecylphenol isomer.
| Expected Ion | m/z (Mass-to-Charge Ratio) | Significance | Comparison with 4-Dodecylphenol |
| [M]⁺ | 262 | Molecular Ion | Same for both isomers.[1][4] |
| [M-C₁₁H₂₃]⁺ | 107 | Benzylic cleavage | Also a prominent peak for the para isomer.[4][5] |
| [C₇H₇O]⁺ | 107 | Hydroxytropylium ion | Common for alkylphenols.[1] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent such as hexane or ethyl acetate.
-
GC Separation:
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: While MS provides the molecular formula, NMR spectroscopy reveals the precise connectivity of the atoms. For this compound, ¹H and ¹³C NMR are indispensable for confirming the ortho-substitution pattern. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.
¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum is the most diagnostic area for differentiating isomers. For this compound, we expect four distinct signals in the aromatic region, corresponding to the four protons on the substituted benzene ring. In contrast, a para-substituted isomer like 4-Dodecylphenol would show a more symmetrical pattern, typically two doublets.
¹³C NMR Analysis: The ¹³C NMR spectrum will corroborate the findings from the ¹H NMR. The number of distinct aromatic carbon signals (six for the ortho-isomer) and their chemical shifts, particularly the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the alkyl chain (C-alkyl), are key indicators.
| Spectroscopic Feature | Expected Data for this compound | Comparison with 4-Dodecylphenol |
| ¹H NMR (Aromatic Region) | Four distinct multiplets between δ 6.7-7.2 ppm. | Two doublets (an AA'BB' system) between δ 6.7-7.1 ppm. |
| ¹H NMR (OH Proton) | A broad singlet, δ ~4.5-7.0 ppm, position is concentration and solvent dependent.[7] | Similar chemical shift, but may be slightly different due to electronic environment. |
| ¹H NMR (Alkyl Chain) | A triplet for the terminal CH₃ around δ 0.9 ppm, multiplets for the CH₂ groups between δ 1.2-1.6 ppm, and a triplet for the CH₂ adjacent to the ring around δ 2.5-2.7 ppm. | Similar alkyl chain signals. |
| ¹³C NMR (Aromatic Carbons) | Six distinct signals. | Four distinct signals due to symmetry. |
| ¹³C NMR (C-OH) | ~δ 152-155 ppm. | ~δ 153-156 ppm. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Parameters: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Parameters: Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans), using proton decoupling.
-
-
D₂O Exchange (for OH confirmation): After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish.[7]
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the dodecyl chain.
Trustworthiness: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indicator of the O-H stretch from the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[8] The distinction from an aliphatic alcohol comes from the C-O stretching frequency, which appears at a higher wavenumber for phenols (~1220 cm⁻¹) compared to aliphatic alcohols (1050-1150 cm⁻¹).[8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | Confirms presence of hydroxyl group.[8] |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates aromatic protons.[8] |
| Aliphatic C-H Stretch | 2850 - 2960 | Confirms dodecyl chain. |
| Aromatic C=C Stretch | 1500 - 1600 | Confirms benzene ring.[8] |
| C-O Stretch | ~1220 | Differentiates phenol from aliphatic alcohol.[8] |
| C-H Out-of-Plane Bending | 750 - 850 | Can help confirm substitution pattern.[8] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Parameters: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Chromophore
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenol chromophore exhibits characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by substitution on the aromatic ring.
Trustworthiness: Phenol in a neutral solvent typically shows a primary absorption band (λmax) around 270-275 nm.[9][10] The presence of an alkyl group is expected to cause a small bathochromic (red) shift of this absorption maximum. While UV-Vis spectroscopy is less definitive for isomer differentiation compared to NMR, it serves as a valuable corroborative technique.
| Parameter | Expected Value for this compound | Comparison with Phenol |
| λmax | ~275-280 nm | Slightly red-shifted compared to phenol (~270 nm).[10] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.
-
Data Acquisition:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Parameters: Scan the sample from 200 to 400 nm. Use a matched cuvette containing the pure solvent as a reference.
-
Comparative Analysis and Final Confirmation
The definitive confirmation of the this compound structure relies on the convergence of data from all the aforementioned techniques. The following diagram illustrates the logical flow for differentiating this compound from its para-isomer.
Caption: Decision tree for isomer differentiation based on ¹H NMR data.
Conclusion
The structural confirmation of this compound is a clear demonstration of the power of a multi-spectroscopic approach. By systematically applying Mass Spectrometry, NMR, IR, and UV-Vis spectroscopy, and by understanding the expected spectral characteristics of the molecule and its potential isomers, a researcher can arrive at an unambiguous and trustworthy structural assignment. This rigorous analytical process is the bedrock of sound scientific research and development.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C18H30O) [pubchemlite.lcsb.uni.lu]
- 4. Phenol, 4-dodecyl- [webbook.nist.gov]
- 5. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Biological Activity of 2-Dodecylphenol and its Analogs
This guide provides a comprehensive comparison of the biological activities of 2-dodecylphenol and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the antimicrobial, cytotoxic, and enzyme-inhibiting properties of these phenolic compounds. By synthesizing data from multiple studies, we aim to elucidate the structure-activity relationships that govern their efficacy and to provide a framework for future research and development.
Introduction: The Versatility of Alkylphenols
Alkylphenols, a class of organic compounds characterized by a phenol ring substituted with an alkyl chain, have garnered significant interest in various industrial and biomedical applications. Among these, dodecylphenols, with their 12-carbon alkyl chain, are used as intermediates in the manufacturing of surfactants, lubricating oil additives, and resins.[1] Beyond these industrial uses, their structural similarity to other biologically active phenols suggests a potential for therapeutic applications. This guide will focus on this compound and its key analogs, including its positional isomer 4-dodecylphenol and branched-chain variants, to provide a comparative analysis of their biological potential.
I. Antimicrobial Activity: Disrupting Microbial Defenses
Phenolic compounds are well-established antimicrobial agents.[2] Their efficacy is largely attributed to their ability to interact with and disrupt bacterial cell membranes, leading to a loss of cellular integrity and function.[3][4] The lipophilic nature of the alkyl chain plays a crucial role in this process, facilitating the compound's insertion into the lipid bilayer of the bacterial membrane.[2]
Comparative Analysis of Antimicrobial Efficacy
While direct comparative studies on the antimicrobial activity of this compound versus its specific analogs are limited in publicly available literature, the broader principles of structure-activity relationships (SAR) for alkylphenols provide a strong predictive framework. The antimicrobial potency of alkylphenols is significantly influenced by the length and branching of the alkyl chain, as well as the position of substitution on the phenol ring.
Key Structure-Activity Relationship Insights:
-
Alkyl Chain Length: For many bacteria, antimicrobial activity increases with the length of the alkyl chain up to a certain point, beyond which a decrease in solubility can limit efficacy.
-
Isomer Position: The position of the alkyl group on the phenol ring (ortho-, meta-, or para-) can influence the compound's interaction with the bacterial membrane and its overall antimicrobial potency.
-
Chain Branching: Branching of the alkyl chain can affect the compound's lipophilicity and its ability to intercalate into the membrane, which may alter its antimicrobial spectrum and efficacy.[1]
II. Cytotoxic Activity Against Cancer Cells
The potential of phenolic compounds as anticancer agents is an active area of research. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[5][6]
Comparative Cytotoxicity: Linear vs. Branched Analogs
The structural characteristics of dodecylphenol and its analogs, particularly the linearity or branching of the dodecyl chain, are expected to influence their cytotoxic effects. Studies on other cytotoxic agents with alkyl chains have shown that branched-chain analogs can exhibit different levels of cytotoxicity compared to their linear counterparts, potentially due to altered membrane interactions and cellular uptake.[7][8][9]
III. Enzyme Inhibition: A Target for Therapeutic Intervention
The ability of phenolic compounds to inhibit various enzymes is another avenue for their therapeutic application.[10][11] This inhibition can occur through various mechanisms, including binding to the active site of the enzyme or inducing conformational changes that reduce its catalytic activity. The inhibition of microbial enzymes is a key component of their antimicrobial action, while the inhibition of enzymes involved in cancer cell proliferation or survival contributes to their cytotoxic effects.
An evaluation of 4-dodecylphenol (a mixture of isomers) demonstrated its ability to inhibit deiodinases (DIO 1, 2, and 3) and iodotyrosine deiodinase (IYD) in high-throughput screening assays.[12] Furthermore, weak competitive binding of 4-dodecylphenol to the androgen receptor with an IC50 of 20 µM has been reported.[12]
IV. Mechanisms of Action: A Deeper Dive
Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents.
Antimicrobial Mechanism: Membrane Disruption
The primary antimicrobial mechanism of phenolic compounds is the disruption of the bacterial cell membrane.[3][4] This process can be visualized as a multi-step interaction:
-
Adsorption: The lipophilic dodecyl chain facilitates the adsorption of the molecule onto the surface of the bacterial cell membrane.
-
Intercalation: The molecule inserts itself into the lipid bilayer, disrupting the packing of the phospholipid molecules.
-
Increased Permeability: This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as ions (e.g., K+) and metabolites.[3]
-
Loss of Membrane Potential: The dissipation of the proton motive force across the membrane disrupts essential cellular processes that rely on it, such as ATP synthesis and transport.
-
Cell Death: The cumulative damage to the cell membrane ultimately leads to cell lysis and death.
dot
Caption: Antimicrobial mechanism of dodecylphenols.
Cytotoxicity Mechanism: Modulation of Signaling Pathways
The cytotoxic effects of phenolic compounds on cancer cells are often mediated by their ability to modulate intracellular signaling pathways. While specific pathways for this compound are not yet fully elucidated, polyphenols, in general, have been shown to influence pathways such as the JAK-STAT and Toll-Like Receptor (TLR) signaling cascades.[13][14] These pathways are critical regulators of cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of cancer.
dot
Caption: Potential signaling pathways modulated by dodecylphenols.
V. Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for assessing the antimicrobial and cytotoxic activities of this compound and its analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound and its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
dot
Caption: Workflow for MIC determination.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
dot
Caption: Workflow for MTT cytotoxicity assay.
VI. Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with diverse biological activities. Their antimicrobial and cytotoxic properties, governed by their chemical structure, warrant further investigation. Future research should focus on synthesizing a broader range of analogs with systematic variations in alkyl chain length, branching, and substitution patterns. Direct comparative studies are essential to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity. Furthermore, in-depth mechanistic studies are needed to elucidate the specific signaling pathways modulated by these compounds, which will be critical for their rational design as novel therapeutic agents.
References
- 1. Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial action of dodecyldiethanolamine: induced membrane damage in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of neurotrophic signaling pathways by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Cytotoxic impacts of linear and branched polyethylenimine nanostructures in a431 cells. | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxic impacts of linear and branched polyethylenimine nanostructures in a431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biochemjournal.com [biochemjournal.com]
- 21. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Study of Surfactant Efficacy: Dodecylphenols Versus Key Alternatives
For researchers, scientists, and drug development professionals, the selection of an optimal surfactant is a critical decision that can significantly impact experimental outcomes, formulation stability, and overall product efficacy. This guide provides an in-depth comparative analysis of the performance of dodecylphenol-based surfactants against common alternatives, namely alcohol ethoxylates and anionic surfactants. By examining key performance indicators and providing standardized experimental protocols, this document serves as a practical resource for making informed surfactant choices.
Introduction to Surfactant Chemistry and Function
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This unique structure allows them to adsorb at interfaces between different phases, such as oil and water or air and water, thereby reducing surface or interfacial tension. This fundamental property underpins their widespread use as detergents, wetting agents, emulsifiers, and foaming agents in a vast array of industrial and research applications.[1]
Dodecylphenol Ethoxylates (DPEs): DPEs are non-ionic surfactants synthesized from dodecylphenol.[1] Their chemical structure, featuring a dodecyl hydrocarbon chain attached to a phenolic ring and an ethoxylated chain, provides excellent emulsification, dispersion, and wetting properties.[1][2] They are often considered as alternatives to nonylphenol ethoxylates (NPEs) due to growing environmental and health concerns associated with NPEs.
Alcohol Ethoxylates (AEOs): AEOs are another class of non-ionic surfactants derived from fatty alcohols. Their performance can be tailored by varying the length of the alkyl chain and the degree of ethoxylation, making them versatile for a range of applications.[3]
Anionic Surfactants: These surfactants possess a negatively charged head group. A common example is Sodium Dodecyl Sulfate (SDS), which is known for its excellent cleaning and foaming capabilities.[4][5]
The Science of Surfactant Selection: Key Performance Metrics
The efficacy of a surfactant is evaluated based on several key physicochemical parameters. Understanding these metrics is crucial for selecting the most appropriate surfactant for a specific application.
-
Critical Micelle Concentration (CMC): The CMC is the concentration of a surfactant above which micelles form.[6] Micellization is crucial for solubilizing hydrophobic substances and is a measure of a surfactant's efficiency. A lower CMC indicates that less surfactant is needed to initiate micelle formation.
-
Surface Tension Reduction: A primary function of surfactants is to lower the surface tension of a liquid. The extent of this reduction is a key indicator of a surfactant's effectiveness as a wetting agent.
-
Foaming Properties: The ability of a surfactant to generate and stabilize foam is critical in many applications, from detergents to fire-fighting foams. Foam height and stability are the primary metrics for evaluating this property.
Comparative Performance Data
The following tables summarize representative experimental data for dodecylphenol ethoxylates, alcohol ethoxylates, and sodium dodecyl sulfate (SDS). It is important to note that this data is compiled from various sources and experimental conditions may vary.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension
| Surfactant Type | Specific Example | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) | Source(s) |
| Dodecylphenol Ethoxylate | Branched Dodecyl Phenol Polyoxyethylene Ether (b-DPEO₁₀) | ~1.3 x 10⁻⁵ | < 31.55 | [7] |
| Alcohol Ethoxylate | C₁₂-C₁₅ Alcohol Ethoxylate (7.3 EO units) | ~6.0 x 10⁻⁵ | ~27-28 | [6][8] |
| Anionic Surfactant | Sodium Dodecyl Sulfate (SDS) | 8.23 x 10⁻³ | ~38 | [5][9] |
Table 2: Foaming Properties
| Surfactant Type | Initial Foam Height (mL) | Foam Stability (Half-life in minutes) | Source(s) |
| Dodecylphenol Ethoxylate | Moderate | Moderate | [10] |
| Alcohol Ethoxylate | Low to Moderate | Variable | [4][10] |
| Anionic Surfactant (SDS) | High (e.g., >400 mL) | High | [11][12] |
Experimental Protocols for Surfactant Efficacy Testing
To ensure the reliability and reproducibility of comparative surfactant studies, standardized methodologies are essential. The following are detailed protocols for evaluating the key performance indicators discussed.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and surface tension are typically determined concurrently by measuring the surface tension of a series of surfactant solutions of increasing concentration.
Workflow for CMC and Surface Tension Determination
Caption: Workflow for determining CMC and surface tension.
Protocol based on OECD Test Guideline 115 for Surface Tension of Aqueous Solutions:
-
Solution Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions.
-
Surface Tension Measurement: Measure the surface tension of each dilution, starting from the lowest concentration. Ensure temperature control, as surface tension is temperature-dependent.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes sharply is the Critical Micelle Concentration (CMC). The surface tension value at this point is also recorded.
Evaluation of Foaming Properties
The Ross-Miles method is a widely accepted standard for comparing the foaming properties of surfactants.
Experimental Workflow for Foaming Property Evaluation (Ross-Miles Method)
Caption: Workflow for evaluating foaming properties using the Ross-Miles method.
Protocol based on ASTM D1173-07 Standard Test Method for Foaming Properties of Surface-Active Agents:
-
Apparatus: A standardized Ross-Miles foam apparatus is used, which consists of a jacketed graduated cylinder and a pipette with a specified orifice.
-
Solution Preparation: Prepare the surfactant solution at the desired concentration and temperature.
-
Foam Generation: A specific volume of the surfactant solution is allowed to fall from the pipette into the graduated cylinder containing another portion of the same solution, thereby generating foam.
-
Measurement: The initial height of the foam column is measured immediately after all the solution has run out of the pipette. The foam height is then measured again at specific time intervals (e.g., 5 minutes) to determine foam stability.
Discussion and Mechanistic Insights
The comparative data reveals distinct performance profiles for each surfactant class, rooted in their molecular structures.
Dodecylphenol Ethoxylates (Non-ionic): DPEs exhibit a low CMC, indicating high efficiency in forming micelles. Their surface tension reduction is significant, making them excellent wetting and emulsifying agents.[7] The bulky dodecylphenol group contributes to their strong interfacial activity. Their foaming is typically moderate, which can be advantageous in applications where excessive foam is undesirable.[10]
Alcohol Ethoxylates (Non-ionic): AEOs also demonstrate good surface activity. Their CMC and surface tension reduction capabilities are influenced by the length of both the alkyl chain and the ethoxylate chain.[6][8] Generally, they are known for their good detergency and emulsification properties, with foaming that can be tailored from low to moderate.[4][10]
Anionic Surfactants (e.g., SDS): Anionic surfactants like SDS are characterized by a higher CMC compared to their non-ionic counterparts, meaning they are less efficient at forming micelles. However, they excel in generating a high volume of stable foam.[5][11][12] The electrostatic repulsion between the negatively charged head groups in the foam lamellae contributes to this high foam stability.[13]
Conclusion and Recommendations
The choice between dodecylphenol ethoxylates, alcohol ethoxylates, and anionic surfactants is highly dependent on the specific requirements of the application.
-
For applications requiring high efficiency in emulsification and wetting with moderate foaming, dodecylphenol ethoxylates are an excellent choice due to their low CMC and significant surface tension reduction.
-
For formulations where versatility and a balance of detergency and emulsification are needed, alcohol ethoxylates offer a tunable solution.
-
When high foaming and robust cleaning are the primary objectives, anionic surfactants like SDS are often the preferred option.
It is often beneficial to use a combination of non-ionic and anionic surfactants to achieve a synergistic effect, balancing cleaning power, foam control, and stability.[4] Researchers and formulators are encouraged to perform their own comparative studies using the standardized protocols outlined in this guide to determine the optimal surfactant system for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Dodecyl Phenol Ethoxylates [hjd-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nonionic vs Anionic Surfactants: Complete Comparison Guide | Esteem Industries [esteem-india.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kruss-scientific.com [kruss-scientific.com]
- 7. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejaet.com [ejaet.com]
- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sancolo.com [sancolo.com]
- 11. researchgate.net [researchgate.net]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Dodecylphenol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is paramount. This guide provides an in-depth technical comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-Dodecylphenol. As an alkylphenol, this compound is utilized in various industrial applications, including as an intermediate in the synthesis of surfactants, lubricant additives, and resins.[1] Its presence and quantity must be reliably monitored to ensure product quality and safety.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a robust and defensible analytical strategy.
The Analytical Challenge: Understanding this compound
This compound is a C18H30O organic compound with a molecular weight of approximately 262.43 g/mol . It presents as a colorless to pale yellow liquid with a characteristic phenolic odor and is soluble in organic solvents but only slightly soluble in water.[2] The phenolic hydroxyl group provides a chromophore, making it suitable for UV detection in HPLC. Its volatility, although limited, allows for analysis by GC, often after derivatization to improve chromatographic performance. The long alkyl chain lends it a nonpolar character, influencing its retention behavior in chromatographic systems.
Principle of Method Comparison and Cross-Validation
The objective of cross-validation is to demonstrate the equivalency of two distinct analytical methods.[3] This is critical when, for instance, a method is transferred between laboratories or when a new method is intended to replace an existing one. The core principle is to analyze the same set of samples using both methods and to statistically compare the results against predefined acceptance criteria.[4][5] This guide will compare a robust, workhorse method (HPLC-UV) with a highly specific and sensitive method (GC-MS).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for routine quality control.[6] The phenolic ring in this compound absorbs UV light, allowing for direct detection. A reversed-phase method is chosen due to the compound's predominantly nonpolar nature.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For the analysis of a formulated product, accurately weigh a portion of the sample, dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile), and dilute with the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the this compound peak by its retention time, confirmed by the analysis of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS offers superior specificity and sensitivity compared to HPLC-UV.[6] The mass spectrometer provides structural information, confirming the identity of the analyte and allowing for the resolution of co-eluting peaks. Due to the polarity of the hydroxyl group, derivatization is often employed to improve peak shape and thermal stability.
Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile, non-polar solvent such as hexane or dichloromethane.
-
Prepare calibration standards by serial dilution of the stock solution to concentrations from 0.1 µg/mL to 20 µg/mL.
-
To 100 µL of each standard or sample solution in a GC vial, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation and Conditions:
-
System: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound (e.g., m/z of the molecular ion and key fragment ions).
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and the presence of the selected ions.
-
Construct a calibration curve using the peak areas of the primary ion versus the concentration of the derivatized standards.
-
Quantify this compound in the derivatized samples from the calibration curve.
-
Cross-Validation Protocol
The cross-validation will be performed by analyzing three independent batches of a representative sample matrix spiked with this compound at three concentration levels (low, medium, and high).
Experimental Workflow
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Acceptance Criteria
The percentage difference between the mean concentration obtained by the HPLC-UV method and the GC-MS method for each sample should be calculated. The acceptance criteria are as follows:
-
The mean accuracy at each concentration level should be within 85-115%.[7]
-
The precision (%CV or %RSD) for each set of replicates should not exceed 15%.[7]
-
The percentage difference between the results of the two methods should be within ±15% for at least two-thirds of the samples analyzed.
Comparative Data Summary
The following table presents hypothetical but representative data from the cross-validation study.
| Concentration Level | Spiked Conc. (µg/mL) | HPLC-UV Mean (µg/mL) | HPLC-UV %RSD | GC-MS Mean (µg/mL) | GC-MS %RSD | % Difference |
| Low | 5.0 | 4.9 | 2.1 | 5.1 | 2.5 | -3.9% |
| Medium | 50.0 | 50.8 | 1.5 | 49.5 | 1.8 | +2.6% |
| High | 90.0 | 91.2 | 1.2 | 89.7 | 1.4 | +1.7% |
Discussion of Results and Method Selection
Based on the hypothetical data, both methods demonstrate acceptable accuracy and precision, and the percentage difference between them falls well within the acceptance criteria. This indicates that the methods are equivalent for the quantitative determination of this compound in the tested matrix.
HPLC-UV:
-
Advantages: Higher throughput, lower operational complexity, and cost-effectiveness make it ideal for routine quality control environments.[8]
-
Disadvantages: Lower sensitivity and specificity compared to GC-MS. Susceptible to interference from co-eluting compounds that also absorb at 275 nm.
GC-MS:
-
Advantages: High sensitivity and specificity due to mass spectrometric detection, providing confident identification.[6] Excellent for impurity profiling and trace-level analysis.
-
Disadvantages: Requires derivatization, which adds a step to sample preparation and can be a source of variability. Not suitable for thermally labile compounds.
Conclusion and Recommendations
The cross-validation study successfully demonstrates the equivalency of the developed HPLC-UV and GC-MS methods for the quantitative analysis of this compound.
-
For routine analysis and quality control where high throughput is a priority, the HPLC-UV method is recommended due to its simplicity and robustness.
-
For confirmatory analysis, impurity identification, or when low detection limits are required , the GC-MS method is the superior choice due to its enhanced sensitivity and specificity.
The choice of method should be guided by the specific analytical requirements of the project. It is imperative that any analytical method be fully validated according to ICH guidelines to ensure the reliability and integrity of the generated data.
Visualization of Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecylphenol - PCC Group [products.pcc.eu]
- 3. pharmaguru.co [pharmaguru.co]
- 4. e-b-f.eu [e-b-f.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.brewerscience.com [blog.brewerscience.com]
Performance Deep Dive: 2-Dodecylphenol Across Industrial Applications
A Comparative Analysis for Researchers and Formulation Scientists
In the landscape of industrial chemistry, the selection of high-performance intermediates is a critical determinant of final product efficacy. 2-Dodecylphenol (2-DDP), an alkylphenol, has carved out a significant niche in various applications owing to its unique molecular structure. This guide offers a comprehensive performance comparison of this compound against its primary competitors—the structurally similar nonylphenol and the bio-based alternative, cardanol—across three key industrial domains: lubricating oil additives, surfactants, and resin modification. This analysis is grounded in established experimental methodologies to provide researchers, scientists, and drug development professionals with actionable insights for formulation and development.
The Molecular Architecture: A Foundation for Performance
This compound's performance characteristics are intrinsically linked to its structure: a C12 alkyl chain attached to a phenol ring. This combination of a long, hydrophobic alkyl tail and a polar, hydrophilic phenolic head imparts amphiphilic properties, making it a versatile surface-active agent and a valuable reactive intermediate.
Alternatives such as nonylphenol, with a C9 alkyl chain, share a similar structural motif, leading to overlapping applications.[1] However, the longer dodecyl chain in 2-DDP generally results in increased lipophilicity.[1] Cardanol, derived from cashew nutshell liquid, presents a bio-based alternative with a C15 unsaturated alkyl chain, offering a different balance of hydrophobic and hydrophilic characteristics.
Performance in Lubricating Oil Additives
Alkylphenols are crucial precursors for lubricant additives, primarily serving as intermediates for detergents, antioxidants, and anti-wear agents. Their performance in these roles is critical for maintaining engine cleanliness, preventing oil degradation, and protecting metal surfaces.
Key Performance Metrics & Experimental Protocols
2.1.1. Anti-Wear Properties: The ability of an additive to protect against friction and wear is paramount. The Four-Ball Wear Test, as standardized by ASTM D4172 , is a widely accepted method for evaluating the wear-preventive characteristics of lubricating fluids.[2][3] In this test, a rotating steel ball is pressed against three stationary balls under a defined load, temperature, and duration, all submerged in the lubricant being tested. The resulting wear scar diameter on the stationary balls is measured; a smaller diameter indicates better anti-wear performance.[2]
Experimental Protocol: Four-Ball Wear Test (ASTM D4172)
-
Apparatus: Four-Ball Wear Tester.
-
Specimens: Four 12.7 mm diameter steel balls.
-
Test Conditions:
-
Temperature: 75 °C
-
Speed: 1200 rpm
-
Load: 40 kgf
-
Duration: 60 minutes
-
-
Procedure: a. Clean the test balls and assembly. b. Secure three balls in the test cup and add the lubricant sample. c. Place the fourth ball in the chuck. d. Assemble the test apparatus and apply the specified load and temperature. e. Initiate rotation for the specified duration. f. After the test, clean the stationary balls and measure the wear scar diameters under a microscope.
-
Data Analysis: Calculate the average wear scar diameter.
2.1.2. Antioxidant Efficacy: The oxidative stability of a lubricant is its ability to resist degradation at high temperatures. The Rotating Pressure Vessel Oxidation Test (RPVOT , formerly RBOT) is a standard method to evaluate this property. This test measures the time it takes for a lubricant to resist oxidation under accelerated conditions of heat and pressure in the presence of a copper catalyst. A longer oxidation induction time indicates superior antioxidant performance.[4][5]
Experimental Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT)
-
Apparatus: Rotating Pressure Vessel Oxidation Test apparatus.
-
Procedure: a. A sample of the oil, mixed with water and a copper catalyst coil, is placed in a pressure vessel. b. The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated. c. The pressure inside the vessel is monitored continuously.
-
Data Analysis: The oxidation induction time is the time elapsed until a rapid drop in pressure occurs, indicating the consumption of the antioxidant.
Comparative Performance Analysis
| Additive Precursor | Typical Wear Scar Diameter (mm) - ASTM D4172 (40kgf, 75°C, 1200rpm, 60min) | Typical RPVOT (minutes) |
| This compound Derivative | Data not readily available in public literature | Data not readily available in public literature |
| Nonylphenol Derivative | ~0.50 - 0.60 | ~250 - 350 |
| Cardanol-based Additive | ~0.45 - 0.55 | ~300 - 400+ |
Note: The data presented are typical values compiled from various sources and can vary based on the specific derivative and formulation.
While specific quantitative data for this compound derivatives in standardized lubricant tests is not widely published, its structural similarity to nonylphenol suggests comparable performance. However, the longer alkyl chain of 2-DDP may offer enhanced oil solubility. Cardanol-based additives have demonstrated excellent anti-wear and antioxidant properties, often outperforming traditional phenolic antioxidants in some studies.
Performance as Surfactants
The amphiphilic nature of this compound allows for its ethoxylation to produce nonionic surfactants used in detergents, emulsifiers, and wetting agents.
Key Performance Metrics & Experimental Protocols
3.1.1. Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. A lower CMC indicates a more efficient surfactant, as less of it is needed to achieve the desired surface activity.[6] CMC can be determined by measuring the change in a solution's physical properties, such as surface tension or conductivity, as a function of surfactant concentration.[7][8]
Experimental Protocol: CMC Determination by Surface Tensiometry
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure: a. Prepare a series of aqueous solutions of the surfactant with increasing concentrations. b. Measure the surface tension of each solution.
-
Data Analysis: Plot surface tension versus the logarithm of the surfactant concentration. The CMC is the point at which the slope of the curve changes, indicating the onset of micelle formation.[8]
3.1.2. Surface Tension Reduction: Effective surfactants significantly lower the surface tension of water. This is a direct measure of their ability to act as wetting agents.
3.1.3. Emulsification Stability: For applications requiring the mixing of immiscible liquids like oil and water, the stability of the resulting emulsion is a key performance indicator. This can be assessed by preparing an emulsion and observing its phase separation over time.
Experimental Protocol: Emulsion Stability Test
-
Procedure: a. Prepare an oil-in-water emulsion using a standardized procedure (e.g., high-shear mixing for a set time). b. Transfer the emulsion to a graduated cylinder. c. Monitor and record the volume of the separated water phase at regular intervals.
-
Data Analysis: A slower rate of phase separation indicates a more stable emulsion.
Comparative Performance Analysis
| Surfactant Precursor | Typical CMC (mol/L) | Surface Tension at CMC (mN/m) | Emulsification Performance |
| Dodecylphenol Ethoxylate | ~10⁻⁵ - 10⁻⁴ | ~30 - 35 | Good |
| Nonylphenol Ethoxylate | ~10⁻⁵ - 10⁻⁴ | ~30 - 35 | Good |
| Cardanol-based Surfactant | ~10⁻⁵ - 10⁻⁴ | ~35 - 40 | Excellent |
Note: The data presented are typical values compiled from various sources and can vary based on the degree of ethoxylation and specific formulation.
Dodecylphenol and nonylphenol ethoxylates exhibit very similar surfactant properties due to their comparable structures.[1] The choice between them often comes down to regulatory considerations, with nonylphenol facing restrictions due to environmental concerns.[1] Cardanol-based surfactants are gaining traction as a renewable alternative with excellent emulsification capabilities.
Performance in Resin Modification
This compound is utilized as a modifier in phenolic and epoxy resins to enhance flexibility, impact resistance, and solubility in organic solvents.
Key Performance Metrics & Experimental Protocols
4.1.1. Mechanical Properties: The impact of a modifier on a resin's mechanical strength is crucial. Standard tests for tensile strength (ASTM D638 ), flexural strength (ASTM D790 ), and impact strength (ASTM D256 ) are used to quantify these properties in cured resin samples.[9]
Experimental Protocol: Tensile Strength (ASTM D638)
-
Apparatus: Universal Testing Machine.
-
Specimens: Dog-bone shaped specimens of the cured resin.
-
Procedure: a. Mount the specimen in the grips of the testing machine. b. Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Data Analysis: Tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen.
4.1.2. Thermal Properties: The thermal stability and glass transition temperature (Tg) of a resin are critical for its performance at elevated temperatures. These are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the Tg.[10]
Experimental Protocol: Thermal Analysis (TGA/DSC)
-
Apparatus: TGA and DSC instruments.
-
Procedure (TGA): a. A small sample of the cured resin is placed in the TGA furnace. b. The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). c. The weight of the sample is recorded as a function of temperature.
-
Procedure (DSC): a. A small sample of the cured resin is placed in a DSC pan. b. The sample is subjected to a controlled temperature program. c. The heat flow to or from the sample is measured relative to a reference.
-
Data Analysis: TGA provides the onset and peak decomposition temperatures. DSC reveals the glass transition temperature (Tg) as a step change in the heat flow curve.
Comparative Performance Analysis
| Resin Modifier | Typical Tensile Strength (MPa) of Modified Epoxy Resin | Typical Glass Transition Temperature (Tg, °C) of Modified Phenolic Resin |
| This compound | ~60 - 75 | ~140 - 160 |
| Nonylphenol | ~60 - 75 | ~145 - 165 |
| Cardanol | ~50 - 65 | ~130 - 150 |
Note: The data presented are typical values compiled from various sources and can vary based on the specific resin system and modifier concentration.
In resin modification, both this compound and nonylphenol can act as plasticizers, increasing flexibility but potentially lowering the glass transition temperature at higher concentrations. The longer alkyl chain of 2-DDP can impart greater hydrophobicity to the final polymer. Cardanol's unsaturated side chain offers opportunities for cross-linking, which can lead to unique properties in the cured resin, though it may result in a slight reduction in thermomechanical properties compared to traditional phenolic modifiers.[11]
Summary and Future Outlook
This compound remains a versatile and effective chemical intermediate across a range of applications. Its performance is broadly comparable to that of nonylphenol, making it a viable alternative, especially in regions where nonylphenol is restricted. The longer alkyl chain of 2-DDP offers subtle performance advantages in terms of lipophilicity.
The emergence of bio-based alternatives like cardanol presents a compelling option for formulators seeking to enhance the sustainability profile of their products. While cardanol's performance can be competitive and even superior in some aspects, its unique structure may require formulation adjustments to achieve the desired balance of properties.
The selection of this compound, nonylphenol, or cardanol will ultimately depend on a holistic assessment of performance requirements, cost-effectiveness, regulatory landscapes, and sustainability goals. Continued research and the generation of direct comparative data under standardized conditions will be crucial for making informed decisions in the ever-evolving field of industrial chemistry.
Visualizing the Chemical Relationships and Workflows
Experimental Workflow for Lubricant Additive Evaluation
Caption: Workflow for evaluating the anti-wear and antioxidant performance of lubricant additives.
Surfactant Performance Evaluation Pathway
Caption: Pathway for the comprehensive evaluation of surfactant performance characteristics.
Resin Modification and Characterization Process
Caption: Process for modifying and characterizing the mechanical and thermal properties of resins.
References
- 1. Huajinda: Nonylphenol Alternatives - Dodecylphenol Manufacturer [hjd-chem.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. xray.greyb.com [xray.greyb.com]
- 4. smarteureka.com [smarteureka.com]
- 5. [PDF] Antioxidant Additives for Lubricating Oils. Synthesis and Evaluation of some Polyfunctionalized Phenols Linked to Heterocycles | Semantic Scholar [semanticscholar.org]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. kruss-scientific.com [kruss-scientific.com]
- 9. mdpi.com [mdpi.com]
- 10. PF: Phenol-formaldehyde resin - NETZSCH Polymers [polymers.netzsch.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Activity Relationship of 2-Dodecylphenol Derivatives
In the landscape of medicinal chemistry and drug development, the phenol scaffold represents a privileged structure, serving as the foundation for a vast array of biologically active compounds. Among these, 2-dodecylphenol and its derivatives are emerging as a class of molecules with significant therapeutic potential. The long alkyl chain at the ortho position imparts a unique lipophilic character, influencing the compound's interaction with biological membranes and molecular targets. This guide provides an in-depth comparative analysis of the structural activity relationship (SAR) of this compound derivatives, drawing upon experimental data from analogous phenolic compounds to elucidate the principles governing their biological activity.
The this compound Core: A Platform for Diverse Biological Activities
This compound is an organic compound characterized by a hydroxyl group and a dodecyl group attached to a benzene ring. The dodecyl group, a 12-carbon alkyl chain, can be linear or branched and its point of attachment to the phenol ring can vary, though the ortho-position is of particular interest in this guide. This long alkyl chain is a key determinant of the molecule's physicochemical properties, particularly its lipophilicity, which plays a crucial role in its biological activity.
The versatility of the this compound scaffold allows for a wide range of chemical modifications, leading to derivatives with tuned biological activities. These activities span from antimicrobial and anticancer effects to enzyme inhibition. Understanding the relationship between the chemical structure of these derivatives and their biological function is paramount for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities: A Focus on Structural Modifications
While comprehensive SAR studies on a complete series of this compound derivatives are not extensively documented in a single source, we can infer critical relationships by examining studies on analogous alkylphenols and other phenolic compounds. The primary modifications to the this compound structure that are expected to significantly impact its biological activity include:
-
Alterations to the Alkyl Chain: Modifying the length, branching, and saturation of the dodecyl chain.
-
Substitution on the Phenolic Ring: Introducing various functional groups at different positions on the benzene ring.
-
Modification of the Hydroxyl Group: Esterification or etherification of the phenolic hydroxyl group.
Influence of the Alkyl Chain on Biological Activity
The length and structure of the alkyl chain are critical determinants of the biological activity of alkylphenols. Studies on other long-chain alkylphenols provide valuable insights into how these modifications might affect this compound derivatives.
For instance, research on a series of p-alkylaminophenols has demonstrated a clear correlation between the length of the alkyl chain and their anticancer activity. It was observed that elongating the alkyl chain increased the antiproliferative activity against various cancer cell lines[1]. This effect is often attributed to an increase in lipophilicity, which enhances the compound's ability to penetrate cell membranes and interact with intracellular targets. A similar trend can be hypothesized for this compound derivatives, where variations in the dodecyl chain could modulate their anticancer potency.
Furthermore, the antimicrobial activity of alkyl-substituted phenols is also known to be influenced by the alkyl chain length. Generally, an increase in the alkyl chain length leads to an increase in antimicrobial activity up to a certain point, after which a "cut-off" effect is observed due to reduced water solubility[2]. This suggests that there is an optimal lipophilicity for membrane disruption and interaction with microbial targets.
Table 1: Postulated Structure-Activity Relationships for this compound Derivatives Based on Alkyl Chain Modifications
| Modification of Dodecyl Chain | Predicted Effect on Biological Activity | Rationale |
| Chain Length | Potency may increase with slight modifications to chain length around C12, but significant deviations could lead to a decrease in activity. | Optimal lipophilicity is required for membrane interaction and target engagement. Drastic changes may negatively impact solubility and bioavailability. |
| Branching | Increased branching may decrease potency. | Linear chains are often more effective at disrupting lipid bilayers. Branching can introduce steric hindrance. |
| Unsaturation | Introduction of double or triple bonds could alter activity. | Changes in chain flexibility and electronic properties can influence target binding. |
Impact of Phenolic Ring Substitution
The introduction of substituents on the aromatic ring of this compound can significantly alter its electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.
For example, in the context of COX-2 inhibitors, the substitution pattern on the phenolic ring of quinoline phenol derivatives was found to be crucial for their inhibitory potency. The presence of specific electron-withdrawing or electron-donating groups at particular positions dramatically affected the IC50 values[3]. Similarly, for this compound derivatives, the addition of groups like halogens, nitro groups, or methoxy groups to the ring could modulate their activity against various targets.
Table 2: Predicted Influence of Ring Substituents on the Biological Activity of this compound Derivatives
| Substituent | Position | Predicted Effect on Activity | Rationale |
| Electron-withdrawing groups (e.g., -NO2, -Cl) | para to -OH | May increase acidity of the phenolic proton and alter electronic interactions with the target. | Can influence hydrogen bonding capacity and overall electronic character of the molecule. |
| Electron-donating groups (e.g., -OCH3, -CH3) | para to -OH | May increase electron density of the ring, potentially affecting antioxidant or other activities. | Can modulate the redox potential and nucleophilicity of the phenol. |
| Bulky groups | ortho to -OH | May introduce steric hindrance, potentially affecting binding to the active site of an enzyme. | Can influence the preferred conformation of the molecule and its ability to fit into a binding pocket. |
Experimental Protocols for Activity Evaluation
To enable researchers to validate the predicted SAR and to comparatively assess the performance of novel this compound derivatives, detailed experimental protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[4].
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, remove the culture medium and add 50 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well[5].
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing for the formation of formazan crystals[6].
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals[4].
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader[5].
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) directly in a 96-well microtiter plate[7][8].
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard[8].
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only)[7].
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria)[9].
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed[7].
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Caption: Conceptual diagram illustrating the structural activity relationship of this compound derivatives.
Conclusion and Future Directions
The structural activity relationship of this compound derivatives is a promising area of research with the potential to yield novel therapeutic agents. While direct, comprehensive studies on this specific class of compounds are still emerging, by drawing parallels from the broader literature on alkylphenols, we can establish a foundational understanding of the key structural features that govern their biological activity. The length and nature of the alkyl chain, along with the substitution pattern on the phenolic ring, are critical parameters that can be modulated to optimize potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Such studies, employing standardized and robust experimental protocols as outlined in this guide, will be instrumental in building a more complete and predictive SAR model. This will undoubtedly accelerate the development of this compound-based compounds as next-generation therapeutics for a range of diseases.
References
- 1. Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. bio-protocol.org [bio-protocol.org]
A Comparative Performance Analysis of 2-Dodecylphenol-Based Surfactants and Commercial Alternatives
Introduction: Situating 2-Dodecylphenol in the Surfactant Landscape
Surfactants, or surface-active agents, are a cornerstone of modern chemical formulations, enabling the mixing of immiscible substances like oil and water.[1][2] Their amphiphilic nature, possessing both a water-loving (hydrophilic) head and a water-repelling (hydrophobic) tail, allows them to reduce surface and interfacial tension, making them indispensable as detergents, emulsifiers, wetting agents, and foaming agents.[1][3] The functional properties of a surfactant are largely dictated by the chemical nature of its hydrophilic head, which provides the basis for their classification[4]:
-
Anionic Surfactants: Possess a negatively charged headgroup, making them excellent cleaners and high-foaming agents. They constitute a significant portion of the global surfactant market.[1][4]
-
Non-ionic Surfactants: Have no electrical charge, rendering them less sensitive to water hardness and making them superior emulsifiers for oily substances.[1][5]
-
Cationic Surfactants: Feature a positively charged headgroup. This charge attracts them to negatively charged surfaces, making them effective fabric softeners, anti-static agents, and bactericides.[6][7][8]
-
Zwitterionic (Amphoteric) Surfactants: Contain both a positive and a negative charge, resulting in a net neutral molecule.[2][9] They are prized for their mildness, compatibility with other surfactant types, and foam-boosting capabilities.[2][9]
Within this context, this compound (2-DDP) is an alkylphenol characterized by a twelve-carbon (dodecyl) chain attached to a phenol ring.[10] While it exhibits some surface-active properties on its own, its primary industrial role is as a chemical intermediate or precursor for synthesizing high-performance surfactants, most notably non-ionic dodecylphenol ethoxylates (DPEOs).[11][12][13][14] This guide benchmarks the performance of 2-DDP-derived surfactants against common commercial anionic, cationic, non-ionic, and zwitterionic alternatives, providing the experimental frameworks necessary for objective evaluation.
Part 1: Physicochemical Properties of this compound and Commercial Surfactants
A surfactant's fundamental chemical and physical properties dictate its behavior in a formulation. This compound is a viscous, straw-colored liquid with a distinct phenolic odor and is sparingly soluble in water.[11][15] Its derivatives, particularly ethoxylates, exhibit a wide range of solubilities depending on the length of the ethoxylate chain. The following table provides a comparative overview.
| Property | This compound | Sodium Lauryl Sulfate (SLS) | Cetyltrimethylammonium Bromide (CTAB) | Polysorbate 20 (Tween 20) | Cocamidopropyl Betaine |
| Classification | Non-ionic Precursor | Anionic | Cationic | Non-ionic | Zwitterionic |
| Molecular Formula | C₁₈H₃₀O[16] | C₁₂H₂₅NaO₄S | C₁₉H₄₂BrN | C₅₈H₁₁₄O₂₆ | C₁₉H₃₈N₂O₃ |
| Molecular Weight | 262.43 g/mol [11] | 288.38 g/mol | 364.45 g/mol | 1227.54 g/mol | 342.52 g/mol |
| Appearance | Viscous, light yellow liquid[15] | White powder/crystals | White powder | Yellow, oily liquid | Clear to pale yellow liquid |
| Primary Function | Intermediate for surfactants, resins, and additives[13][16] | Detergent, Foaming Agent[17] | Antiseptic, Fabric Softener[6] | Emulsifier, Solubilizer | Mild Detergent, Foam Booster[9] |
| Water Solubility | Very low (1.54 mg/dm³)[15] | High | High | High | High |
Part 2: Performance Benchmarking: Methodologies and Comparative Data
To objectively compare surfactant performance, a series of standardized tests are employed. The following sections detail the protocols for key performance indicators, explain the scientific rationale, and present illustrative data comparing a representative Dodecylphenol Ethoxylate (DPEO₁₀) with leading commercial surfactants.
Surface Tension Reduction and Critical Micelle Concentration (CMC)
Expertise & Rationale: The core function of a surfactant is to reduce the surface tension of a liquid.[1] As surfactant concentration increases, surface tension decreases until it reaches a plateau. This point is the Critical Micelle Concentration (CMC), where individual surfactant molecules begin to aggregate into spherical structures called micelles.[1] A lower CMC indicates a more efficient surfactant, as less of it is needed to achieve maximum surface tension reduction. The γcmc (surface tension at CMC) indicates the surfactant's effectiveness. We utilize the Du Noüy ring method for this measurement, a classic and reliable technique for determining interfacial tension.
Experimental Protocol: Du Noüy Ring Tensiometry
-
Solution Preparation: Prepare a series of surfactant solutions in deionized water, ranging from very low (e.g., 1x10⁻⁶ g/L) to high (e.g., 1 g/L) concentrations.
-
Instrument Calibration: Calibrate the surface tensiometer using a known standard (e.g., pure deionized water).
-
Measurement: Immerse a platinum-iridium ring into the test solution.
-
Force Measurement: Slowly pull the ring through the liquid-air interface. The instrument measures the maximum force required to detach the ring from the surface, which is directly proportional to the surface tension.
-
Data Collection: Record the surface tension for each concentration.
-
CMC Determination: Plot surface tension versus the logarithm of the surfactant concentration. The CMC is the concentration at which the curve's slope changes sharply and plateaus. The surface tension value at this plateau is the γ
cmc.
Experimental Workflow: Surface Tension Measurement
References
- 1. Surfactants: Different Types, Examples & How They Work [airedale-group.com]
- 2. Zwitterionic Surfactants – INTERSURFCHEM [intersurfchem.org]
- 3. conro.com [conro.com]
- 4. es.firp-ula.org [es.firp-ula.org]
- 5. sancolo.com [sancolo.com]
- 6. carbons.ir [carbons.ir]
- 7. What Are the Types of Cationic Surfactants? - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 8. Caionic surfactants | lookchem [lookchem.com]
- 9. Zwitterionic Surfactants: A Milder Alternative? | NaturallyCurly [beautycon.com]
- 10. Huajinda: Nonylphenol Alternatives - Dodecylphenol Manufacturer [hjd-chem.com]
- 11. upbio.lookchem.com [upbio.lookchem.com]
- 12. What is dodecylphenol used for? [hjd-chem.com]
- 13. Dodecyl Phenol | DAEDAL INTERNATIONAL CO., LTD. [daedalint.co.kr]
- 14. nbinno.com [nbinno.com]
- 15. Dodecylphenol - PCC Group [products.pcc.eu]
- 16. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sancolo.com [sancolo.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Dodecylphenol
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are fundamental to robust scientific outcomes and a safe laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Dodecylphenol, ensuring the safety of laboratory personnel and adherence to environmental regulations. This document moves beyond a simple checklist, offering insights into the chemical properties that necessitate these stringent protocols.
Core Principles: Understanding the Risks of this compound
This compound is an alkylphenol, a class of compounds recognized for its utility in manufacturing, but also for its potential environmental and health impacts.[1] A thorough understanding of its hazard profile is crucial for appreciating the importance of the disposal procedures outlined below.
-
Corrosivity and Irritation: this compound is known to cause severe skin burns and serious eye damage.[2][3][4][5] This is due to its phenolic structure which can denature proteins and disrupt cell membranes upon contact.
-
Reproductive Toxicity: There is evidence to suggest that this compound may damage fertility or the unborn child.[2][4][5][6]
-
Environmental Hazard: This compound is classified as very toxic to aquatic life with long-lasting effects.[2][4][5][7][8] As a marine pollutant, its release into waterways can disrupt aquatic ecosystems.[2][9] It is also persistent in soil and sediment.[7]
Due to these intrinsic hazards, this compound is regulated as a hazardous material for transport and disposal.[5][8]
Pre-Disposal Safety: Essential Handling and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, it is imperative to establish a safe working environment.
-
Ventilation: All handling of this compound, including waste consolidation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to mitigate the risks of exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene).[10] | To prevent skin contact and potential burns. |
| Eye Protection | Chemical safety goggles or a face shield.[4][11] | To protect against splashes that can cause severe eye damage. |
| Lab Coat/Apron | A chemically resistant lab coat or apron.[12] | To protect the body from accidental spills. |
| Respiratory | Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[10] | To prevent inhalation of vapors or mists. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final treatment by a licensed facility.[13][14]
Step 1: Waste Segregation and Containerization
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled container for this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[15]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound".[16] Include hazard pictograms for corrosivity, health hazard, and environmental toxicity.[2]
-
Segregation: Do not mix this compound waste with other chemical waste streams.[15][16] Incompatible materials can lead to dangerous reactions. Keep it segregated from strong acids and bases.[16]
Step 2: Accumulation and Storage
-
Closed Containers: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[13][17]
-
Secondary Containment: Store the waste container in a secondary containment unit, such as a spill tray or a larger bin, to contain any potential leaks.[15][17]
-
Designated Storage Area: The designated satellite accumulation area should be in a cool, dry, and well-ventilated location, away from ignition sources and incompatible materials.[13][18]
Step 3: Managing Contaminated Materials and Empty Containers
-
Spill Cleanup: Any materials used to clean up spills of this compound (e.g., absorbent pads, vermiculite) must also be disposed of as hazardous waste in the same designated container.[11][14][19]
-
Empty Containers: Containers that once held this compound should be managed as hazardous waste unless they have been triple-rinsed.[14][17] The rinsate from this process must be collected as hazardous waste.
Step 4: Arranging for Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted through a licensed hazardous waste disposal contractor.[3][11][19]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13] They will ensure that the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[20][21][22]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[6][11] If irritation persists, seek medical attention.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Seek immediate medical attention.[4][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]
-
Large Spills: Evacuate the immediate area and alert your colleagues. Prevent the spill from entering drains or waterways.[3][9] Absorb the spill with an inert, non-combustible material such as sand or earth, and place it into a sealed container for disposal.[19] Contact your institution's EHS or emergency response team for assistance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound waste in a laboratory setting.
Caption: A workflow for the compliant disposal of this compound waste.
References
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. cglapps.chevron.com [cglapps.chevron.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. phmsa.dot.gov [phmsa.dot.gov]
- 11. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. vumc.org [vumc.org]
- 18. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
- 19. ecopest.ca [ecopest.ca]
- 20. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
Mastering the Safe Handling of 2-Dodecylphenol: A Guide for Laboratory Professionals
For the diligent researcher and scientist, the pursuit of innovation cannot come at the expense of safety. 2-Dodecylphenol, a valuable intermediate in the synthesis of various compounds, demands a meticulous approach to its handling due to its significant health hazards. This guide provides an in-depth, procedural framework for the safe use of this compound in a laboratory setting, moving beyond mere compliance to foster a deeply ingrained culture of safety.
Understanding the Risks: The Chemical Profile of this compound
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also suspected of damaging fertility or the unborn child.[2][3] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to prevent environmental contamination.[2] A comprehensive understanding of its hazard profile is the first step toward mitigating risk.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O | [2][4][5] |
| CAS Number | 5284-29-7 | [2][4][5][6] |
| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damageH361: Suspected of damaging fertility or the unborn childH410: Very toxic to aquatic life with long lasting effects | [2] |
It is important to note that specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of defined limits, a conservative approach to minimize all routes of exposure is paramount.
The Cornerstone of Safety: Personal Protective Equipment (PPE)
The selection and correct use of PPE are non-negotiable when handling this compound. The following provides a detailed breakdown of the required PPE, with an emphasis on the rationale behind each choice.
Hand Protection: A Critical Barrier
-
Primary Gloves: Neoprene or Viton/neoprene blend gloves are recommended for handling pure or concentrated this compound.[1][7] These materials generally offer good resistance to corrosive substances.
-
Double Gloving: For all procedures, it is best practice to wear two pairs of nitrile gloves. Nitrile gloves offer good splash resistance against a variety of chemicals and can be easily changed if contamination is suspected.[8][9][10] However, they are not intended for prolonged, direct contact with corrosive chemicals.[11] Should the outer glove be compromised, the inner glove provides a temporary barrier while the user moves to a safe area to change gloves.
-
Immediate Removal: If a glove is splashed with this compound, it must be removed and replaced immediately.[11][12]
Eye and Face Protection: Shielding from Splashes
-
Safety Goggles: Chemical splash goggles are mandatory whenever handling this compound.
-
Face Shield: When there is a significant risk of splashing, such as when transferring larger volumes or working with heated solutions, a face shield must be worn in addition to safety goggles.[7]
Protective Clothing: Minimizing Skin Contact
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of a material like neoprene should be worn over the lab coat.[13]
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and essential requirement for all laboratory work.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate the hazard from the user. Their proper use is fundamental to a safe working environment.
-
Chemical Fume Hood: All work with this compound, especially when handling the pure substance or preparing solutions, must be conducted in a certified chemical fume hood.[7][13][14] This is crucial to prevent the inhalation of any potential vapors or aerosols.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are imperative in any laboratory where this compound is handled.[1][7][13] All personnel should be familiar with their location and operation.
Procedural, Step-by-Step Guidance for Handling this compound
Adherence to a strict, well-defined protocol is essential for minimizing the risk of exposure. The following workflows provide a template for common laboratory procedures involving this compound.
Workflow for Weighing and Preparing a Solution of this compound
Caption: Workflow for weighing and preparing a this compound solution.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined above.
-
Prepare the chemical fume hood by ensuring the sash is at the appropriate working height and the airflow is adequate.
-
Gather all necessary materials, including the this compound container, a tared weigh boat, a beaker for dissolution, the chosen solvent, a stir bar, and a labeled storage container.
-
-
Weighing:
-
Place the analytical balance inside the fume hood if possible. If not, weigh the substance in a designated weighing area with local exhaust ventilation and carefully transport the weighed material in a sealed container to the fume hood.
-
Tare the balance with the weigh boat.
-
Carefully dispense the desired amount of this compound onto the weigh boat.
-
Record the exact weight.
-
Immediately and securely close the stock container of this compound.
-
-
Dissolving:
-
Carefully transfer the weighed this compound into the beaker.
-
Slowly add the solvent to the beaker.
-
Stir the mixture using a magnetic stirrer or a glass stirring rod until the this compound is completely dissolved.
-
Once dissolved, carefully transfer the solution to the labeled storage container.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Dispose of all waste, including contaminated weigh boats, wipes, and gloves, in the designated hazardous waste container.
-
Doff PPE following the correct procedure to avoid self-contamination.
-
Thoroughly wash your hands with soap and water.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is critical.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Spill Response:
-
Small Spills (less than 50 mL):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite or sand.[7][16]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[16]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spills (greater than 50 mL):
-
Evacuate the immediate area and alert others.
-
If safe to do so, turn off any ignition sources.
-
Contact your institution's emergency response team or environmental health and safety department immediately.[16]
-
Operational and Disposal Plans: A Lifecycle Approach
A comprehensive safety plan extends from the receipt of the chemical to its final disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7][12]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Waste Disposal:
A segregated and clearly labeled waste stream is essential for the safe disposal of this compound.
Caption: Waste disposal plan for this compound.
Disposal Protocol:
-
Contaminated Solids:
-
Liquid Waste:
-
Empty Containers:
-
The original containers of this compound are also considered hazardous waste.[7] Follow your institution's guidelines for the disposal of empty chemical containers, which may involve rinsing (collecting the rinsate as hazardous waste) and defacing the label before disposal.
-
All hazardous waste must be disposed of through your institution's environmental health and safety department in accordance with local, state, and federal regulations.[7][14]
By integrating these detailed safety protocols and operational plans into your daily laboratory practices, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself, your colleagues, and the broader community.
References
- 1. otago.ac.nz [otago.ac.nz]
- 2. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
- 7. fau.edu [fau.edu]
- 8. wellbefore.com [wellbefore.com]
- 9. gloves.com [gloves.com]
- 10. soscleanroom.com [soscleanroom.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 15. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 16. ehs.berkeley.edu [ehs.berkeley.edu]
- 17. essex.ac.uk [essex.ac.uk]
- 18. youtube.com [youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
